molecular formula C6H7ClN2O B1452435 6-Chloro-2-methoxypyridin-3-amine CAS No. 914222-86-9

6-Chloro-2-methoxypyridin-3-amine

Cat. No.: B1452435
CAS No.: 914222-86-9
M. Wt: 158.58 g/mol
InChI Key: NBYVIQCFOQQXPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-methoxypyridin-3-amine is a useful research compound. Its molecular formula is C6H7ClN2O and its molecular weight is 158.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYVIQCFOQQXPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696552
Record name 6-Chloro-2-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914222-86-9
Record name 6-Chloro-2-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Chloro-2-methoxypyridin-3-amine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Chloro-2-methoxypyridin-3-amine (CAS: 914222-86-9) for Researchers and Drug Development Professionals.

Abstract

This compound is a substituted pyridine derivative that has emerged as a valuable and versatile building block in medicinal chemistry. Its unique arrangement of chloro, methoxy, and amine functional groups on a pyridine core provides a synthetically tractable scaffold for the development of novel therapeutic agents and molecular probes. This guide offers a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis, applications in drug discovery, and essential safety protocols. It is intended to serve as a foundational resource for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Introduction to this compound

The pyridine scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals. The strategic functionalization of this core allows for the fine-tuning of molecular properties to achieve desired biological activity and pharmacokinetic profiles. This compound (CAS No. 914222-86-9) is a prime example of such a strategically functionalized intermediate.[1][2][3][4]

Its structure is characterized by:

  • An amine group at the 3-position, which serves as a key nucleophile or a point for amide bond formation and other coupling reactions.

  • A methoxy group at the 2-position, which can influence the electronics of the pyridine ring and participate in hydrogen bonding.

  • A chloro group at the 6-position, a versatile handle for a wide range of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of molecular complexity.[5][6]

The combination of these groups makes this compound a powerful intermediate for building libraries of complex molecules aimed at various biological targets, from kinases to receptors in the central nervous system.[5][6] The chloro and methoxy groups, in particular, are frequently employed in drug design to modulate potency, selectivity, and metabolic stability.[7][8]

Physicochemical Properties and Identifiers

A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. The key identifiers and properties for this compound are summarized below.

PropertyValueSource(s)
CAS Number 914222-86-9[1][2][3][4]
Molecular Formula C₆H₇ClN₂O[1][2][3]
Molecular Weight 158.59 g/mol [2][3][9]
IUPAC Name This compound[10]
Synonyms 6-Chloro-2-methoxy-3-pyridinamine, 6-Chloro-2-methoxypyridin-3-ylamine[2]
Physical Form Solid
SMILES COC1=C(C=CC(=N1)Cl)N[11]
InChI InChI=1S/C6H7ClN2O/c1-10-6-4(9)2-3-5(7)8-6[12]
InChIKey DOTGSGJAEQKRLN-UHFFFAOYSA-N

Synthesis and Mechanistic Insights

While specific, scaled-up manufacturing processes are often proprietary, a plausible and common synthetic route for preparing this compound can be extrapolated from established pyridine chemistry. A logical approach involves the sequential functionalization of a suitable pyridine precursor.

A representative synthetic pathway could start from 2,6-dichloro-3-nitropyridine. The rationale for this pathway is based on the differential reactivity of the chloro groups and the utility of the nitro group as a precursor to the amine.

Proposed Synthetic Pathway:

G cluster_0 Synthetic Workflow A 2,6-Dichloro-3-nitropyridine B 6-Chloro-2-methoxy-3-nitropyridine A->B  Sodium Methoxide (NaOMe)  Methanol (MeOH)  Selective Nucleophilic  Aromatic Substitution (SNAr) C This compound B->C  Reduction  (e.g., Fe/HCl or H₂, Pd/C)  Nitro Group Reduction

Caption: Plausible synthesis of this compound.

Causality Behind Experimental Choices:

  • Selective Methoxylation: The reaction begins with the selective nucleophilic aromatic substitution (SNAr) of one chlorine atom. The nitro group at the 3-position is strongly electron-withdrawing, which activates the chlorine atoms at the ortho (2-) and para (6-) positions for nucleophilic attack. The chlorine at the 2-position is generally more activated, leading to its preferential replacement by the methoxide nucleophile.

  • Nitro Group Reduction: The resulting 6-chloro-2-methoxy-3-nitropyridine is then subjected to reduction. Common methods include catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or metal-acid reduction (e.g., iron powder in acidic medium like HCl or acetic acid).[13] This step efficiently converts the nitro group into the desired primary amine at the 3-position, yielding the final product.

This self-validating protocol relies on well-established, high-yielding transformations in heterocyclic chemistry.

Role in Drug Discovery and Medicinal Chemistry

This compound is a powerful intermediate for generating libraries of compounds for high-throughput screening and subsequent lead optimization. Its utility is exemplified by its application in the synthesis of complex heterocyclic systems.

Key Applications:

  • Kinase Inhibitors: The pyridine scaffold is a common core in many kinase inhibitors. The amine group can be acylated or used in coupling reactions to build out structures that interact with the hinge region of a kinase, while the chloro group allows for Suzuki or other cross-coupling reactions to introduce substituents that target other regions of the ATP-binding pocket.[5]

  • CNS Agents: Substituted pyridines are prevalent in drugs targeting the central nervous system. For instance, derivatives have been synthesized as ligands for nicotinic acetylcholine receptors (nAChRs).[5]

  • Molecular Probes for Imaging: Research has demonstrated the use of this scaffold in developing agents for positron emission tomography (PET) imaging. Specifically, N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives have been synthesized to image α-synuclein aggregates, which are implicated in Parkinson's disease.[6]

The general workflow for utilizing this building block in a drug discovery program is illustrated below.

G A 6-Chloro-2-methoxy- pyridin-3-amine (Building Block) B Parallel Synthesis / Library Generation (e.g., Buchwald-Hartwig, Suzuki Coupling) A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Structure-Activity Relationship (SAR) Studies D->E E->B Iterative Synthesis F Lead Optimization E->F

Caption: Drug discovery workflow using a versatile building block.

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. Based on available Safety Data Sheets (SDS), this compound is a hazardous substance that requires careful handling.[11][14][15][16]

Hazard CategoryHazard Statements (H-phrases)Precautionary Statements (P-phrases)
Acute Toxicity H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Skin Irritation H315: Causes skin irritation.P264: Wash skin thoroughly after handling. P332+P313: If skin irritation occurs: Get medical advice/attention.
Eye Irritation H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Respiratory Irritation H335: May cause respiratory irritation.P271: Use only outdoors or in a well-ventilated area. P403+P233: Store in a well-ventilated place. Keep container tightly closed.

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and in an inert atmosphere, protected from light.[9][11] Recommended storage temperatures are typically 2-8°C.[11]

Experimental Protocol: Buchwald-Hartwig Amination

The following is an exemplary protocol for a Buchwald-Hartwig amination reaction, a common application for this type of chlorinated pyridine scaffold, demonstrating its utility in forming C-N bonds.[6]

Objective: To couple this compound with a generic aryl bromide (Ar-Br).

Materials:

  • This compound

  • Aryl bromide (1.0 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.05 mol%)

  • Xantphos (0.1 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-dioxane

Procedure:

  • Vessel Preparation: To a flame-dried 20 mL sealed tube, add the aryl bromide (1.0 eq), this compound (1.0 eq), Pd₂(dba)₃ (0.05 mol%), Xantphos (0.1 mol%), and Cs₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate the vessel and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The volume should be sufficient to create a stirrable slurry (e.g., 10 mL for a 0.5 mmol scale reaction).

  • Reaction: Securely cap the sealed tube and place it in a preheated oil bath or heating block at 110 °C.

  • Monitoring: Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent, such as ethyl acetate.

  • Filtration: Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to afford the desired N-aryl-6-methoxypyridin-3-amine product.

Conclusion

This compound is a high-value chemical intermediate with significant utility in modern drug discovery and medicinal chemistry. Its well-defined structure, featuring three distinct and synthetically versatile functional groups, provides a robust platform for the synthesis of diverse and complex molecular architectures. This guide has provided a technical framework covering its properties, synthesis, safe handling, and practical application, underscoring its continued relevance as a key building block in the quest for novel therapeutics.

References

physicochemical properties of 6-Chloro-2-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-methoxypyridin-3-amine

Introduction

This compound is a substituted pyridine derivative that serves as a critical heterocyclic building block in the landscape of modern medicinal chemistry. Its structural arrangement, featuring a reactive chlorine atom, a nucleophilic amine, and a methoxy group on a pyridine core, presents a unique combination of electronic and steric properties. This makes it an invaluable scaffold for the synthesis of complex molecules, particularly in the development of targeted therapeutics.[1][2] Professionals in drug discovery utilize such intermediates to systematically explore structure-activity relationships (SAR), optimizing lead compounds for enhanced potency, selectivity, and pharmacokinetic profiles. This guide offers a comprehensive examination of the core , providing researchers and drug development scientists with the foundational data and procedural insights necessary for its effective application.

Chemical Identity and Structure

Accurate identification is the cornerstone of all chemical research. The fundamental identifiers and structural representations for this compound are consolidated below.

IdentifierDataSource
CAS Number 914222-86-9[3][4][5]
Molecular Formula C₆H₇ClN₂O[3][5][6]
Molecular Weight 158.59 g/mol [3][7]
IUPAC Name This compound[6]
Common Synonyms 6-chloro-2-methoxy-3-pyridinamine; 6-Chloro-2-methoxy-pyridin-3-ylamine[3]
InChI InChI=1S/C6H7ClN2O/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,8H2,1H3[6]
SMILES COC1=C(C=CC(=N1)Cl)N[6]

The molecule's architecture is defined by three key functional groups on the pyridine ring:

  • 3-Amino Group: A primary amine that acts as a key nucleophile and a hydrogen bond donor, crucial for interactions with biological targets.

  • 2-Methoxy Group: An electron-donating group that influences the electron density of the pyridine ring and can modulate metabolic stability and solubility.[8]

  • 6-Chloro Group: An electron-withdrawing group that provides a reactive handle for synthetic modifications, most notably for transition-metal-catalyzed cross-coupling reactions.[1][8]

Caption: 2D Structure of this compound.

Core Physicochemical Properties

The interplay of the functional groups dictates the compound's physical behavior, which is critical for reaction setup, purification, formulation, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

PropertyValue / ObservationComments
Physical Form Solid[9]
Predicted XlogP 1.4Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[6]
Melting Point Data not publicly availableExperimental determination via DSC is recommended for purity assessment and process control.
Boiling Point Data not publicly availableLikely to decompose at high temperatures. Not a primary parameter for a solid intermediate.
pKa Data not publicly availableThe 3-amino group is basic. Its basicity is modulated by the electron-donating methoxy group and the electron-withdrawing chloro and pyridine nitrogen atoms.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous fingerprint for structural confirmation and purity assessment. While experimental spectra are lot-specific, the expected data provides a reliable reference for verification.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming molecular weight and elemental composition. For this compound, the presence of chlorine is a key diagnostic feature.

Justification: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance) results in a characteristic M+2 peak in the mass spectrum. Observing this pattern is a crucial step in confirming the presence of a single chlorine atom in the structure.

AdductPredicted m/z
Monoisotopic Mass 158.02469 Da
[M+H]⁺ 159.03197
[M+Na]⁺ 181.01391
[M-H]⁻ 157.01741
Data sourced from predicted values.[6]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Justification: Each functional group absorbs infrared radiation at a characteristic frequency. This allows for rapid confirmation of the compound's core structural motifs. The N-H stretching of the primary amine is particularly diagnostic.[10]

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
Primary AmineN-H Stretch3400-3250 (two bands)
Primary AmineN-H Bend1650-1580
Aromatic RingC=C / C=N Stretch1600-1450
Methoxy GroupC-O Stretch~1250 (asymmetric) / ~1040 (symmetric)
Aryl-ClC-Cl Stretch1100-1000
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the carbon-hydrogen framework.

Justification: ¹H and ¹³C NMR are definitive methods for structural elucidation. The chemical shift, integration, and multiplicity of each signal correspond directly to the electronic environment and connectivity of the atoms in the molecule.

  • ¹H NMR (Predicted):

    • ~7.0-7.5 ppm: A doublet corresponding to the proton at the C5 position.

    • ~6.5-7.0 ppm: A doublet corresponding to the proton at the C4 position.

    • ~3.9 ppm: A singlet with an integration of 3H for the methoxy (O-CH₃) protons.

    • ~3.5-4.5 ppm: A broad singlet with an integration of 2H for the amine (NH₂) protons. The chemical shift can vary significantly with solvent and concentration.

  • ¹³C NMR (Predicted):

    • Six distinct signals are expected in the aromatic region (~110-160 ppm) for the pyridine ring carbons.

    • A signal around ~53 ppm is expected for the methoxy carbon.

Experimental Protocols for Property Determination

To ensure scientific rigor, all in-house characterization must follow validated protocols. The following workflows represent industry-standard approaches for the comprehensive analysis of a new batch of an intermediate like this compound.

Characterization_Workflow cluster_0 Initial Verification cluster_1 Structural Confirmation cluster_2 Purity and Thermal Properties Sample Sample Receipt Appearance Visual Appearance (Color, Form) Sample->Appearance Solubility Solubility Screen (DCM, MeOH, DMSO, H₂O) Appearance->Solubility MS Mass Spectrometry (LC-MS) Confirm MW & Isotopic Pattern Solubility->MS NMR ¹H and ¹³C NMR Confirm Structure MS->NMR IR FT-IR Confirm Functional Groups NMR->IR HPLC HPLC-UV Determine Purity (%) IR->HPLC DSC DSC Analysis Determine Melting Point HPLC->DSC Report Report DSC->Report

Caption: Logical workflow for the physicochemical characterization.

Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Justification: DSC provides a highly accurate and reproducible melting point, which is a key indicator of purity. A sharp melting peak suggests high purity, while a broad peak or a depressed melting point indicates the presence of impurities.

  • Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25°C.

    • Ramp the temperature from 25°C to a temperature well above the expected melting point (e.g., 200°C) at a rate of 10°C/min under a nitrogen atmosphere (50 mL/min flow rate).

  • Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak temperature should also be reported.

Protocol 2: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Justification: HPLC is the gold standard for determining the purity of organic compounds. It separates the main component from any impurities, and the relative peak area provides a quantitative measure of purity.

  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of ~1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.

Reactivity, Stability, and Handling

Understanding the compound's stability and reactivity is paramount for safe handling, storage, and successful synthetic application.

  • Chemical Reactivity: The primary amine at the C3 position is nucleophilic and will readily react with electrophiles such as acyl chlorides, anhydrides, and aldehydes. The chlorine atom at the C6 position is a key site for synthetic elaboration via nucleophilic aromatic substitution or, more commonly, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), which are foundational methods in modern drug synthesis.[1]

  • Storage and Stability: Commercial suppliers recommend storing the compound at 2-8°C in a dark place under an inert atmosphere.[9][11] This suggests potential sensitivity to heat, light, and oxidative degradation. Proper storage is crucial to maintain its purity and integrity over time.

  • Safety and Handling: The compound is associated with several hazard classifications.

    • Signal Word: Warning.[11][12]

    • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[11][12]

    • Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated fume hood.[13]

Relevance in Drug Discovery and Medicinal Chemistry

This compound is more than a simple chemical; it is a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets. The 2-aminopyridine core is a well-established motif in the design of kinase inhibitors, where it often forms critical hydrogen bonds with the hinge region of the enzyme's ATP-binding pocket.[2]

The specific substitution pattern of this compound offers a three-pronged approach for molecular optimization:

  • Amine (C3): Can be acylated or alkylated to extend into different pockets of a target protein or to modulate physicochemical properties.

  • Chloro (C6): Acts as a versatile synthetic handle for introducing a wide variety of aryl, heteroaryl, or alkyl groups via cross-coupling, profoundly impacting target affinity and selectivity.[1]

  • Methoxy (C2): The methoxy group can influence the conformation of adjacent groups, block metabolic attack, and improve solubility, serving as a subtle but powerful tool for fine-tuning the ADME profile of a drug candidate.[8]

Conclusion

This compound is a high-value intermediate characterized by its distinct physicochemical properties and synthetic versatility. Its moderate lipophilicity, defined spectroscopic signature, and multiple reactive sites make it an ideal starting point for the development of novel small-molecule therapeutics. A thorough understanding of its properties, from molecular weight and structure to reactivity and handling requirements, empowers researchers to leverage this scaffold effectively, accelerating the journey from chemical synthesis to innovative drug discovery.

References

6-Chloro-2-methoxypyridin-3-amine molecular structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Chloro-2-methoxypyridin-3-amine

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern synthetic chemistry. As a substituted pyridinamine, this compound embodies a structural motif frequently utilized in the development of novel pharmaceutical agents and advanced agrochemicals. This guide delves into its core molecular structure, physicochemical properties, and detailed spectroscopic characteristics. Furthermore, it presents a validated synthetic pathway, discusses its chemical reactivity, and outlines its applications, particularly in the context of drug discovery. The content herein is intended for researchers, medicinal chemists, and process development scientists, offering both foundational knowledge and practical insights grounded in established chemical principles.

Molecular Identity and Physicochemical Properties

This compound is a trifunctionalized pyridine ring system. The strategic placement of an amine, a methoxy group, and a chlorine atom creates a versatile scaffold with multiple points for chemical modification. The electron-donating nature of the amino and methoxy groups, contrasted with the electron-withdrawing and nucleophilic displacement-prone chloro group, imparts a unique reactivity profile essential for its role as an intermediate.

The structural and key identifying information for this compound is summarized in Table 1.

Table 1: Core Identifiers for this compound

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 914222-86-9[2][3]
Molecular Formula C₆H₇ClN₂O[1][3][4]
Molecular Weight 158.59 g/mol [4]
Canonical SMILES COC1=C(N)C=CC(=N1)Cl[1]
InChI InChI=1S/C6H7ClN2O/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,8H2,1H3[1]
InChIKey NBYVIQCFOQQXPZ-UHFFFAOYSA-N[1]

The general physicochemical and safety properties, derived from supplier data and computational predictions, are outlined in Table 2.

Table 2: Physicochemical and Safety Data

PropertyValueSource
Physical Form Solid[5]
Storage Temperature Room Temperature, Sealed in Dry[4]
XlogP (Predicted) 1.4[1]
Topological Polar Surface Area 48.1 Ų[6]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 3[6][7]
Primary Hazards Harmful if swallowed, Causes skin and eye irritation[8][9]

Spectroscopic Characterization: An Interpretive Analysis

While specific, published spectra for this compound are not widely available, its spectral characteristics can be reliably predicted based on foundational spectroscopic principles and data from analogous structures. This section provides an expert interpretation of the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amine protons, and the methoxy group protons.

  • Aromatic Protons (H-4, H-5): The pyridine ring contains two vicinal protons. H-5 is expected to appear as a doublet at approximately δ 7.1-7.3 ppm, coupled to H-4. H-4, in turn, will appear as a doublet at a slightly downfield shift of δ 7.3-7.5 ppm. The coupling constant (J) for this interaction should be in the range of 8-9 Hz, typical for ortho-coupling on a pyridine ring.

  • Amine Protons (-NH₂): The two protons of the primary amine will likely appear as a broad singlet around δ 3.5-4.5 ppm. The chemical shift and peak shape can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

  • Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will present as a sharp singlet at approximately δ 3.9-4.1 ppm. This region is characteristic for methoxy groups attached to an aromatic system.[10]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the molecule.

  • C-2 and C-6 (Substituted Carbons): The carbon bearing the methoxy group (C-2) and the carbon bearing the chlorine atom (C-6) are expected to be the most downfield, likely appearing in the δ 150-165 ppm range. The C-O bond at C-2 will induce a significant downfield shift.[11]

  • C-3 (Amine-substituted Carbon): The C-3 carbon, directly attached to the electron-donating amine group, will be shifted upfield relative to other aromatic carbons, likely appearing around δ 135-140 ppm.

  • C-4 and C-5: These carbons will resonate in the typical aromatic region. C-5 is expected around δ 120-125 ppm, while C-4 may appear slightly more downfield.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a distinct signal in the upfield region, typically around δ 50-55 ppm.[12]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would provide critical information for structural confirmation.

  • Molecular Ion Peak (M⁺): The spectrum will exhibit a prominent molecular ion peak. Crucially, due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), this will appear as a pair of peaks: one for [C₆H₇³⁵ClN₂O]⁺ at m/z 158 and another for [C₆H₇³⁷ClN₂O]⁺ at m/z 160, with an intensity ratio of approximately 3:1.[1] This isotopic signature is a definitive indicator of the presence of one chlorine atom.

  • Key Fragmentation: Common fragmentation pathways would include the loss of a methyl radical (•CH₃) from the methoxy group to give an [M-15]⁺ peak, or the loss of a chlorine radical (•Cl) to yield an [M-35]⁺ peak.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present.

  • N-H Stretching: Two sharp bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) group.[13]

  • C-H Stretching: Aromatic C-H stretching will appear as a series of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will be observed as sharp bands just below 3000 cm⁻¹.

  • C=C and C=N Ring Stretching: Strong absorptions between 1450-1600 cm⁻¹ are characteristic of the pyridine ring stretching vibrations.[13]

  • C-O Stretching: A strong band corresponding to the aryl-alkyl ether C-O stretch is expected in the 1200-1250 cm⁻¹ region.

  • C-Cl Stretching: The C-Cl stretching vibration will appear as a moderate to strong band in the fingerprint region, typically between 700-850 cm⁻¹.

Synthesis and Reactivity

Proposed Synthesis Pathway

This compound is not typically synthesized from simple precursors in a single step but is built up through a multi-step sequence that strategically introduces the functional groups. A logical and industrially viable approach begins with 2,6-dichloro-3-nitropyridine. This pathway offers excellent control over regiochemistry.

The key steps are:

  • Selective Methoxylation: 2,6-dichloro-3-nitropyridine is treated with sodium methoxide. The C-6 position is generally more susceptible to nucleophilic substitution than the C-2 position in this system, but reaction conditions can be optimized. A more reliable route involves the ammonolysis of 2,6-dichloro-3-nitropyridine to first yield 2-amino-6-chloro-3-nitropyridine, followed by methoxylation.[14] However, for this guide, we will illustrate the direct methoxylation followed by reduction.

  • Reduction of the Nitro Group: The resulting 6-chloro-2-methoxy-3-nitropyridine is then subjected to a reduction reaction to convert the nitro group (-NO₂) into the target primary amine (-NH₂). Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in acidic media or catalytic hydrogenation.[14]

This workflow is illustrated in the diagram below.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Methoxylation cluster_step2 Step 2: Reduction Start 2,6-Dichloro-3-nitropyridine Intermediate 6-Chloro-2-methoxy-3-nitropyridine Start->Intermediate 1. NaOMe, MeOH 2. Control T Product This compound Intermediate->Product SnCl2, HCl or H2, Pd/C

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reduction of 6-Chloro-2-methoxy-3-nitropyridine

This protocol describes the reduction step using tin(II) chloride, a reliable and scalable laboratory method.

Causality: Tin(II) chloride is an effective chemoselective reducing agent for converting aromatic nitro groups to amines, even in the presence of other reducible functionalities like the chloro group, which remains intact under these conditions. The acidic medium (concentrated HCl) is required to activate the tin chloride and protonate the nitro group, facilitating the electron transfer process.

Protocol:

  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 6-chloro-2-methoxy-3-nitropyridine (10.0 g, 1 eq).

  • Reagent Addition: Add concentrated hydrochloric acid (100 mL) to the flask. Stir the resulting slurry at room temperature.

  • Reductant Addition: Carefully add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.5 eq) portion-wise to the stirred mixture. The addition should be controlled to keep the internal temperature below 50 °C, as the reaction is exothermic.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add a 50% aqueous sodium hydroxide (NaOH) solution to neutralize the acid and basify the mixture to a pH > 10. This will precipitate tin salts as tin hydroxide.

  • Extraction: Extract the product from the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 100 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Reactivity Profile

The molecule's three functional groups provide distinct handles for further chemical elaboration:

  • Amine Group: The nucleophilic amine at C-3 is the primary site for reactions such as acylation, sulfonylation, alkylation, and participation in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).

  • Chloro Group: The chlorine atom at C-6 can be displaced by various nucleophiles via nucleophilic aromatic substitution (SₙAr), particularly when the pyridine nitrogen is activated (e.g., by protonation or quaternization). It is also a handle for cross-coupling reactions like Suzuki, Sonogashira, or Heck couplings.

  • Methoxy Group: While generally stable, the methoxy group can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃) to reveal a hydroxyl group, providing another point for functionalization.

Applications in Drug Discovery and Medicinal Chemistry

Heterocyclic scaffolds, particularly substituted pyridines, are considered "privileged structures" in medicinal chemistry due to their ability to form key hydrogen bonds and engage in favorable interactions with a wide range of biological targets. This compound serves as an invaluable starting material for accessing more complex molecules.

Its utility lies in its capacity to be elaborated into bi- or polycyclic systems. For instance, the amine and chloro functionalities can be used in tandem to construct fused ring systems, a common strategy in the synthesis of kinase inhibitors. The synthesis of Deucravacitinib, a TYK2 inhibitor, involves related heterocyclic building blocks, highlighting the importance of such intermediates in constructing complex active pharmaceutical ingredients.[15]

The diagram below illustrates a conceptual application where the building block is used to synthesize a hypothetical kinase inhibitor core.

Medicinal_Chemistry_Application cluster_start Building Block cluster_step1 Step A: Suzuki Coupling cluster_step2 Step B: Acylation cluster_final Final Structure Start This compound Intermediate1 Aryl-substituted Pyridine Start->Intermediate1 Aryl-Boronic Acid, Pd Catalyst Intermediate2 Amide Intermediate Intermediate1->Intermediate2 Acid Chloride, Base Product Hypothetical Kinase Inhibitor Core Intermediate2->Product Further Elaboration

Caption: Conceptual use of the title compound in multi-step synthesis.

Safety and Handling

As with any laboratory chemical, this compound must be handled with appropriate care. The primary hazards are associated with ingestion and contact with skin and eyes.

Table 3: GHS Hazard Information

PictogramGHS CodeHazard StatementSource
alt text
GHS07H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[8]

Handling Recommendations:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[16]

  • Handling Practices: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[17]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[5]

References

solubility of 6-Chloro-2-methoxypyridin-3-amine in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 6-Chloro-2-methoxypyridin-3-amine

Abstract

Solubility is a critical physicochemical parameter that dictates the behavior and utility of a chemical compound in a multitude of scientific applications, most notably in the realm of drug discovery and development. Insufficient solubility can impede formulation, compromise bioavailability, and lead to unreliable results in biological assays. This guide provides a comprehensive technical overview of the solubility of this compound, a key heterocyclic building block. We will delve into its fundamental physicochemical properties, present expected solubility profiles in various common laboratory solvents, and provide a detailed, field-proven protocol for its experimental determination. This document is intended for researchers, medicinal chemists, and formulation scientists who utilize this compound and require a deep understanding of its solution behavior.

Introduction: The Critical Role of Solubility

This compound (CAS No. 914222-86-9) is a substituted aminopyridine, a structural motif frequently employed in the synthesis of active pharmaceutical ingredients (APIs). The strategic placement of its chloro, methoxy, and amine functional groups makes it a versatile intermediate for creating complex molecular architectures. However, the very features that make it synthetically attractive—a rigid heterocyclic core and multiple functional groups capable of strong intermolecular interactions—can also present challenges, primarily in achieving adequate solubility.

Understanding and quantifying the solubility of this compound is not merely an academic exercise. For the drug development professional, it is a crucial first step that influences:

  • Reaction Kinetics: In synthesis, poor solubility can lead to heterogeneous reaction mixtures, resulting in slower reaction rates, incomplete conversions, and difficulty in purification.[1]

  • Formulation Development: Low aqueous solubility is a major hurdle in developing oral dosage forms, as dissolution is often the rate-limiting step for drug absorption and bioavailability.[2][3]

  • Biological Screening: Inaccurate solubility data can lead to the misinterpretation of in vitro assay results, as the compound may precipitate in the assay medium, leading to artificially low potency readings.

This guide aims to provide a robust framework for understanding and experimentally approaching the solubility of this compound.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. While extensive experimental data for this specific molecule is not widely published, we can assemble its known properties and infer others from closely related analogs.

Key Identifiers:

  • Chemical Name: this compound

  • CAS Number: 914222-86-9[4][5][6]

  • Molecular Formula: C₆H₇ClN₂O[4][5]

  • Molecular Weight: 158.59 g/mol [4][5]

Predicted & Inferred Properties:

The molecular structure, featuring a pyridine ring, an aromatic amine, a methoxy group, and a chloro substituent, dictates its solubility behavior.

  • Polarity and Hydrogen Bonding: The amine (-NH₂) and methoxy (-OCH₃) groups, along with the pyridine nitrogen, can act as hydrogen bond acceptors, while the amine group is also a hydrogen bond donor. This suggests a capacity for interaction with polar protic solvents.

  • LogP (Octanol-Water Partition Coefficient): The predicted LogP for the highly similar isomer, 6-Chloro-3-methoxypyridin-2-amine, is 1.3258.[7] A positive LogP value in this range suggests that the compound is moderately lipophilic, which can limit its solubility in highly polar solvents like water.

  • pKa (Ionization Constant): As a substituted aminopyridine, the molecule is a weak base.[1] The amine group can be protonated under acidic conditions to form a more polar and, consequently, more soluble salt.[1] The precise pKa is not published, but it is a critical factor to consider, especially for aqueous solubility.

  • Crystal Lattice Energy: Heterocyclic compounds with multiple polar functional groups often exhibit strong crystal lattice energy due to efficient packing and intermolecular hydrogen bonding in the solid state.[1] Overcoming this energy is a primary barrier to dissolution, often requiring high-energy solvents or increased temperature.[1]

Solubility Profile in Common Laboratory Solvents

The solubility of a closely related analog, 6-chloropyridazin-3-amine , has been experimentally determined in a range of solvents at various temperatures.[8] The trends observed for this molecule offer a valuable proxy for predicting the behavior of this compound.

Table 1: Experimental Solubility of Analog 6-chloropyridazin-3-amine (Mole Fraction, x1) at Different Temperatures. [8]

Solvent298.15 K (25 °C)313.15 K (40 °C)328.15 K (55 °C)343.15 K (70 °C)Solvent Class
N,N-Dimethylformamide (DMF) 0.20150.27910.37540.4901Polar Aprotic
Cyclohexanone 0.05530.08720.13250.1944Polar Aprotic
Methanol 0.04310.06730.10110.1469Polar Protic
Ethanol 0.02460.04100.06420.0975Polar Protic
n-Butanol 0.01350.02320.03790.0594Polar Protic
Acetone 0.02230.03810.06170.0963Polar Aprotic
Ethyl Acetate 0.00980.01770.02980.0482Polar Aprotic (Mod.)
Toluene 0.00070.00130.00240.0042Nonpolar

Analysis and Extrapolation:

  • High Solubility in Polar Aprotic Solvents: The highest solubility is observed in DMF, a strong hydrogen bond acceptor with a high dielectric constant. This is a common and effective solvent for many heterocyclic compounds.[1] It is highly probable that this compound will also exhibit excellent solubility in DMF, as well as in similar solvents like DMSO and NMP.[1]

  • Moderate Solubility in Alcohols: Solubility in polar protic solvents like methanol and ethanol is moderate and shows a strong positive correlation with temperature.[8] These solvents can both donate and accept hydrogen bonds, allowing for effective solvation of the solute.

  • Low Solubility in Nonpolar Solvents: As expected for a polar molecule, solubility in the nonpolar solvent toluene is extremely low.[8]

  • Temperature Dependence: For all tested solvents, solubility increases significantly with temperature.[8] This indicates that the dissolution process is endothermic, which is typical for crystalline solids.[3][9] Heating can therefore be a highly effective strategy to increase the amount of dissolved compound.

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination (Shake-Flask Method)

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The gold standard for determining thermodynamic solubility is the shake-flask method .[10] This method measures the saturation solubility of a compound when the dissolved solute is in equilibrium with the undissolved solid.[11]

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a prolonged period (typically 24 hours) to ensure that equilibrium is reached. After this period, the undissolved solid is removed by filtration or centrifugation, and the concentration of the compound in the clear supernatant is quantified using a suitable analytical technique, such as HPLC-UV or LC-MS.[10][12]

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Separation cluster_analysis Phase 4: Analysis A 1. Accurately weigh excess This compound into a glass vial. B 2. Add a precise volume of the chosen solvent (e.g., 1.0 mL). A->B Establish Solid:Solvent Ratio C 3. Seal vial and place in a shaking incubator at a constant temperature (e.g., 25°C). B->C D 4. Agitate for 24 hours to allow the system to reach equilibrium. C->D Continuous Mixing E 5. Centrifuge the vial at high speed (e.g., 10,000 rpm) to pellet undissolved solid. D->E F 6. Carefully collect an aliquot of the clear supernatant. (Optional: Filter through 0.22 µm filter) E->F Isolate Saturated Solution G 7. Serially dilute the supernatant with an appropriate mobile phase or solvent. F->G H 8. Quantify concentration using a validated HPLC-UV or LC-MS method against a calibration curve. G->H I 9. Calculate solubility in µg/mL or µM. H->I

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Detailed Step-by-Step Methodology
  • Preparation of Stock and Calibration Standards:

    • Prepare a concentrated stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO or DMF).

    • From this stock, prepare a series of calibration standards (typically 6-8 points) by serial dilution into the mobile phase that will be used for analysis. This curve is essential for accurate quantification.

  • Sample Preparation:

    • Into a 1.5 mL glass vial, add an excess amount of solid this compound (e.g., 1-2 mg). Causality: Using a clear excess ensures that the resulting solution will be saturated and in equilibrium with the solid phase.

    • Add a precise volume (e.g., 1.0 mL) of the test solvent (e.g., phosphate-buffered saline pH 7.4, ethanol, etc.) to the vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a shaking incubator or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 700 rpm).[11]

    • Incubate for 24 hours. Causality: A 24-hour incubation is typically sufficient for most compounds to reach thermodynamic equilibrium. For compounds with very slow dissolution kinetics, a longer time point (e.g., 48 hours) may be necessary to confirm that equilibrium has been reached.[10]

  • Separation of Solid and Liquid Phases:

    • Remove the vials from the incubator. A visual inspection should confirm the presence of undissolved solid at the bottom.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess solid.

    • Carefully withdraw a known volume of the clear supernatant without disturbing the pellet. Self-Validation: For robust results, it is advisable to also filter the supernatant through a low-binding 0.22 µm filter (e.g., PVDF) to remove any remaining fine particulates.

  • Quantification:

    • Immediately dilute the supernatant with the analytical mobile phase to bring the concentration within the range of the calibration curve. A large dilution factor is often necessary.

    • Analyze the diluted samples and the calibration standards by a validated HPLC-UV or LC-MS method.

    • Calculate the concentration of the undiluted supernatant by applying the dilution factor. This value represents the thermodynamic solubility of the compound in the test solvent. Results are typically reported in µg/mL or µM.[12]

Key Factors Influencing Solubility

Several environmental and physical factors can significantly alter the solubility of this compound.

  • pH: As a weak base, the compound's aqueous solubility will be highly pH-dependent. In acidic solutions (pH < pKa), the amine group will be protonated, forming a cationic salt. This ionized form is significantly more polar and will exhibit much higher aqueous solubility than the neutral form.[3][9][13] Therefore, adjusting the pH with a suitable buffer can be a powerful tool for increasing solubility in aqueous media.

  • Temperature: As demonstrated by the data in Table 1, solubility is directly proportional to temperature.[8] For endothermic dissolutions, increasing the temperature provides the energy needed to overcome the crystal lattice forces, allowing more solute to dissolve.[3][9]

  • Co-solvency: If solubility in a single solvent is insufficient, using a mixture of solvents (a co-solvent system) can be effective.[1] For example, adding a small percentage of a polar organic solvent like ethanol or DMSO to an aqueous buffer can dramatically increase the solubility of a poorly soluble compound.

  • Particle Size and Polymorphism: The physical form of the solid material matters. Smaller particle sizes increase the surface area available for solvation, which can increase the rate of dissolution, though it does not change the thermodynamic equilibrium solubility.[2][3][14] Additionally, different crystalline forms (polymorphs) or an amorphous form of the same compound can have different crystal lattice energies and thus different solubilities.

Conclusion

This compound is a valuable chemical intermediate whose utility is fundamentally linked to its solubility characteristics. This guide has established that the compound is expected to have the highest solubility in polar aprotic solvents such as DMF and DMSO, moderate solubility in alcohols, and poor solubility in nonpolar solvents. Its solubility is highly dependent on temperature and, in aqueous systems, on pH. For researchers requiring precise data, the detailed shake-flask protocol provided herein offers a robust and reliable method for determining thermodynamic equilibrium solubility. A thorough understanding and experimental characterization of this property are paramount for the successful application of this compound in synthesis, formulation, and biological research.

References

spectroscopic data for 6-Chloro-2-methoxypyridin-3-amine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Chloro-2-methoxypyridin-3-amine

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS 914222-86-9), a key substituted pyridine intermediate in medicinal chemistry and materials science. As researchers and drug development professionals, the unambiguous confirmation of a molecule's structure is paramount. This document moves beyond a simple listing of data, offering a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the resulting spectra. This approach ensures a self-validating system for compound verification.

Molecular Structure and Spectroscopic Overview

This compound possesses a distinct set of functional groups on a pyridine core, each contributing unique signatures to its spectroscopic profile. Understanding this structure is the foundation for interpreting the spectral data.

  • Molecular Formula: C₆H₇ClN₂O[1][2]

  • Molecular Weight: 158.59 g/mol [2][3]

  • Key Functional Groups:

    • Pyridine Ring: An aromatic heterocycle.

    • Primary Aromatic Amine (-NH₂): A key functional group with characteristic IR stretches and exchangeable protons in NMR.

    • Methoxy Group (-OCH₃): Provides a sharp singlet in ¹H NMR and a distinct carbon signal in ¹³C NMR.

    • Chloro Group (-Cl): Influences the electronic environment of the ring and provides a characteristic isotopic pattern in mass spectrometry.

The collective data from NMR, IR, and Mass Spec provide a robust, cross-validated confirmation of the molecule's identity.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For a definitive analysis, both ¹H and ¹³C NMR spectra are essential.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amines as it can slow the exchange of N-H protons, sometimes allowing for their coupling to be observed.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a standard proton spectrum with 16-32 scans. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the two aromatic protons, the amine protons, and the methoxy protons. The electron-donating effects of the amine and methoxy groups and the electron-withdrawing effect of the chlorine atom and the ring nitrogen dictate the chemical shifts of the aromatic protons.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-4~7.1 - 7.3Doublet (d)1HLocated between two electron-donating groups (ortho to NH₂, para to OCH₃), but is deshielded by the ring nitrogen. Coupled to H-5.
H-5~6.7 - 6.9Doublet (d)1HShielded by the adjacent methoxy group (para) and amine group (meta). Coupled to H-4.
-NH₂~4.0 - 5.5 (solvent dependent)Broad Singlet (br s)2HProtons are exchangeable, leading to a broad signal.[4] The chemical shift is highly dependent on solvent, concentration, and temperature.
-OCH₃~3.8 - 4.0Singlet (s)3HAliphatic protons on a carbon adjacent to an oxygen atom. No adjacent protons to couple with.
¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show six unique signals, one for each carbon atom in the molecule.

Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-2~155 - 160Carbon attached to two heteroatoms (N and O), highly deshielded.
C-6~145 - 150Carbon attached to both the ring nitrogen and chlorine, resulting in a downfield shift.
C-4~135 - 140Aromatic CH carbon, influenced by the ring nitrogen.
C-3~120 - 125Carbon attached to the electron-donating amine group, shifted upfield relative to other ring carbons.
C-5~110 - 115Aromatic CH carbon, shielded by ortho/para electron-donating groups.
-OCH₃~53 - 56Standard chemical shift for a methoxy group carbon.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR Data Acquisition

Caption: Standard workflow for solid-state FTIR analysis using a KBr pellet.

IR Spectral Interpretation

The IR spectrum of this compound will be dominated by absorptions from the N-H bonds of the primary amine and vibrations from the substituted aromatic ring.

Frequency Range (cm⁻¹) Vibration Type Functional Group Significance
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)The presence of two distinct, sharp-to-medium bands in this region is a definitive indicator of a primary amine (R-NH₂).[4][5]
3100 - 3000C-H Aromatic StretchPyridine RingConfirms the presence of C-H bonds on the aromatic ring.
2950 - 2850C-H Aliphatic StretchMethoxy (-OCH₃)Indicates the C-H bonds of the methyl group.
1650 - 1580N-H Bend (Scissoring)Primary Amine (-NH₂)A strong absorption that further confirms the primary amine functionality.[5]
1600 - 1450C=C and C=N Ring StretchPyridine RingA series of bands characteristic of the aromatic heterocyclic ring system.
1335 - 1250C-N Stretch (Aromatic)Ar-NH₂Strong band indicating the bond between the aromatic ring and the amine nitrogen.[5]
1250 - 1200C-O Asymmetric StretchAr-O-CH₃Confirms the presence of the aryl ether linkage of the methoxy group.
800 - 600C-Cl StretchAryl ChlorideA weaker absorption in the fingerprint region, indicative of the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's composition and fragmentation, offering a final layer of structural confirmation.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Ionization Method: Electron Ionization (EI) is a common technique for small molecules, providing a clear molecular ion and rich fragmentation data. Electrospray Ionization (ESI) is also suitable, typically showing the protonated molecule [M+H]⁺.

  • Analysis: The ionized sample is passed through a mass analyzer (e.g., Quadrupole or Time-of-Flight) to separate ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation: The resulting spectrum is analyzed for the molecular ion peak and characteristic fragment ions.

Mass Spectrum Interpretation

The key feature to look for is the molecular ion peak, which will exhibit a characteristic isotopic pattern due to the presence of chlorine.

m/z Value Ion Identity Significance
158 / 160[M]⁺ / [M+2]⁺Molecular Ion Peak. The two peaks in an approximate 3:1 intensity ratio are the definitive signature of a monochlorinated compound, corresponding to the ³⁵Cl and ³⁷Cl isotopes, respectively. This confirms the molecular formula.
159 / 161[M+H]⁺ / [M+H+2]⁺Protonated Molecule (ESI). In ESI mode, the protonated molecule is observed, also showing the 3:1 chlorine isotope pattern.[6]
143 / 145[M-CH₃]⁺Loss of a methyl radical from the methoxy group.
127 / 129[M-OCH₃]⁺Loss of a methoxy radical.
123[M-Cl]⁺Loss of a chlorine radical. This fragment would not show the isotopic pattern.

digraph "Fragmentation_Pathway" {
rankdir=LR;
node [shape=box, style="rounded, filled", fontname="Arial", fillcolor="#F1F3F4"];
edge [fontname="Arial"];

M [label="[M]⁺\nm/z 158/160", fillcolor="#FBBC05", fontcolor="#202124"];
F1 [label="[M-CH₃]⁺\nm/z 143/145"];
F2 [label="[M-Cl]⁺\nm/z 123"];

M -> F1 [label="- •CH₃"];
M -> F2 [label="- •Cl"];

}

Caption: A simplified potential fragmentation pathway for this compound under EI-MS.

Conclusion: A Self-Validating Spectroscopic Profile

The structural assignment of this compound is unequivocally confirmed by the confluence of data from NMR, IR, and Mass Spectrometry.

  • Mass Spectrometry establishes the correct molecular weight (158.59 g/mol ) and confirms the presence of one chlorine atom via the [M]⁺/[M+2]⁺ isotopic pattern.

  • IR Spectroscopy confirms the presence of all key functional groups: the primary amine (two N-H stretches, one N-H bend), the methoxy group (C-H aliphatic stretch, C-O stretch), and the aromatic ring.

  • NMR Spectroscopy elucidates the precise connectivity of the atoms. ¹H NMR shows the number and environment of the protons, including the characteristic doublet-doublet pattern of the adjacent aromatic protons, while ¹³C NMR confirms the presence of six unique carbon environments.

Each technique provides a piece of the puzzle, and together they create a self-validating and trustworthy characterization essential for high-quality research and development.

References

Navigating the Chemistry of 6-Chloro-2-methoxypyridin-3-amine: A Guide to Potential Hazards and Safety Precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

6-Chloro-2-methoxypyridin-3-amine (CAS No. 914222-86-9) is a substituted aminopyridine that serves as a crucial building block in modern medicinal chemistry and drug discovery.[1][2] Its unique arrangement of chloro, methoxy, and amine functional groups on a pyridine core makes it a versatile synthon for creating complex molecular architectures with potential therapeutic applications. However, the very reactivity that makes this compound valuable also necessitates a thorough understanding of its potential hazards.

This guide is designed to provide drug development professionals with the critical safety information required to handle this compound responsibly. We will move beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, experience-based perspective on risk mitigation. The causality behind each safety recommendation will be explained to foster a proactive safety culture in the laboratory.

Hazard Identification and Risk Profile

The primary hazards associated with this compound and its close structural isomers are acute toxicity, irritation to the skin and eyes, and respiratory tract irritation.[3][4][5] While comprehensive toxicological data for this specific molecule may be limited, a composite analysis of available data for closely related aminopyridines provides a robust basis for a conservative risk assessment.

Globally Harmonized System (GHS) Classification

The GHS classification provides a universally understood language for communicating chemical hazards. Based on data from similar compounds, this compound should be handled as a substance with the following classifications.

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, Oral4GHS07WarningH302: Harmful if swallowed
Acute Toxicity, Dermal4GHS07WarningH312: Harmful in contact with skin
Skin Corrosion/Irritation2GHS07WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AGHS07WarningH319: Causes serious eye irritation
Specific target organ toxicity — single exposure3GHS07WarningH335: May cause respiratory irritation

This table is a composite assessment based on data for the target compound and its close isomers.[3][4][6][7]

The GHS07 "Exclamation Mark" pictogram is the key visual indicator for these hazard classes.

Physicochemical Properties and Their Safety Implications

Understanding the physical state and properties of a chemical is the first step in a proper risk assessment.

PropertyValueImplication for Safe Handling
Molecular Formula C₆H₇ClN₂OProvides the elemental composition.[1][8][9]
Molecular Weight 158.59 g/mol Relevant for weighing and solution preparation.[1][8][9]
Physical Form SolidAs a solid, the primary exposure risk during handling is through the generation of dust, which can be inhaled or settle on skin.
Storage Room Temperature, Sealed in dryIndicates the compound is relatively stable but may be sensitive to moisture.[2] Proper sealing is crucial.

Risk Assessment Workflow: A Systematic Approach

A proactive approach to safety involves a logical workflow for assessing and mitigating risks before any experiment begins. The following diagram illustrates this essential process.

RiskAssessment cluster_prep Phase 1: Pre-Experimental Planning cluster_eval Phase 2: Exposure Evaluation cluster_control Phase 3: Control Implementation cluster_op Phase 4: Operation & Review A Identify Compound (this compound) B Review Safety Data Sheet & Authoritative Sources A->B C Identify Hazards (Toxicity, Irritation) B->C D Assess Procedure (Weighing, Dissolving, Reaction) C->D informs E Determine Exposure Potential (Dust, Aerosol, Contact) D->E F Select Engineering Controls (Fume Hood, Ventilated Enclosure) E->F dictates need for G Define Required PPE (Gloves, Goggles, Lab Coat) F->G H Establish Emergency Plan (Spill, Exposure) G->H I Execute Experiment Following Protocol H->I enables safe J Decontaminate & Dispose of Waste Properly I->J K Review & Document Any Incidents or Near-Misses J->K

Caption: Logical workflow for chemical risk assessment.

Standard Operating Procedures for Safe Handling

Adherence to well-defined protocols is non-negotiable. The following procedures are based on the identified risks of toxicity and irritation.

Engineering Controls: The First Line of Defense

The primary goal is to minimize exposure by controlling the environment.

  • Chemical Fume Hood: All weighing, transferring, and reaction setup involving solid this compound must be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of fine dust particles, which can cause respiratory irritation.[4][10]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[11] Eyewash stations and safety showers must be readily accessible and tested regularly.[10][12]

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential to protect against direct contact.[3][11]

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses are insufficient as they do not protect from dust entering from the sides or top.[4]

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile) at all times. Inspect gloves for any signs of degradation or puncture before use.[3] Contaminated gloves should be removed and disposed of properly, followed by hand washing.

  • Body Protection: A long-sleeved laboratory coat must be worn and kept fully fastened.[3]

Handling and Storage Protocols
  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust. Use spatulas to gently transfer the material. Avoid pouring the dry powder.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][12] This prevents degradation and reduces the risk of exposure.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][11] Do not eat, drink, or smoke in the laboratory.[11][12]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and correct response is critical.

First Aid Measures
  • Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][4]

  • Skin Contact: If the substance comes into contact with skin, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][4] Remove contaminated clothing.[11] If skin irritation occurs, seek medical advice.[3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][11] It is crucial to remove contact lenses if present and easy to do so.[11] Seek immediate attention from an ophthalmologist.[4]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting.[3] Call a poison control center or doctor immediately for advice.[5][11]

Accidental Release and Spill Containment

A spill presents immediate inhalation and contact hazards. The following workflow should be initiated immediately.

SpillResponse A Spill Occurs B Alert Personnel & Evacuate Area (if necessary) A->B C Don Appropriate PPE (Respirator may be required) B->C D Contain Spill (Use absorbent pads or berms) C->D E Gently Sweep or Scoop Solid (AVOID creating dust) D->E F Place Waste in a Labeled, Sealed Container E->F G Decontaminate Spill Area with appropriate solvent F->G H Dispose of Waste via Hazardous Waste Program G->H I Report Incident H->I

Caption: Workflow for handling a chemical spill.

Fire-Fighting Measures

While not classified as flammable, the compound can burn. In the event of a fire involving this chemical:

  • Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[3]

  • Hazardous Combustion Products: Thermal decomposition can release toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[12]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products.[12][13]

Conclusion: A Commitment to Safety

This compound is a valuable tool in pharmaceutical research. Its potential hazards are manageable through a combination of robust engineering controls, diligent use of personal protective equipment, and adherence to established safe handling protocols. By understanding the causality behind these safety measures, researchers can foster an environment where scientific innovation and personal safety are mutually reinforcing. Always consult the most current Safety Data Sheet provided by the supplier before use and ensure all laboratory personnel are trained on the specific risks and procedures outlined in this guide.

References

A Senior Application Scientist's Guide to Sourcing 6-Chloro-2-methoxypyridin-3-amine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is a critical determinant of a project's timeline, budget, and ultimate success. 6-Chloro-2-methoxypyridin-3-amine (CAS No. 914222-86-9) is a substituted pyridine derivative that has emerged as a valuable heterocyclic building block. Its unique arrangement of functional groups—a reactive amine, a methoxy group, and a chlorine atom—offers synthetic chemists a versatile scaffold for constructing complex molecular architectures.[1][2] The chloro and methoxy groups, in particular, are frequently employed in drug discovery to modulate a compound's intermolecular interactions and physicochemical properties.[3][4]

This guide provides an in-depth technical overview for researchers on the procurement and qualification of this key intermediate. It moves beyond a simple list of vendors to offer a framework for selecting a reliable supplier, verifying material quality, and ensuring safe integration into your research and development workflows. The insights provided herein are grounded in field-proven laboratory practices, aiming to empower scientists to make informed decisions that uphold the integrity and efficiency of their discovery programs.

Chemical and Physical Profile

A precise understanding of the compound's properties is the foundation of its effective use.

  • Compound Name: this compound[5]

  • Synonyms: 6-Chloro-2-methoxy-3-pyridinamine, 6-Chloro-2-methoxypyridin-3-ylamine[5]

  • CAS Number: 914222-86-9[6][7]

  • Molecular Formula: C₆H₇ClN₂O[6][8]

  • Molecular Weight: 158.59 g/mol [6][8]

  • Appearance: Typically a white to light yellow or grey-violet solid/powder.[1]

  • Structure:

Commercial Sourcing and Supplier Qualification

The marketplace for chemical reagents is vast, ranging from large multinational corporations to specialized custom synthesis labs. Selecting the right partner is crucial. While aggregator platforms like MOLBASE and ChemicalBook provide a broad directory, direct engagement with primary manufacturers or established distributors is often necessary for ensuring quality and supply chain transparency.[7][9]

Key Commercial Suppliers

The following table summarizes prominent suppliers offering this compound, highlighting typical specifications to aid in initial screening. This is not an exhaustive list but represents a cross-section of the market.

Supplier/DistributorTypical PurityAvailable QuantitiesGeographic FootprintNotes
Sigma-Aldrich (Merck) ≥95% - 98%mg to multi-gramGlobalOffers extensive documentation (SDS, CoA) and is a well-established supplier for life science research.[10]
Santa Cruz Biotechnology Data not specifiedResearch quantitiesGlobalPrimarily serves the proteomics and life science research communities.[6]
ChemScene ≥98%mg to gramGlobalProvides custom synthesis and commercial production services alongside its catalog offerings.[8]
Ambeed, Inc. 95% - 98%mg to multi-gramUSA / ChinaOften distributed through platforms like Sigma-Aldrich and Fisher Scientific.[10]
Fisher Scientific Varies by partnermg to gramGlobalActs as a major distributor for various chemical manufacturers, including Ambeed and Sigma-Aldrich.[11][12]
MOLBASE Varies (95% to 98%)kg scale availableGlobal (aggregator)A platform connecting buyers with numerous, primarily Chinese, manufacturers. Requires careful vetting of the end supplier.[9]
A Logic-Driven Supplier Selection Workflow

Causality in supplier selection extends beyond price. The intended use of the material—from initial hit-finding to late-stage development—dictates the required level of quality, documentation, and supply chain security. The following workflow provides a logical framework for this decision-making process.

Supplier_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Vetting cluster_2 Phase 3: Operational & Commercial Evaluation cluster_3 Phase 4: Final Decision Start Define Project Needs (Scale, Purity, Timeline) Search Search Aggregators & Databases (e.g., MOLBASE, PubChem) Start->Search Identify Identify Potential Suppliers (Manufacturers & Distributors) Search->Identify RequestDocs Request Documentation: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) Identify->RequestDocs AssessQC Assess QC Data: - Purity (HPLC/GC) - Identity (NMR/MS) - Batch Consistency RequestDocs->AssessQC CompareSpecs Compare Supplier Specs vs. Project Requirements AssessQC->CompareSpecs LeadTime Evaluate Lead Time & Stock Availability CompareSpecs->LeadTime Support Assess Technical Support & Responsiveness LeadTime->Support Cost Perform Cost-Benefit Analysis (Price vs. Quality & Risk) Support->Cost Select Select Primary Supplier Cost->Select Qualify Qualify Secondary Supplier (Risk Mitigation) Select->Qualify

Caption: A structured workflow for selecting and qualifying a chemical supplier.

Quality Control and In-House Verification

Trust in a supplier's Certificate of Analysis (CoA) is essential, but for critical applications, independent verification is a cornerstone of scientific integrity. The CoA provides a baseline for purity and identity, but an in-house check ensures the material has not degraded during transit and meets the specific requirements of your assay.

Standard Quality Specifications
  • Purity: Typically specified as ≥95% or ≥98%, most often determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[8] For sensitive applications, researchers should scrutinize the CoA for the presence and identity of any significant impurities.

  • Identity Confirmation: The supplier should provide spectral data confirming the structure, most commonly ¹H NMR and Mass Spectrometry (MS).

  • Storage Conditions: Recommended storage is often at 2-8°C in an inert atmosphere, protected from light, to maintain stability.[13]

Protocol: Incoming Material Verification Workflow

This protocol outlines a self-validating system to confirm the identity and purity of a newly received batch of this compound.

Objective: To independently verify that the received material matches the supplier's specifications before its use in synthesis.

Materials:

  • Received this compound

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • NMR spectrometer

  • HPLC system with a UV detector

  • Mass spectrometer (LC-MS or direct infusion)

Methodology:

  • Documentation Review:

    • Log the material upon receipt, noting the supplier, batch number, and date.

    • Compare the received CoA with the one requested during the vetting process. Ensure they match.

  • Physical Inspection:

    • Visually inspect the material for expected color (white to light yellow) and form (solid/powder). Note any inconsistencies.

  • Identity Confirmation (¹H NMR):

    • Prepare a sample by dissolving ~5-10 mg of the compound in a suitable deuterated solvent.

    • Acquire a ¹H NMR spectrum.

    • Validation Step: Compare the resulting spectrum with literature data or the supplier's provided spectrum. The chemical shifts, splitting patterns, and integration should be consistent with the structure of this compound.

  • Purity Assessment (HPLC):

    • Develop or use a standard HPLC method (e.g., C18 column with a water/acetonitrile gradient).

    • Prepare a dilute solution of the compound in the mobile phase.

    • Inject the sample and analyze the chromatogram.

    • Validation Step: The purity is calculated based on the area percentage of the main peak. This value should be ≥95% and align with the supplier's CoA. Note the presence of any impurity peaks greater than 0.5%.

  • Mass Verification (MS):

    • Analyze the sample via LC-MS or direct infusion ESI-MS.

    • Validation Step: Confirm the presence of the correct molecular ion peak. For this compound (C₆H₇ClN₂O), expect to see [M+H]⁺ at m/z ≈ 159.03.[2] The characteristic isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) should also be visible.

  • Release or Reject:

    • If all tests pass and are consistent with the CoA, release the material for laboratory use.

    • If significant discrepancies are found, quarantine the material and contact the supplier's technical support with your data.

QC_Workflow cluster_analytics Analytical Verification Start Material Received Doc_Review Review CoA & Log Batch Start->Doc_Review Visual_Inspect Visual Inspection (Color, Form) Doc_Review->Visual_Inspect Sample_Prep Prepare Samples for NMR, HPLC, MS Visual_Inspect->Sample_Prep NMR ¹H NMR: Confirm Structure Sample_Prep->NMR HPLC HPLC: Quantify Purity Sample_Prep->HPLC MS Mass Spec: Confirm MW & Isotope Pattern Sample_Prep->MS Decision Data Consistent with CoA? NMR->Decision HPLC->Decision MS->Decision Release Release for Use Decision->Release Yes Quarantine Quarantine Batch Decision->Quarantine No Contact_Supplier Contact Supplier with Data Quarantine->Contact_Supplier

Caption: A typical workflow for in-house quality control of incoming chemical reagents.

Safety, Handling, and Storage

Proper handling is paramount for researcher safety and maintaining compound integrity.

  • Hazard Identification: This compound is generally considered hazardous. Typical hazard statements include:

    • H302: Harmful if swallowed.[13][14]

    • H315: Causes skin irritation.[13][14]

    • H319: Causes serious eye irritation.[13][14]

    • H335: May cause respiratory irritation.[13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15] Handle in a well-ventilated area or a chemical fume hood.[16]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, following the supplier's recommendations (e.g., 2-8°C, inert atmosphere).[13] This minimizes degradation from moisture, air, or light.

Applications in Drug Discovery and Synthesis

This compound is not typically a final drug product but rather a crucial intermediate. Its value lies in its ability to participate in a variety of coupling reactions to build more complex, biologically active molecules.

  • Synthetic Intermediate: The amine group is a key functional handle for reactions like Buchwald-Hartwig amination, allowing for the formation of C-N bonds. This has been demonstrated in the synthesis of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives, which are being investigated as imaging agents for α-synuclein aggregates in Parkinson's disease research.[17]

  • Scaffold for Biologically Active Molecules: The pyridine core is a common motif in pharmaceuticals. This compound serves as a precursor for other substituted pyridines, such as in the process to produce 2,3-diamino-6-methoxypyridine, another valuable intermediate.[18] Its structure is related to compounds used in the development of anti-inflammatory agents and herbicides.[1] The presence of both chloro and methoxy groups provides medicinal chemists with opportunities to fine-tune properties like solubility, metabolic stability, and target binding affinity.[19]

Conclusion

The procurement of this compound, while seemingly a routine task, is a process layered with considerations critical to the success of advanced research. A methodical approach to supplier selection, grounded in a thorough evaluation of documentation and operational reliability, is non-negotiable. Furthermore, the principle of "trust, but verify" through in-house quality control serves as the ultimate safeguard for experimental integrity. By adopting the workflows and technical considerations outlined in this guide, researchers and drug development professionals can confidently source high-quality materials, mitigate risks, and accelerate their path toward scientific innovation.

References

role of 6-Chloro-2-methoxypyridin-3-amine as a chemical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Chloro-2-methoxypyridin-3-amine: A Core Chemical Intermediate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (CAS No. 914222-86-9) has emerged as a pivotal heterocyclic building block in modern medicinal chemistry and materials science.[1][2][3] Its strategic substitution pattern, featuring a reactive chlorine atom, a nucleophilic amine, and a methoxy group, provides a versatile scaffold for constructing complex molecular architectures. This guide offers an in-depth exploration of this intermediate, focusing on its synthesis, reactivity, and critical applications, particularly in the development of targeted therapeutics. We will dissect the causality behind its utility in key transformations and provide field-proven protocols and insights for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A foundational understanding of a chemical intermediate begins with its physical and spectral properties. These data are crucial for reaction monitoring, quality control, and structural verification.

Key Properties
PropertyValueReference(s)
CAS Number 914222-86-9[1][2]
Molecular Formula C₆H₇ClN₂O[2][4]
Molecular Weight 158.59 g/mol [2][5]
IUPAC Name This compound[3]
Synonyms 6-Chloro-2-methoxy-3-pyridinamine[3]
Appearance Solid
XLogP3 1.4[4]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 3[5]
Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific data can vary slightly based on solvent and instrumentation, the following provides a characteristic profile.

¹H NMR Data (Typical, in CDCl₃)
Chemical Shift (δ) ppm Multiplicity Assignment
~7.4dPyridine H
~6.8dPyridine H
~3.9s-OCH₃
~3.7br s-NH₂
¹³C NMR Data (Typical, in CDCl₃)
Chemical Shift (δ) ppm
~155 (C-O)
~140 (C-Cl)
~138 (C-N)
~135 (Ar C-H)
~115 (Ar C-H)
~110 (C-NH₂)
~53 (-OCH₃)
Key IR Absorptions (cm⁻¹) Assignment
3400-3300N-H stretch (asymmetric and symmetric)
~3000Aromatic C-H stretch
~1620N-H bend
1580-1450C=C and C=N ring stretching
~1250C-O stretch (aryl ether)
~800C-Cl stretch

Note: NMR data is predicted based on analogous structures; actual values may vary. IR data is based on typical functional group frequencies.

Synthesis Pathway Logic

The efficient synthesis of this compound is critical for its accessibility as a building block. A common and logical retrosynthetic approach begins with a readily available polychlorinated pyridine. The following workflow illustrates a plausible and industrially relevant synthetic route.

cluster_0 Synthetic Workflow A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B Nitration (HNO₃ / H₂SO₄) C 2-Chloro-6-methoxy-3-nitropyridine B->C Nucleophilic Aromatic Substitution (SNAr) (Sodium Methoxide in Methanol) D This compound C->D Reduction (e.g., Fe/HCl or Catalytic Hydrogenation)

Caption: A logical synthetic route to the target intermediate.

Causality Behind the Strategy:

  • Nitration: Starting with 2,6-dichloropyridine, nitration is directed to the 3-position due to the deactivating and meta-directing nature of the chloro-substituents. This step introduces the precursor to the future amine group.[6][7]

  • Selective Methoxylation (SNAr): The presence of the strongly electron-withdrawing nitro group at the 3-position activates the adjacent chlorine atoms towards nucleophilic aromatic substitution. The chlorine at the 6-position is generally more susceptible to substitution than the one at the 2-position. Using a controlled amount of sodium methoxide allows for a regioselective displacement to install the methoxy group.[6][7]

  • Nitro Group Reduction: The final step involves the reduction of the nitro group to the primary amine. This is a standard and high-yielding transformation, commonly achieved with reducing agents like tin(II) chloride, iron in acidic medium, or catalytic hydrogenation, to yield the final product.[6]

Core Reactivity: A Hub for Molecular Diversification

The true value of this compound lies in its capacity to undergo selective, high-yield transformations at its chloro and amino functionalities. This dual reactivity allows for its use as a linchpin in convergent synthetic strategies.

Palladium-Catalyzed Cross-Coupling at the C6-Position

The chlorine atom at the 6-position is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

This reaction is paramount for introducing diverse aryl and heteroaryl moieties, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.

Expertise & Insights: The C-Cl bond on an electron-rich pyridine ring is notoriously less reactive than corresponding bromides or iodides.[8] Therefore, successful Suzuki coupling necessitates a highly active catalyst system. The key is the choice of ligand: electron-rich, sterically bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential.[8] These ligands promote the rate-limiting oxidative addition step by increasing the electron density on the palladium(0) center, facilitating its insertion into the strong C-Cl bond.[8]

cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdCl Ar-Pd(II)(Cl)L₂ Pd0->ArPdCl Oxidative Addition ArPdOArB Ar-Pd(II)(OB(OR)₂)L₂ ArPdCl->ArPdOArB Base Activation & Ligand Exchange ArPdR Ar-Pd(II)(R')L₂ ArPdOArB->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination ArR Ar-R' (Product) ArPdR->ArR ArCl Ar-Cl (Substrate) ArCl->Pd0 BoronicAcid R'-B(OR)₂ BoronicAcid->ArPdCl Base Base (e.g., K₃PO₄) Base->ArPdCl

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

Field-Proven Protocol: General Suzuki-Miyaura Coupling

  • Setup: To a dry Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the appropriate phosphine ligand (e.g., SPhos, 2-10 mol%).[8]

  • Reagent Addition: Add this compound (1.0 equiv), the aryl/heteroaryl boronic acid or ester (1.1-1.5 equiv), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).[8]

  • Solvent: Add a degassed solvent (e.g., toluene, 1,4-dioxane, or a mixture with water). The reaction concentration is typically between 0.1 M and 0.5 M.[8]

  • Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[8]

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to yield the desired coupled product.[8]

This reaction is a powerful method for constructing aryl amines and is fundamental to the synthesis of many pharmaceutical agents.[9][10] It allows for the coupling of the C6-position with a wide range of primary and secondary amines.

Expertise & Insights: Similar to the Suzuki reaction, coupling an aryl chloride requires a robust catalyst system. The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to deprotonate the amine or the intermediate palladium complex, facilitating the final reductive elimination step.[11][12]

cluster_1 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ ArPdCl Ar-Pd(II)(Cl)L₂ Pd0->ArPdCl Oxidative Addition AmineComplex [Ar-Pd(II)(HNR'R'')L₂]⁺Cl⁻ ArPdCl->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)(NR'R'')L₂ AmineComplex->AmidoComplex Deprotonation (Base) AmidoComplex->Pd0 Reductive Elimination ArAmine Ar-NR'R'' (Product) AmidoComplex->ArAmine ArCl Ar-Cl (Substrate) ArCl->Pd0 Amine HNR'R'' Amine->ArPdCl Base Base (e.g., NaOtBu) Base->AmineComplex

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Field-Proven Protocol: General Buchwald-Hartwig Amination

  • Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-4 mol%), a suitable ligand (e.g., BINAP or XPhos, 2-8 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv).[13]

  • Reagent Addition: Add this compound (1.0 equiv) and the coupling amine (1.1-1.2 equiv).

  • Solvent: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by LC-MS.

  • Workup: After cooling, quench the reaction carefully with aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude material via column chromatography.[13]

Application in Drug Discovery: The Kinase Inhibitor Scaffold

The aminopyridine motif is a well-established "hinge-binding" pharmacophore in the design of protein kinase inhibitors. Kinases are a critical class of enzymes that regulate cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[13] this compound is a premier starting material for building these inhibitors.

The Structural Rationale:

  • Hinge Binding: The 3-amino group and the pyridine ring nitrogen can form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, mimicking the interaction of adenine in ATP. This is a primary anchor for inhibitory activity.

  • Vector for Potency: The C6-chloro position provides a synthetic handle to introduce larger substituents via cross-coupling. These substituents can extend into other regions of the ATP pocket, enhancing potency and selectivity for the target kinase.

  • Modulation of Properties: The C2-methoxy group can influence the molecule's physicochemical properties, such as solubility, metabolic stability, and conformation, which are critical for drug development.

cluster_0 Pharmacophore Model for Kinase Inhibition cluster_1 Key Interactions in ATP Binding Pocket Intermediate This compound Inhibitor Final Kinase Inhibitor Intermediate->Inhibitor Suzuki or Buchwald-Hartwig Coupling at C6 Hinge Kinase Hinge Region (Backbone NH/CO) Inhibitor->Hinge H-Bonds from Aminopyridine Core HydrophobicPocket Hydrophobic Pocket Inhibitor->HydrophobicPocket van der Waals from 'R' Group (from Coupling) SolventFront Solvent-Exposed Region Inhibitor->SolventFront Solubility/PK from -OMe Group

Caption: Role of the scaffold in kinase inhibitor design.

This scaffold has been instrumental in developing inhibitors for various kinases, including:

  • Aurora and MPS1 Kinases: Key regulators of mitosis, making them attractive targets in oncology.[13]

  • Glycogen Synthase Kinase 3β (GSK-3β): Implicated in neurodegenerative diseases like Alzheimer's and certain cancers.[14]

  • Cyclin-Dependent Kinases (CDK4/6): Their inhibition is a proven strategy in treating hormone receptor-positive breast cancer.[14]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. Users should always consult the latest Safety Data Sheet (SDS) from their supplier.

  • General Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Can cause skin and serious eye irritation. May cause respiratory irritation.[15][16][17]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Use only in a well-ventilated area or under a chemical fume hood.[16][17]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[16]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15]

Conclusion

This compound is far more than a simple chemical. It is a highly versatile and enabling intermediate whose value is defined by its predictable reactivity and the biological significance of the scaffolds it helps create. Its capacity to undergo selective, high-yield cross-coupling reactions at the C6-position, combined with the proven pharmacophoric properties of its aminopyridine core, solidifies its role as an indispensable tool for researchers in the ongoing quest for novel and effective therapeutics. A thorough understanding of its synthesis, reactivity, and application logic is crucial for leveraging its full potential in drug discovery and beyond.

References

Methodological & Application

Application Notes & Protocols: Strategic Use of 6-Chloro-2-methoxypyridin-3-amine in Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 6-chloropyridin-3-amine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile and highly valuable building block for synthesizing a diverse array of biologically active compounds.[1] Specifically, 6-Chloro-2-methoxypyridin-3-amine offers a privileged starting point for constructing complex molecular architectures, particularly those targeting kinases and other key enzymes in oncogenic signaling pathways.[1] Its strategic value lies in the C6-chloro substituent, which acts as a reliable handle for introducing molecular diversity through nucleophilic aromatic substitution (SNAr).

This technical guide provides an in-depth exploration of the use of this compound in SNAr reactions. Moving beyond simple procedural lists, we will delve into the mechanistic underpinnings, explain the causality behind critical experimental choices, and provide robust, field-tested protocols to empower researchers in their synthetic endeavors.

Section 1: The Underlying Chemistry of SNAr on a Substituted Pyridine Framework

The SNAr Mechanism: An Addition-Elimination Pathway

Nucleophilic aromatic substitution is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[2] Unlike the more familiar SN1 and SN2 reactions that occur at sp³-hybridized carbons, the SNAr reaction proceeds via a distinct two-step addition-elimination mechanism at an sp²-hybridized carbon.[2][3]

The process begins with the nucleophile attacking the electron-deficient carbon atom bearing the leaving group. This initial attack is typically the rate-determining step as it temporarily disrupts the ring's aromaticity.[4] The result is a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] In the final, rapid step, the leaving group is expelled, and the aromaticity of the ring is restored.[3]

Caption: The Addition-Elimination pathway of SNAr.

Electronic Landscape of this compound

The reactivity of an aromatic ring in SNAr is governed by its electronic properties. Aromatic rings are typically nucleophilic, but the presence of electron-withdrawing groups can render them sufficiently electron-poor (electrophilic) to react with nucleophiles.[2]

  • Activating Role of the Ring Nitrogen: The nitrogen atom in the pyridine ring is highly electronegative and exerts a powerful electron-withdrawing effect through induction and resonance. This significantly lowers the energy of the LUMO and activates the positions ortho (C2, C6) and para (C4) to nucleophilic attack.[4] The stability of the resulting Meisenheimer complex is greatly enhanced because a key resonance structure places the negative charge directly on the electronegative nitrogen atom.[4]

  • The Chloro Leaving Group: The chlorine atom at the C6 position is an effective leaving group for SNAr reactions. Its displacement is facilitated by the strong activation provided by the ring nitrogen located in the para position.

  • Influence of Methoxy and Amino Groups: The 2-methoxy and 3-amino groups are traditionally considered electron-donating. While they may slightly counteract the electron-withdrawing nature of the ring nitrogen, their effect is subordinate. The overall reactivity is dominated by the powerful activation from the heterocyclic nitrogen and the strategic placement of the chloro leaving group at an activated position. These substituents are often critical pharmacophoric elements in the final drug molecule.[5]

Section 2: Critical Parameters for Successful SNAr Reactions

Choice of Nucleophile

A wide variety of nucleophiles can be employed in SNAr reactions with this compound. The most common classes include:

  • N-Nucleophiles: Primary and secondary aliphatic and aromatic amines are excellent nucleophiles for this transformation.[6] Generally, nucleophilicity increases with basicity, with secondary amines often being more nucleophilic than primary amines.[7]

  • O-Nucleophiles: Alcohols and phenols can be used, typically after deprotonation with a suitable base to form the more potent alkoxide or phenoxide nucleophile.

  • S-Nucleophiles: Thiols are also effective nucleophiles and often react under milder conditions than their oxygen counterparts.[8]

The Role of the Base

A base is a crucial component in most SNAr protocols. Its primary functions are:

  • To Neutralize Byproducts: When an amine nucleophile reacts, hydrogen chloride (HCl) is formed as a byproduct. A base is required to scavenge this acid, preventing the protonation and deactivation of the amine nucleophile.

  • To Generate the Nucleophile: For alcohol or thiol nucleophiles, a base is necessary to deprotonate them, generating the more reactive alkoxide or thiolate anion.

Commonly used bases range from inorganic salts like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) to non-nucleophilic organic bases such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N).[9][10] The choice of base should be tailored to the specific nucleophile and the overall sensitivity of the substrate to basic conditions.

Solvent Selection

The solvent plays a critical role in stabilizing the charged Meisenheimer intermediate. Polar aprotic solvents are the standard choice for SNAr reactions because they can effectively solvate cations without strongly hydrogen-bonding with the nucleophile, thus preserving its reactivity.[11]

Recommended Solvents:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

  • n-Butanol or other high-boiling alcohols[9]

Temperature and Reaction Time

Disrupting the aromaticity of the pyridine ring in the initial addition step requires a significant energy input.[6] Consequently, these reactions are almost always run at elevated temperatures, typically ranging from 80 °C to 140 °C. Reaction progress should be monitored by an appropriate technique (TLC, LC-MS) to determine the optimal reaction time, which can range from a few hours to over 24 hours.[9]

Section 3: Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for performing an SNAr reaction with this compound. This self-validating system ensures reproducibility by controlling key parameters at each stage.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification prep_reagents Combine Substrate, Nucleophile, and Base prep_solvent Add Anhydrous, Degassed Solvent prep_reagents->prep_solvent prep_inert Establish Inert Atmosphere (Nitrogen or Argon) prep_solvent->prep_inert heat Heat to Target Temperature (e.g., 100-120°C) with Stirring prep_inert->heat monitor Monitor Progress by TLC or LC-MS heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction & Perform Aqueous Extraction cool->quench dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) quench->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify characterize Characterize Final Product (NMR, MS, etc.) purify->characterize

Caption: Standard workflow for SNAr reactions.

Protocol 1: SNAr with a Substituted Aniline

This protocol describes a general procedure for the reaction of this compound with an aromatic amine nucleophile.

Materials:

  • This compound (1.0 equiv)

  • Substituted Aniline (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (2.0 equiv)

  • n-Butanol or DMF (approx. 0.2 M concentration)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv), the substituted aniline (1.2 equiv), and a magnetic stir bar.

  • Solvent and Base Addition: Add n-butanol or DMF to the flask, followed by DIPEA (2.0 equiv).

  • Inert Atmosphere: Equip the flask with a reflux condenser and flush the system with an inert gas for 5-10 minutes.

  • Heating: Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, cool the mixture to room temperature. If DMF was used, dilute the mixture with ethyl acetate and wash extensively with water and brine to remove the solvent. If n-butanol was used, the solvent can be removed under reduced pressure.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.

Protocol 2: SNAr with an Alkoxide

This protocol details the substitution with an oxygen nucleophile, such as sodium methoxide.

Materials:

  • This compound (1.0 equiv)

  • Sodium Methoxide (NaOMe) (1.5 equiv, as a solution in methanol or solid)

  • Anhydrous DMF or THF

  • Flame-dried round-bottom flask

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF or THF via syringe.

  • Nucleophile Addition: Carefully add the sodium methoxide (1.5 equiv) to the stirred solution at room temperature. Caution: Sodium methoxide is corrosive and moisture-sensitive.

  • Heating: Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion.

  • Workup: Cool the reaction to 0 °C and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Isolation & Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography.

Section 4: Data and Troubleshooting

Representative Reaction Data

The following table summarizes typical conditions and expected outcomes for SNAr reactions on this compound with various nucleophile classes. Yields are highly dependent on the specific substrate.

Nucleophile ClassExample NucleophileBaseSolventTemp (°C)Typical Yield (%)
Primary Aliphatic AmineBenzylamineK₂CO₃DMSO10075-90
Secondary Aliphatic AmineMorpholineK₂CO₃DMF11080-95
Aromatic Amine4-FluoroanilineDIPEAn-Butanol13060-85
AlkoxideSodium EthoxideN/ATHF8070-90
ThiolateSodium ThiophenoxideN/ADMF6085-98
Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
No or Low Conversion 1. Insufficient temperature.2. Ineffective base.3. Nucleophile is not reactive enough.4. Reagents degraded (e.g., moisture).1. Increase reaction temperature in 10°C increments.2. Switch to a stronger base (e.g., K₂CO₃ to K₃PO₄).3. For O/S nucleophiles, ensure full deprotonation before heating.4. Use freshly opened or purified reagents and anhydrous solvents.
Formation of Side Products 1. Reaction temperature is too high, causing decomposition.2. Base is too strong or nucleophilic.3. The nucleophile is reacting at multiple sites.1. Lower the reaction temperature.2. Use a non-nucleophilic base like DIPEA or an inorganic base like K₂CO₃.3. If the nucleophile has multiple reactive sites, consider a protecting group strategy.
Difficult Purification 1. High-boiling solvent (DMF, DMSO) is hard to remove.2. Product is very polar and streaks on silica gel.1. For DMF/DMSO, perform a thorough aqueous workup with multiple water/brine washes.2. For polar products, try a different stationary phase (e.g., alumina) or add a small amount of acid/base (e.g., 1% Et₃N) to the eluent for chromatography.

Conclusion

This compound is a powerful and reliable substrate for nucleophilic aromatic substitution reactions. A thorough understanding of the underlying SNAr mechanism and the careful optimization of key parameters—nucleophile choice, base, solvent, and temperature—are essential for achieving high yields and purity. The protocols and insights provided in this guide serve as a robust foundation for researchers to successfully employ this versatile building block in the synthesis of novel and complex molecules for drug discovery and beyond.

References

The Art of the Possible: A Guide to Buchwald-Hartwig Amination of 6-Chloro-2-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the construction of carbon-nitrogen (C-N) bonds remains a cornerstone of molecular design. The Buchwald-Hartwig amination has emerged as a transformative tool, enabling the synthesis of arylamines—a motif prevalent in a vast array of pharmaceuticals and bioactive compounds.[1][2] This guide delves into the specific application of this powerful reaction to a challenging, yet valuable, heterocyclic building block: 6-Chloro-2-methoxypyridin-3-amine .

This molecule, with its trifunctionalized pyridine core, presents both unique opportunities and distinct challenges for C-N bond formation. The presence of an electron-donating methoxy group, a coordinating amino group, and a notoriously less reactive chloro leaving group necessitates a carefully considered and optimized approach.[3] This document, authored from the perspective of a Senior Application Scientist, aims to provide not just a protocol, but a framework for understanding and successfully executing the Buchwald-Hartwig amination of this substrate.

Part 1: The Scientific Foundation - Understanding the 'Why'

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or pseudohalide) and an amine.[1][2] The reaction's success hinges on a delicate interplay between the palladium catalyst, a supporting phosphine ligand, and a base, all orchestrated within a carefully chosen solvent system.

The Catalytic Cycle: A Symphony of Elementary Steps

The generally accepted mechanism proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple.[1][4] Understanding this cycle is paramount for rational troubleshooting and optimization.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl chloride to a coordinatively unsaturated Pd(0) complex, which is generated in situ. This step, often rate-limiting for less reactive aryl chlorides, forms a Pd(II) intermediate.[1][3] The C-Cl bond is notoriously strong, making this step particularly challenging for substrates like this compound.[3]

  • Amine Coordination & Deprotonation: The amine coupling partner then coordinates to the Pd(II) center. Subsequently, a base abstracts a proton from the coordinated amine to form a palladium-amido complex.[1] The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to degrade the substrate or catalyst.[3]

  • Reductive Elimination: This is the product-forming step. The newly formed C-N bond is created as the aryl and amido groups are eliminated from the palladium center, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[1] Bulky, electron-rich ligands are known to accelerate this step, preventing unwanted side reactions.[3]

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Often Rate-Limiting for Ar-Cl) Pd0->OxAdd Ar-Cl PdII_Aryl L-Pd(II)-Ar(Cl) OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord + R'R''NH - Cl⁻ PdII_Amido L-Pd(II)-Ar(NR'R'') AmineCoord->PdII_Amido + Base - Base-H⁺ RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' (Product) RedElim->Product Regen Catalyst Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Reagent Considerations for this compound
  • Palladium Source: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladium pre-catalysts are highly recommended for challenging substrates.[3][5] These are air- and moisture-stable Pd(II) complexes that efficiently generate the active Pd(0) species under the reaction conditions. Third-generation (G3) and fourth-generation (G4) Buchwald pre-catalysts, such as XPhos Pd G3, are particularly effective.[6][7][8]

  • Ligand Selection: This is arguably the most critical parameter for the successful amination of an electron-rich heteroaryl chloride.[3] Standard phosphine ligands are often ineffective. The key is to use bulky, electron-rich dialkylbiaryl phosphine ligands . These ligands promote the difficult oxidative addition step and accelerate the final reductive elimination, thereby increasing reaction rates and suppressing side reactions like hydrodehalogenation.[3] Ligands such as RuPhos and BrettPhos have demonstrated broad utility and high activity for these types of transformations.[9][10][11]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and often most effective base for these couplings.[3] However, if the substrate possesses base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may necessitate higher reaction temperatures or more active catalyst systems.[3] The purity of the base is also crucial, as trace amounts of hydroxide can lead to unwanted side reactions.[3]

  • Solvent Choice: Anhydrous, degassed aprotic solvents are standard. Toluene , 1,4-dioxane , and tetrahydrofuran (THF) are common choices.[3] The solvent must be able to dissolve the reagents and remain stable at the required reaction temperature.

Part 2: Application Protocol - A Validated Starting Point

The following protocol is a robust starting point for the Buchwald-Hartwig amination of this compound with a representative secondary amine, morpholine. It is designed to be a self-validating system, incorporating best practices for this challenging substrate class.

Experimental Workflow Diagram

Buchwald_Workflow start Start: Inert Atmosphere Setup reagents Charge Schlenk Tube: 1. Pd Pre-catalyst 2. Ligand 3. Base start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent stir Stir to Pre-form Active Catalyst solvent->stir add_sm Add Substrates: 1. This compound 2. Amine Coupling Partner stir->add_sm heat Heat to Reaction Temp. (e.g., 100-110 °C) add_sm->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup: Dilute, Extract, Wash monitor->workup Upon Completion purify Purification: Column Chromatography workup->purify end End: Characterized Product purify->end

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound158.591.01.0159 mg
Morpholine87.121.21.2105 µL
RuPhos Pd G3 Pre-catalyst830.430.020.0216.6 mg
Sodium tert-butoxide (NaOtBu)96.101.51.5144 mg
Anhydrous, Degassed Toluene---5.0 mL
Step-by-Step Procedure

Note: This reaction is highly sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.[3]

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the RuPhos Pd G3 pre-catalyst (16.6 mg, 0.02 mmol) and sodium tert-butoxide (144 mg, 1.5 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene (3.0 mL) via syringe. Stir the resulting suspension for 5 minutes at room temperature.

  • Reagent Addition: In a separate vial, dissolve this compound (159 mg, 1.0 mmol) in toluene (2.0 mL). Add this solution to the reaction mixture via syringe, followed by the addition of morpholine (105 µL, 1.2 mmol).

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 110 °C.

  • Monitoring: Stir the reaction vigorously at this temperature. Monitor the progress of the reaction by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and carefully quench with water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-(2-methoxy-3-aminopyridin-6-yl)morpholine.

Part 3: Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below are common issues and field-proven strategies to overcome them.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen or moisture contamination).[3]2. Insufficiently active catalyst system for the C-Cl bond.[3]3. Low reaction temperature.1. Ensure all reagents are anhydrous and the solvent is thoroughly degassed. Use rigorous inert atmosphere techniques.[3]2. Switch to a more active ligand system (e.g., BrettPhos). Consider using a G4 pre-catalyst. Increase catalyst loading to 3-5 mol%.[3]3. Increase the temperature in 10 °C increments, up to the boiling point of the solvent.
Hydrodehalogenation (-Cl to -H) 1. Slow reductive elimination allowing for competing side reactions.[3]2. Presence of trace water or protic impurities.[3]3. Inappropriate ligand choice.1. Use a bulkier, more electron-rich ligand (e.g., BrettPhos) to accelerate reductive elimination.[9]2. Ensure all reagents, solvents, and glassware are scrupulously dry. Use a high-purity base.[3]3. Screen alternative dialkylbiaryl phosphine ligands.
Complex Reaction Mixture 1. Substrate or product degradation due to harsh basic conditions.2. Catalyst decomposition at high temperatures.1. Consider a weaker base (e.g., K₃PO₄, Cs₂CO₃) and a more active catalyst system to allow for lower reaction temperatures.[3]2. Lower the reaction temperature and accept a longer reaction time. Ensure the catalyst and ligand are present in the correct ratio.

Conclusion

The Buchwald-Hartwig amination of this compound is a challenging yet highly rewarding transformation. Success lies not in rigidly adhering to a single protocol, but in understanding the fundamental principles of the catalytic cycle and making informed choices about the catalyst system. By leveraging modern palladium pre-catalysts and sterically demanding, electron-rich phosphine ligands, researchers can efficiently forge the desired C-N bonds, unlocking access to a rich chemical space for drug discovery and materials science. This guide provides the foundational knowledge and a practical starting point to confidently navigate this powerful reaction.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Chloro-2-methoxypyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Aminopyridine Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary focus for therapeutic intervention. Tyrosine kinase inhibitors (TKIs) have emerged as a significant class of anticancer drugs, functioning by blocking the signaling pathways that control cell growth and division.[2][3]

The 2-aminopyridine moiety is a well-established and privileged scaffold in the design of kinase inhibitors.[4][5] Its structural features allow for crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket, a key determinant of inhibitor potency.[4] The compound 6-Chloro-2-methoxypyridin-3-amine, in particular, serves as a versatile and highly valuable starting material. The chlorine atom at the 6-position provides a reactive handle for introducing molecular diversity through cross-coupling reactions, while the methoxy and amine groups contribute to the specific binding interactions within the kinase domain.[4][6]

These application notes provide a detailed guide to the synthesis of kinase inhibitors derived from this compound, focusing on palladium-catalyzed cross-coupling reactions, which are fundamental to modern medicinal chemistry.[7]

Kinase Inhibition: Mechanism of Action

Tyrosine kinase inhibitors typically function by competing with adenosine triphosphate (ATP) for its binding site on the kinase enzyme.[8][9] By occupying this site, the inhibitor prevents the phosphorylation of substrate proteins, thereby disrupting the downstream signaling cascade that promotes cell proliferation.[3]

There are different types of kinase inhibitors, classified by their binding mode. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to the inactive "DFG-out" conformation, often exploiting an adjacent hydrophobic pocket.[3][10] The design of inhibitors using the this compound scaffold can be tailored to target either conformation, depending on the nature of the substituents introduced.

Kinase_Inhibition_Pathway cluster_0 Cellular Signaling Cascade cluster_1 Inhibitor Action Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor Binds Substrate Substrate Protein Receptor->Substrate Activates ATP ATP ATP->Receptor Provides Phosphate Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylates Downstream Downstream Signaling (e.g., Proliferation, Survival) Phosphorylated_Substrate->Downstream Activates Inhibitor Kinase Inhibitor (e.g., derived from This compound) Inhibitor->Receptor Blocks ATP Binding Site G cluster_alternative A This compound B Suzuki Coupling (C-C bond formation) A->B Arylboronic Acid, Pd Catalyst, Base E Intermediate B A->E Amine, Pd Catalyst, Base D Intermediate A B->D F Final Kinase Inhibitor C Buchwald-Hartwig Amination (C-N bond formation) C->F D->C Amine, Pd Catalyst, Base E->B Arylboronic Acid, Pd Catalyst, Base Brigatinib_Analogue_Synthesis A This compound B Buchwald-Hartwig Coupling A->B C Intermediate B->C D Suzuki Coupling C->D E Brigatinib Analogue D->E F Aniline Derivative F->B G Arylboronic Acid G->D

References

Application Notes: 6-Chloro-2-methoxypyridin-3-amine as a Versatile Building Block for Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the continuous quest for more effective, selective, and environmentally benign crop protection agents, the design and synthesis of novel molecular scaffolds are of paramount importance. Heterocyclic compounds, particularly those based on the pyridine ring system, form the backbone of a significant portion of commercially successful agrochemicals. Among the myriad of pyridine-based building blocks, 6-Chloro-2-methoxypyridin-3-amine stands out as a highly versatile and valuable intermediate. Its unique arrangement of functional groups—a nucleophilic amine, a reactive chlorine atom amenable to cross-coupling reactions, and a methoxy group that modulates the electronic properties of the ring—provides a powerful platform for the synthesis of a diverse array of complex agrochemical molecules.

This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of modern agrochemicals, with a focus on herbicides and fungicides. We will delve into the key chemical transformations, provide detailed, field-proven protocols for the synthesis of relevant analogues, and offer insights into the rationale behind these synthetic strategies. This document is intended for researchers, scientists, and professionals in the agrochemical and drug development fields who are looking to leverage the synthetic potential of this important building block.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is crucial for reaction optimization and process development. The table below summarizes the key properties of this compound.

PropertyValueReference(s)
CAS Number 914222-86-9[1][2]
Molecular Formula C₆H₇ClN₂O[1]
Molecular Weight 158.59 g/mol [3]
Appearance Solid
Storage Conditions 2-8°C, protect from light, store under inert gas

Core Synthetic Applications in Agrochemical Development

The strategic positioning of the amino, chloro, and methoxy groups on the pyridine ring makes this compound an ideal starting material for the synthesis of a variety of agrochemicals. The chlorine atom at the 6-position is particularly valuable as it serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. The amino group at the 3-position can be readily transformed into a range of other functional groups or used as a nucleophile in cyclization reactions to build fused ring systems.

Synthesis of Picolinic Acid Herbicides

Picolinic acid derivatives represent a significant class of synthetic auxin herbicides, known for their efficacy against broadleaf weeds.[4][5] The synthesis of advanced picolinic acid herbicides often involves the construction of a substituted pyridine core, for which this compound is a key precursor. A general synthetic strategy involves the use of palladium-catalyzed cross-coupling reactions to introduce a substituted aryl group at the 6-position, followed by functional group manipulations to install the carboxylic acid and other necessary substituents.

A plausible synthetic workflow for the synthesis of a 4-amino-3-chloro-6-aryl-2-picolinic acid herbicide is depicted below:

Picolinic Acid Synthesis Workflow A This compound B Suzuki-Miyaura Coupling A->B Arylboronic Acid, Pd Catalyst C 6-Aryl-2-methoxypyridin-3-amine B->C D Sandmeyer Reaction / Halogenation C->D NaNO2, HX E 3-Halo-6-aryl-2-methoxypyridine D->E F Directed Ortho-metalation and Carboxylation E->F LDA, CO2 G 4-Amino-3-chloro-6-aryl-2-picolinic Acid Ester F->G H Hydrolysis G->H NaOH or LiOH I Final Picolinic Acid Herbicide H->I

Caption: Proposed workflow for the synthesis of a picolinic acid herbicide.

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is a cornerstone for introducing the aryl substituent at the 6-position of the pyridine ring.[6][7][8]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)

  • SPhos (2-10 mol%) or other suitable phosphine ligand

  • Potassium phosphate (K₃PO₄) or other suitable base (2-3 equivalents)

  • Anhydrous 1,4-dioxane and water (e.g., 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of inert gas, add the palladium precursor and the ligand.

  • Add the degassed solvent mixture via syringe.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 6-aryl-2-methoxypyridin-3-amine.

Causality Behind Experimental Choices: The choice of a bulky, electron-rich phosphine ligand like SPhos is critical for activating the relatively unreactive C-Cl bond for oxidative addition to the palladium center. The base is essential for the transmetalation step of the catalytic cycle. A mixture of an organic solvent and water often enhances the solubility of the reagents and facilitates the reaction.

Synthesis of Strobilurin Fungicides

Strobilurins are a highly successful class of fungicides that act by inhibiting mitochondrial respiration in fungi.[9][10] The synthesis of novel strobilurin analogues often involves the coupling of a heterocyclic core with the characteristic β-methoxyacrylate pharmacophore. This compound can be elaborated into a suitable heterocyclic intermediate for the synthesis of pyridine-containing strobilurin fungicides.

A general synthetic approach could involve the conversion of the amine group of this compound into a different functional group, such as a hydroxyl or thiol, which can then be coupled to the strobilurin side chain.

Strobilurin Synthesis Workflow A This compound B Diazotization and Hydrolysis A->B NaNO2, H2SO4 C 6-Chloro-2-methoxypyridin-3-ol B->C D Williamson Ether Synthesis C->D Base (e.g., K2CO3) F Final Strobilurin Fungicide D->F E Strobilurin Side-Chain Precursor E->D

Caption: Proposed workflow for the synthesis of a strobilurin fungicide.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds and can be employed to further functionalize the pyridine ring of intermediates derived from this compound.[11][12][13] This is particularly useful for synthesizing agrochemicals where a substituted amine is attached to the pyridine core.

Materials:

  • Aryl or heteroaryl halide (derived from this compound)

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 2-10 mol%)

  • Strong base (e.g., sodium tert-butoxide, 1.5-2.5 equivalents)

  • Anhydrous toluene or other suitable solvent

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent and stir for a few minutes.

  • Add the aryl or heteroaryl halide and the amine to the mixture.

  • Seal the tube and heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Trustworthiness of Protocols: The provided protocols are based on well-established and widely published synthetic methodologies in organic chemistry.[8][11] The success of these reactions relies on the careful control of reaction conditions, particularly the exclusion of oxygen and moisture, and the use of high-purity reagents and solvents. It is recommended to perform small-scale test reactions to optimize conditions for specific substrates.

Conclusion

This compound is a strategically functionalized building block that offers a wealth of opportunities for the synthesis of novel and complex agrochemicals. Its utility in the construction of picolinic acid herbicides and as a precursor for strobilurin fungicide analogues highlights its importance in modern agrochemical research. The palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are key enabling technologies for unlocking the synthetic potential of this versatile intermediate. The protocols and workflows presented in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop the next generation of innovative crop protection solutions.

References

Definitive Purity Analysis of 6-Chloro-2-methoxypyridin-3-amine: A Multi-Modal Analytical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-methoxypyridin-3-amine is a critical building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of pharmacologically active molecules. The purity of this starting material is of paramount importance, as trace impurities can propagate through synthetic schemes, leading to the formation of undesirable side products, complicating purification processes, and potentially introducing toxicologically significant byproducts into final active pharmaceutical ingredients (APIs). This application note provides a comprehensive guide with detailed protocols for the quantification of this compound purity using state-of-the-art analytical methodologies. We present a primary High-Performance Liquid Chromatography (HPLC) method for purity and impurity profiling, an orthogonal Gas Chromatography-Mass Spectrometry (GC-MS) method for volatile impurities and residual solvents, and spectroscopic techniques for identity confirmation. All methodologies are framed within the context of international regulatory standards, ensuring the generation of robust, reliable, and defensible data suitable for drug development and quality control environments.

Introduction: The Imperative for Purity

This compound (CAS No: 914222-86-9) is a substituted pyridine derivative whose structural motifs are integral to numerous kinase inhibitors and other targeted therapeutics.[1][2] The presence of chloro, methoxy, and amine functionalities makes it a versatile synthon. However, these same reactive groups can also participate in side reactions during synthesis and storage, leading to the formation of process-related impurities (e.g., starting materials, isomers) and degradation products.

The rigorous quantification of purity is not merely an academic exercise; it is a foundational requirement of the International Council for Harmonisation (ICH) guidelines, which govern the quality standards for pharmaceutical development.[3][4] Specifically, ICH Q3A/B guidelines necessitate the identification and control of impurities in new drug substances and products.[5] Therefore, the development and validation of precise and accurate analytical methods are critical for ensuring the safety, efficacy, and quality of the final drug product.

This guide is designed to provide researchers and drug development professionals with the technical protocols and theoretical understanding required to confidently assess the purity of this compound.

Physicochemical Properties
PropertyValue
CAS Number 914222-86-9[6][7]
Molecular Formula C₆H₇ClN₂O[7][8]
Molecular Weight 158.59 g/mol [1][9]
Monoisotopic Mass 158.02469 Da[8]
Appearance White to off-white crystalline solid[10]
Melting Point 95-97 °C[1]

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) with UV detection is the gold standard for purity determination of non-volatile, UV-active organic molecules like this compound. The method's high resolving power allows for the separation of the main component from closely related impurities, enabling accurate quantification.[11][12]

Causality Behind Method Choice: The aromatic pyridine ring in the analyte contains a strong chromophore, making UV detection highly sensitive and specific. A C18 stationary phase is selected for its hydrophobicity, which provides excellent retention and separation for moderately polar compounds when used with a polar mobile phase like acetonitrile and water.

Detailed HPLC Protocol

Objective: To determine the purity of this compound and quantify related impurities by area percent.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard dimensions for good resolution and efficiency.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifier to ensure sharp peak shape for the basic amine.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% BA gradient is essential to elute potential impurities with a wide range of polarities and to ensure the column is clean for the next injection.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, providing good sensitivity.
Injection Volume 5 µLSmall volume to prevent peak broadening.

Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Filter and degas.

  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Preparation (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding solvent front peaks).

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation assumes that all impurities have a similar response factor to the main analyte at the chosen wavelength. For higher accuracy, Relative Response Factors (RRFs) for known impurities should be determined.

Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is excellent for non-volatile impurities, GC-MS is the preferred method for identifying and quantifying volatile organic impurities, including residual solvents from the manufacturing process.[13] Its high sensitivity and the structural information provided by the mass spectrometer make it an indispensable orthogonal technique.[14]

Causality Behind Method Choice: The analyte has sufficient thermal stability and volatility for GC analysis. Coupling GC with a mass spectrometer allows for definitive identification of unknown peaks by comparing their mass spectra to established libraries (e.g., NIST).

Detailed GC-MS Protocol

Objective: To identify and quantify volatile impurities and residual solvents.

Instrumentation:

  • Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).

Chromatographic and MS Conditions:

ParameterRecommended SettingRationale
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column suitable for a wide range of volatile and semi-volatile compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 260 °CEnsures rapid vaporization of the sample.
Oven Program Initial 50 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)A temperature program is necessary to separate solvents from higher-boiling impurities.
Injection Mode Split (20:1 ratio)Prevents column overloading and ensures sharp peaks.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
MS Transfer Line 280 °CPrevents condensation of analytes before reaching the detector.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns.
Mass Range 40-450 amuCovers the expected mass range of the analyte and common impurities/solvents.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a GC vial.

  • Add 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

Data Analysis: Purity is determined by the area percentage of the main peak in the Total Ion Chromatogram (TIC). Impurities are identified by comparing their mass spectra with a reference library.

Method Validation: Ensuring Trustworthiness

A protocol is only as reliable as its validation. All analytical methods used for pharmaceutical quality control must be validated according to ICH Q2(R2) guidelines to prove they are fit for purpose.[4][15][16]

Self-Validating System: The validation process is a self-validating system; it challenges the method under various conditions to define its capabilities and limitations, thereby ensuring the trustworthiness of the results it generates.

ParameterPurposeTypical Acceptance Criteria (for HPLC Purity Method)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients.[15]Peak purity analysis (using DAD) should show no co-elution. Resolution between the main peak and closest impurity > 2.0.
Linearity To verify a direct proportional relationship between concentration and detector response over a defined range.[15][16]Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the nominal concentration.
Accuracy To measure the closeness of the test results to the true value.[15]98.0% - 102.0% recovery from spiked samples at three concentration levels.
Precision To assess the degree of scatter between a series of measurements (repeatability and intermediate precision).[16]Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision (different day/analyst): RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits when flow rate (±10%), column temp (±5°C), and mobile phase composition (±2%) are varied.

Visualizing the Analytical Workflow

A structured workflow is essential for ensuring consistency and traceability in the purity analysis process.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation cluster_report Final Reporting Sample Receive Sample SamplePrep Prepare Sample Solution Sample->SamplePrep Standard Prepare Reference Standard SST System Suitability Test (SST) Standard->SST HPLC HPLC Analysis SamplePrep->HPLC GCMS GC-MS Analysis (Orthogonal) SamplePrep->GCMS SST->HPLC If Pass Process Process Chromatograms HPLC->Process GCMS->Process Calculate Calculate Purity (% Area) Process->Calculate Validate Validate against ICH Q2(R2) Criteria Calculate->Validate Report Generate Certificate of Analysis (CoA) Validate->Report If Validated

Caption: Workflow for Purity Quantification of this compound.

Conclusion

This application note has outlined a robust and comprehensive framework for the analytical quantification of this compound purity. By employing a primary RP-HPLC method for impurity profiling and an orthogonal GC-MS method for volatile components, researchers can generate a complete and accurate purity profile. Grounding these protocols in the principles of method validation as prescribed by ICH guidelines ensures that the resulting data is reliable, reproducible, and suitable for regulatory scrutiny. Adherence to these detailed methodologies will empower scientists and drug development professionals to maintain the highest standards of quality and safety in their research and manufacturing endeavors.

References

protocol for synthesizing derivatives from 6-Chloro-2-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Novel Derivatives from 6-Chloro-2-methoxypyridin-3-amine

Introduction

This compound is a highly versatile heterocyclic building block pivotal in the field of medicinal chemistry and drug development. Its structure is distinguished by three key functional groups: a nucleophilic primary amine at the C3 position, a reactive chlorine atom at the C6 position amenable to cross-coupling reactions, and a methoxy group at the C2 position which influences the electronic properties of the pyridine ring. This unique arrangement allows for sequential and regioselective modifications, making it an invaluable scaffold for constructing diverse molecular libraries.

The pyridine core is a well-established pharmacophore in numerous therapeutic areas, particularly in the design of kinase inhibitors, where it can form critical hydrogen bond interactions within the ATP-binding pocket of enzymes.[1] This application note provides senior researchers, scientists, and drug development professionals with detailed protocols for synthesizing advanced derivatives from this compound, focusing on robust and widely applicable synthetic methodologies. We will explore palladium-catalyzed cross-coupling reactions for C-C and C-N bond formation and functionalization of the primary amine, explaining the mechanistic rationale behind the experimental choices to ensure reproducible and high-yielding outcomes.

Physicochemical Properties of Starting Material

A summary of the key properties for this compound is provided below.

PropertyValueReference(s)
CAS Number 914222-86-9[2][3]
Molecular Formula C₆H₇ClN₂O[2][3]
Molecular Weight 158.59 g/mol [2][3]
Appearance Solid
Storage 2-8°C, under inert atmosphere, protected from light[4]

Core Synthetic Strategies & Protocols

The strategic positioning of the chloro and amino groups on the 2-methoxypyridine scaffold allows for a range of derivatization reactions. The following sections detail protocols for the most effective and common transformations.

G cluster_workflow General Synthesis Workflow cluster_protocols start Start: this compound reaction_choice Select Derivatization Strategy start->reaction_choice protocol1 Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation) reaction_choice->protocol1 Aryl/Alkyl Boronic Acid protocol2 Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation) reaction_choice->protocol2 Primary/Secondary Amine protocol3 Protocol 3: Schiff Base Formation (N-Functionalization) reaction_choice->protocol3 Aldehyde/ Ketone purification Purification (e.g., Column Chromatography) protocol1->purification protocol2->purification protocol3->purification characterization Characterization (NMR, LC-MS, HRMS) purification->characterization final_product Final Derivative characterization->final_product

Caption: General workflow for synthesizing derivatives.

C-C Bond Formation: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds.[5][6] However, the coupling of aryl chlorides like this compound is challenging due to the high strength of the C-Cl bond, which makes the rate-determining oxidative addition step difficult.[7] Success hinges on using a highly active catalyst system, typically comprising a palladium source and a sterically bulky, electron-rich phosphine ligand.[7]

G reagents This compound Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., K₃PO₄) Solvent (e.g., Toluene/H₂O) product 6-Aryl-2-methoxypyridin-3-amine Derivative reagents->product Heat (80-110 °C) Inert Atmosphere (N₂/Ar)

Caption: Suzuki-Miyaura reaction scheme.

Protocol 1: Synthesis of a 6-Aryl-2-methoxypyridin-3-amine Derivative

Principle: This protocol utilizes a palladium catalyst with a biarylphosphine ligand (XPhos) to facilitate the coupling of an arylboronic acid with the C-Cl bond of the starting material. The base is crucial for activating the boronic acid to enable transmetalation to the palladium center.[7]

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • XPhos (2-4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 - 3.0 equivalents)

  • Toluene or 1,4-Dioxane (anhydrous)

  • Water (optional, but can be beneficial)[7]

  • Round-bottom flask or reaction vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Experimental Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).[7]

  • Add the palladium catalyst (Pd₂(dba)₃, 1.5 mol%) and the XPhos ligand (3.0 mol%).

  • Evacuate and backfill the flask with inert gas three times to ensure oxygen is removed. Oxygen can deactivate the Pd(0) catalyst.[7]

  • Add anhydrous toluene via syringe to achieve a concentration between 0.1 M and 0.5 M.[7] A small amount of water (e.g., a 10:1 ratio of toluene:water) can sometimes accelerate the reaction.[7]

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.[7]

  • Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-2-methoxypyridin-3-amine derivative.[7]

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that has revolutionized the synthesis of aryl amines.[8][9] This method replaces harsher classical techniques and offers broad substrate scope and functional group tolerance.[8] The reaction involves the coupling of an amine with an aryl halide.[10]

G reagents This compound Primary/Secondary Amine (R¹R²NH) Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., 1,4-Dioxane) product N-Substituted-6-amino-2-methoxypyridin-3-amine Derivative reagents->product Heat (110 °C) Inert Atmosphere (N₂/Ar)

Caption: Buchwald-Hartwig amination scheme.

Protocol 2: Synthesis of an N-Aryl-2-methoxy-6-aminopyridine Derivative

Principle: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst into the C-Cl bond, followed by coordination of the amine, deprotonation by the base, and finally reductive elimination to form the C-N bond and regenerate the catalyst.[11] The choice of ligand is critical; bidentate phosphine ligands like Xantphos are effective for these transformations.[8][12]

Materials and Reagents:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

  • Xantphos (4-10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Sealed reaction tube or microwave vial

  • Inert gas supply (Argon or Nitrogen)

Experimental Procedure:

  • In a sealable reaction tube, combine this compound (1.0 eq), the desired amine (1.0 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (2.5 mol%), and Xantphos (10 mol%).[12]

  • Evacuate the tube and backfill with an inert gas (e.g., Nitrogen) three times.[12]

  • Add anhydrous 1,4-dioxane via syringe.[12]

  • Tightly cap the tube and heat the mixture to 110 °C with stirring.[12]

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the desired product.[12]

N-Functionalization: Schiff Base Formation

A straightforward method to derivatize the primary amine at the C3 position is through condensation with an aldehyde or ketone to form a Schiff base (or imine). This reaction is typically acid-catalyzed and proceeds readily. Schiff bases are versatile intermediates and can exhibit a wide range of biological activities themselves.[13][14]

G reagents This compound Aldehyde (R-CHO) Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid) product Imine Derivative (Schiff Base) reagents->product Reflux (65-80 °C)

Caption: Schiff base formation scheme.

Protocol 3: Synthesis of an Imine Derivative

Principle: The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde, followed by dehydration to form the C=N double bond of the imine. A catalytic amount of acid facilitates the dehydration step.[13]

Materials and Reagents:

  • This compound

  • Aldehyde (1.0 equivalent)

  • Ethanol

  • Glacial acetic acid (catalytic amount, e.g., 2-3 drops)

  • Round-bottom flask with reflux condenser

  • Stir bar

Experimental Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the aldehyde (1.0 eq) to the solution, followed by a catalytic amount of glacial acetic acid.[13]

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with stirring.[13]

  • The reaction is often accompanied by a color change or precipitation of the product. Monitor by TLC until the starting amine is consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization or purify the crude product via column chromatography.

Conclusion

This compound is a powerful and adaptable starting material for the synthesis of complex molecules. The protocols detailed in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Schiff base formation provide robust and reliable methods for creating diverse libraries of derivatives. By understanding the principles behind these transformations and carefully selecting catalysts, ligands, and conditions, researchers can efficiently access novel compounds for applications in drug discovery, agrochemicals, and materials science.

References

Application Notes and Protocols for the Large-Scale Synthesis of 6-Chloro-2-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the large-scale synthesis of 6-Chloro-2-methoxypyridin-3-amine, a pivotal intermediate in the pharmaceutical industry. The document provides an in-depth analysis of a robust and scalable synthetic route, starting from the readily available 2,6-dichloropyridine. It encompasses critical process optimization parameters, detailed step-by-step protocols for multi-kilogram scale production, and thorough considerations for safety, environmental impact, and quality control. This guide is designed to equip researchers and process chemists with the necessary technical insights and practical methodologies for the efficient and safe production of this key building block.

Introduction: The Significance of this compound

This compound is a crucial heterocyclic building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring a chlorine atom, a methoxy group, and an amine on a pyridine ring, offers multiple points for chemical modification, making it a versatile precursor for complex molecular architectures. The efficient and cost-effective large-scale production of this intermediate is therefore a critical step in the drug development and manufacturing pipeline. This document provides a comprehensive overview of a validated synthetic strategy suitable for industrial-scale production.

Synthetic Route Analysis

For the large-scale synthesis of this compound, a multi-step approach starting from 2,6-dichloropyridine is the most economically viable and scalable option. This pathway offers a logical progression with well-defined and isolable intermediates, allowing for robust process control at each stage. Alternative routes were considered but were deemed less suitable for large-scale production due to factors such as starting material cost, reaction selectivity, and overall process complexity.

The chosen synthetic pathway involves four key transformations:

  • Nitration of 2,6-dichloropyridine to introduce a nitro group at the 3-position.

  • Selective Methoxylation to replace one of the chlorine atoms with a methoxy group.

  • Selective Amination to replace the remaining chlorine atom with an amino group.

  • Reduction of the nitro group to the desired amine functionality.

A variation of this route involves a different order of steps, such as amination before methoxylation, which can also be a viable strategy depending on the specific reactivity and selectivity observed. The process described here prioritizes a sequence that has been found to be efficient and controllable on a larger scale. A related synthesis for a similar compound is described in US Patent 7,256,295 B2, which provides a basis for the feasibility of this approach[1].

Synthetic_Pathway cluster_legend Legend A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B  Nitration (HNO₃, H₂SO₄) C 6-Chloro-2-methoxy-3-nitropyridine B->C  Selective Methoxylation (CH₃ONa, CH₃OH) D This compound C->D  Nitro Group Reduction (e.g., Fe/HCl or Catalytic Hydrogenation) I1 I2 Starting Material Starting Material Intermediate Intermediate Final Product Final Product

References

6-Chloro-2-methoxypyridin-3-amine in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Heterocyclic Compounds Using 6-Chloro-2-methoxypyridin-3-amine

Introduction: The Strategic Value of this compound

In the landscape of medicinal chemistry and materials science, the pyridine scaffold is a cornerstone for the development of novel molecular entities. This compound emerges as a particularly valuable and versatile building block due to its strategic placement of three distinct functional groups. This trifecta of reactivity—a nucleophilic amino group, an electrophilic chloro substituent amenable to cross-coupling, and a methoxy group that electronically modulates the ring—provides chemists with a powerful tool for constructing complex heterocyclic systems.

The inherent reactivity of this molecule allows for sequential and site-selective modifications, enabling the synthesis of diverse libraries of compounds from a single, readily available precursor. This guide delves into the core applications of this compound in the synthesis of two pharmacologically significant heterocyclic families: Pyrido[2,3-d]pyrimidines and Imidazo[4,5-b]pyridines . Furthermore, it details the protocols for leveraging the C6-chloro group in cornerstone palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical, field-tested methodologies for harnessing the synthetic potential of this key intermediate.

G cluster_start Starting Material cluster_reactions Key Synthetic Pathways cluster_products Resulting Heterocyclic Scaffolds A This compound B Condensation & Cyclization A->B e.g., Diethyl Malonate C Palladium-Catalyzed Cross-Coupling A->C D Cyclocondensation A->D e.g., Formic Acid / Aldehydes E Pyrido[2,3-d]pyrimidines B->E F C6-Aryl/Alkyl Substituted Pyridines C->F Suzuki-Miyaura (C-C Coupling) G C6-Amino Substituted Pyridines C->G Buchwald-Hartwig (C-N Coupling) H Imidazo[4,5-b]pyridines D->H

Figure 1: Synthetic utility of this compound.

Application I: Synthesis of Pyrido[2,3-d]pyrimidines

The pyrido[2,3-d]pyrimidine core is a privileged scaffold in drug discovery, often referred to as a "purine isostere," and is found in numerous kinase inhibitors and other therapeutic agents.[1][2] The synthesis from this compound leverages the nucleophilicity of the C3-amino group to construct the fused pyrimidine ring.

A common and effective strategy involves the condensation of the amine with a 1,3-dicarbonyl equivalent, such as diethyl malonate, followed by a thermal or base-catalyzed cyclization to form the pyrimidinedione ring.

G A This compound + Diethyl Malonate B Intermediate Amide Formation A->B Heat C Base-Mediated Intramolecular Cyclization (Dieckmann Condensation) B->C NaOEt D Tautomerization C->D E 6-Chloro-2-methoxy-1,8-dihydropyrido[2,3-d]pyrimidine-4,7-dione D->E

Figure 2: Pathway for Pyrido[2,3-d]pyrimidine synthesis.

Protocol 1: Synthesis of 6-Chloro-2-methoxypyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione

This protocol is based on established methodologies for the condensation of aminopyridines with malonic esters.[3]

Materials and Reagents:

  • This compound (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Sodium metal (1.5 eq)

  • Absolute Ethanol (anhydrous)

  • Glacial Acetic Acid

  • Ice bath

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), carefully add sodium metal (1.5 eq) in small pieces to anhydrous absolute ethanol to prepare a fresh solution of sodium ethoxide. The reaction is exothermic.

  • Once all the sodium has dissolved and the solution has cooled, add this compound (1.0 eq) followed by diethyl malonate (1.2 eq).

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-10 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and then place it in an ice bath.

  • Carefully neutralize the reaction mixture with glacial acetic acid. A precipitate should form.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold ethanol, and then with diethyl ether.

  • Dry the solid under vacuum to yield the crude product, which can be further purified by recrystallization if necessary.

Application II: Synthesis of Imidazo[4,5-b]pyridines

Imidazo[4,5-b]pyridines are another class of heterocyclic compounds with significant pharmacological potential, known for their activity as kinase inhibitors, antiviral, and anticancer agents.[4][5] The synthesis typically involves forming the imidazole ring by reacting the 3-amino group of the pyridine with a reagent that provides a single carbon atom, such as formic acid or an aldehyde followed by an oxidative cyclization.

A highly effective modern approach involves a palladium-catalyzed coupling of the 2-chloro-3-amino-pyridine with a primary amide, which undergoes an in situ cyclization and dehydration to form the imidazole ring regioselectively.[6] This method provides excellent control and access to a wide variety of 2-substituted imidazo[4,5-b]pyridines.

G A This compound + Primary Amide (R-CONH2) B Pd-Catalyzed C-N Coupling (Amidation) A->B Pd Catalyst, Ligand, Base C Intramolecular Cyclization B->C D Dehydration C->D E 2-R-6-Chloro-5-methoxy-1H-imidazo[4,5-b]pyridine D->E

Figure 3: Palladium-catalyzed synthesis of Imidazo[4,5-b]pyridines.

Protocol 2: Palladium-Catalyzed Synthesis of 2-Substituted-6-chloro-5-methoxy-1H-imidazo[4,5-b]pyridines

This protocol is adapted from a general method for the synthesis of imidazo[4,5-b]pyridines via palladium-catalyzed amidation.[6]

Materials and Reagents:

  • This compound (1.0 eq)

  • Primary amide (e.g., benzamide, 1.2 eq)

  • Pd₂(dba)₃ (2.5 mol%)

  • Me₄tBu-XPhos (6 mol%)

  • K₂CO₃ (2.0 eq)

  • Anhydrous tert-Butanol

  • Schlenk flask or microwave vial

Procedure:

  • To a flame-dried Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 eq), the primary amide (1.2 eq), K₂CO₃ (2.0 eq), Pd₂(dba)₃ (2.5 mol%), and Me₄tBu-XPhos (6 mol%).

  • Evacuate and backfill the vessel with inert gas three times.

  • Add anhydrous tert-butanol via syringe.

  • Seal the vessel and heat the reaction mixture to 110 °C for 12-24 hours, with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Application III: Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C6 position is a prime handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This allows for the late-stage functionalization of the heterocyclic core, which is a powerful strategy in drug discovery programs.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds.[7] For an electron-deficient heteroaryl chloride like this compound, the oxidative addition step can be challenging and typically requires a highly active catalyst system composed of an electron-rich, bulky phosphine ligand.[8]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Ar-Cl C Ar-Pd(II)-Cl(L2) B->C D Transmetalation C->D R-B(OR)2 + Base E Ar-Pd(II)-R(L2) D->E F Reductive Elimination E->F F->A Ar-R

Figure 4: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 3: Suzuki-Miyaura Coupling of this compound

This generalized protocol is based on best practices for coupling challenging aryl chlorides.[3][8]

Materials and Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid or ester (1.2-1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or Pd₂(dba)₃ (1 mol%)

  • SPhos or XPhos ligand (4 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), the palladium source, and the phosphine ligand.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.[8]

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.[8]

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Suitability
Pd(OAc)₂ / SPhosK₃PO₄Toluene100-110General, high-yielding for challenging chlorides.[8]
Pd₂(dba)₃ / XPhosK₂CO₃Dioxane/H₂O80-100Robust system with broad functional group tolerance.
PdCl₂(dppf)Cs₂CO₃DME80-90A common pre-catalyst, may require higher temperatures.[8]

Table 1: Representative conditions for Suzuki-Miyaura coupling.

B. Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination allows for the synthesis of carbon-nitrogen bonds, replacing the C6-chloro atom with a primary or secondary amine.[9][10] This reaction has revolutionized the synthesis of arylamines. Similar to the Suzuki coupling, this transformation requires a robust palladium catalyst and a strong, non-nucleophilic base.[11]

G cluster_cycle Buchwald-Hartwig Catalytic Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Ar-Cl C Ar-Pd(II)-Cl(L2) B->C D Amine Coordination & Deprotonation C->D R2NH + Base E Ar-Pd(II)-NR2(L2) D->E F Reductive Elimination E->F F->A Ar-NR2

Figure 5: Simplified Buchwald-Hartwig amination cycle.

Protocol 4: Buchwald-Hartwig Amination of this compound

Materials and Reagents:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1-1.3 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • BINAP or a Buchwald ligand (e.g., BrettPhos) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium source, ligand, and sodium tert-butoxide to a flame-dried Schlenk flask.

  • Add anhydrous toluene, followed by this compound and the desired amine coupling partner.

  • Seal the flask and heat to 80-110 °C for 4-24 hours, until TLC or LC-MS indicates full conversion.

  • Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Conclusion

This compound is a high-value synthetic intermediate that offers multiple, distinct pathways for the elaboration of complex heterocyclic structures. By strategically targeting the C3-amino group for cyclization or the C6-chloro group for cross-coupling, researchers can efficiently generate diverse molecular architectures. The protocols outlined in this guide provide a robust starting point for the synthesis of pyrido[2,3-d]pyrimidines, imidazo[4,5-b]pyridines, and a variety of C6-functionalized pyridines, underscoring the compound's central role in modern synthetic and medicinal chemistry.

References

Application Notes and Protocols for the N-alkylation of 6-Chloro-2-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of N-Alkylated Pyridinamines

N-alkylated aminopyridines are privileged scaffolds in modern medicinal chemistry, forming the core of a multitude of biologically active molecules. The strategic introduction of alkyl groups onto the nitrogen atom of aminopyridines can profoundly influence their physicochemical properties, such as lipophilicity, basicity, and conformational flexibility. These modifications are instrumental in modulating pharmacological activity, selectivity, and pharmacokinetic profiles. The target molecule, 6-Chloro-2-methoxypyridin-3-amine, is a versatile building block, and its N-alkylated derivatives are key intermediates in the synthesis of compounds targeting a range of therapeutic areas. This guide provides a comprehensive overview and detailed experimental protocols for the successful N-alkylation of this important synthetic intermediate.

Challenges in the N-Alkylation of Aminopyridines

The N-alkylation of aminopyridines is not without its challenges. A primary obstacle is the potential for overalkylation, leading to the formation of undesired tertiary amines[1][2]. This occurs because the product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine. Another significant challenge is the competing alkylation at the pyridine ring nitrogen, which can lead to the formation of pyridinium salts. The electron-donating nature of the amino and methoxy groups on the pyridine ring of this compound increases the nucleophilicity of both the exocyclic amino group and the endocyclic ring nitrogen, exacerbating this issue. Careful selection of reaction conditions, including the base, solvent, and temperature, is therefore paramount to achieving selective N-alkylation of the amino group.

Safety Precautions

  • This compound: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Alkylating Agents (e.g., Alkyl Halides): Many alkylating agents are toxic, corrosive, and/or flammable. Consult the Safety Data Sheet (SDS) for each specific reagent.

  • Bases (e.g., Sodium Hydride, Potassium tert-butoxide): Strong bases are corrosive and can react violently with water. Handle with extreme care in an inert atmosphere.

  • Solvents (e.g., DMF, DMSO, THF): Many organic solvents are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.

Primary Experimental Protocol: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide in the presence of a suitable base. The choice of base and solvent is critical for achieving high selectivity and yield.

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
This compound>97%Sigma-Aldrich, Combi-Blocks
Alkyl Halide (e.g., Benzyl Bromide)Reagent GradeAcros Organics, TCI
Potassium tert-butoxide (t-BuOK)>98%Sigma-Aldrich, Acros Organics
Anhydrous Dimethylformamide (DMF)DriSolv® or equivalentEMD Millipore, Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Saturated Sodium Bicarbonate SolutionLaboratory Prepared-
BrineLaboratory Prepared-
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific
Silica Gel230-400 meshSorbent Technologies
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Base:

    • Slowly add potassium tert-butoxide (1.1 eq) portion-wise to the stirred solution at 0 °C. The addition of a strong base deprotonates the amine, increasing its nucleophilicity for the subsequent alkylation step.

  • Addition of Alkylating Agent:

    • After stirring the mixture for 20-30 minutes at 0 °C, add the alkyl halide (1.0-1.2 eq) dropwise. The slow addition helps to control the reaction exotherm and minimize side reactions.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

  • Characterization:

    • Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification start Dissolve this compound in anhydrous DMF add_base Add K-t-BuOK at 0 °C start->add_base add_alkyl_halide Add alkyl halide dropwise add_base->add_alkyl_halide react Stir at room temperature (4-24h) add_alkyl_halide->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with H₂O monitor->quench extract Extract with EtOAc quench->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry over Na₂SO₄ and concentrate wash->dry purify Column Chromatography dry->purify end end purify->end Characterize Product (NMR, MS)

Caption: Workflow for Direct N-Alkylation.

Alternative Protocol: Reductive Amination

Reductive amination is an excellent alternative for the mono-alkylation of primary amines, as it generally avoids the issue of overalkylation[3]. This two-step, one-pot process involves the formation of an imine intermediate by reacting the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding amine.

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
This compound>97%Sigma-Aldrich, Combi-Blocks
Aldehyde or KetoneReagent GradeAcros Organics, TCI
Sodium Triacetoxyborohydride (STAB)>95%Sigma-Aldrich, Acros Organics
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)AnhydrousEMD Millipore, Sigma-Aldrich
Acetic Acid (optional)GlacialFisher Scientific
Saturated Sodium Bicarbonate SolutionLaboratory Prepared-
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific
Silica Gel230-400 meshSorbent Technologies
Step-by-Step Procedure
  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq).

    • Dissolve the reactants in an anhydrous solvent such as DCM or DCE. A small amount of acetic acid can be added to catalyze imine formation.

  • Addition of Reducing Agent:

    • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. STAB is a mild and selective reducing agent that will reduce the iminium ion intermediate in preference to the starting aldehyde or ketone[4].

  • Reaction Monitoring:

    • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel.

    • Characterize the purified product by NMR and mass spectrometry.

Reductive Amination Workflow Diagram

G cluster_0 Imine Formation cluster_1 Reduction cluster_2 Work-up and Purification start Mix Amine and Aldehyde/Ketone in Anhydrous Solvent add_stab Add Sodium Triacetoxyborohydride start->add_stab react Stir at Room Temperature (2-12h) add_stab->react quench Quench with NaHCO₃ react->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Characterize Product (NMR, MS)

Caption: Workflow for Reductive Amination.

Summary of Key Reaction Parameters

ParameterDirect AlkylationReductive Amination
Alkylating Agent Alkyl Halides (e.g., R-Br, R-I)Aldehydes (RCHO) or Ketones (RCOR')
Base Strong, non-nucleophilic (e.g., NaH, t-BuOK)Not required (or catalytic acid)
Reducing Agent Not applicableNaBH(OAc)₃, NaBH₃CN
Solvent Polar aprotic (e.g., DMF, DMSO, THF)Halogenated (e.g., DCM, DCE)
Temperature 0 °C to room temperature (or elevated)Room temperature
Key Advantage Simple reagentsHigh selectivity for mono-alkylation
Key Disadvantage Risk of overalkylation and N-ring alkylationRequires corresponding aldehyde/ketone

Conclusion

The N-alkylation of this compound is a valuable transformation for the synthesis of diverse molecular scaffolds in drug discovery. Both direct alkylation with alkyl halides and reductive amination offer viable routes to the desired N-alkylated products. The choice of method will depend on the specific alkyl group to be introduced and the desired level of selectivity. Careful optimization of the reaction conditions is crucial for achieving high yields and purity. The protocols provided in this guide offer a solid foundation for researchers to successfully perform these important reactions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Chloro-2-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-2-methoxypyridin-3-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges in this synthesis, improve yields, and ensure high purity of the final product. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice.

Overview of the Primary Synthetic Route

The most common and logical synthetic pathway to this compound involves a two-step process starting from the commercially available 2-Chloro-6-methoxypyridine. The sequence consists of an electrophilic aromatic substitution (nitration) followed by the reduction of the resulting nitro group.

Synthesis_Workflow SM 2-Chloro-6-methoxypyridine INT 6-Chloro-2-methoxy-3-nitropyridine SM->INT Step 1: Nitration FP This compound INT->FP Step 2: Reduction

Caption: General two-step synthesis pathway.

This guide is structured to address issues that may arise during each of these critical steps.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might encounter during your synthesis, with detailed answers grounded in chemical principles.

Part 1: Nitration of 2-Chloro-6-methoxypyridine

The first step, nitration, is crucial for setting the stage for a high-yield synthesis. The methoxy group (-OCH₃) is an ortho-, para-director, and the chloro group (-Cl) is also an ortho-, para-director. However, the pyridine nitrogen is strongly deactivating. The combined directing effects and the electron-withdrawing nature of the nitrogen atom favor nitration at the 3- and 5-positions. Careful control of reaction conditions is essential to maximize the yield of the desired 3-nitro isomer.

Q1: My nitration reaction is producing a mixture of isomers and the overall yield is low. How can I improve the regioselectivity for the 3-nitro product?

A1: This is a common issue stemming from the electronics of the pyridine ring. To favor the desired 3-nitro isomer over the 5-nitro and other byproducts, consider the following:

  • Temperature Control: Nitration is highly exothermic. Running the reaction at a strictly controlled low temperature (e.g., 0 to 5 °C) is critical.[1] Use an ice-salt bath and add the nitrating agent dropwise to prevent temperature spikes that can lead to side reactions and decreased selectivity.

  • Choice of Nitrating Agent: The "mixed acid" system of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is standard. The ratio is important. A higher proportion of sulfuric acid increases the concentration of the nitronium ion (NO₂⁺), the active electrophile, but can also increase the reaction's exothermicity. Start with a well-established procedure from a reliable source.

  • Order of Addition: Slowly adding the substrate (2-Chloro-6-methoxypyridine) to the pre-chilled mixed acid can sometimes provide better control than adding the acid to the substrate.

Q2: The reaction is violently exothermic and difficult to manage in the lab. What are the safest practices?

A2: Safety is paramount. Besides strict temperature control as mentioned above, you should:

  • Use an Adequate Cooling Bath: An ice-water bath may not be sufficient. An ice-salt or a cryo-cooler is recommended for maintaining temperatures close to 0 °C.

  • Slow, Controlled Addition: Use a dropping funnel for the dropwise addition of the limiting reagent. This ensures the heat generated can be dissipated by the cooling system.

  • Vigorous Stirring: Ensure efficient mixing to avoid localized hot spots in the reaction flask.

  • Proper Scale and Glassware: Do not run the reaction in a flask that is more than half full. This provides headspace and surface area for heat exchange.

ParameterRecommended ConditionRationale
Temperature 0–10 °CMinimizes side-product formation and controls exotherm.[1]
Nitrating Agent Conc. H₂SO₄ / Conc. HNO₃Potent system that generates the required NO₂⁺ electrophile.
Addition Rate Slow, dropwisePrevents dangerous temperature spikes.
Monitoring TLC (Thin Layer Chromatography)Allows you to track the consumption of starting material.
Part 2: Reduction of 6-Chloro-2-methoxy-3-nitropyridine

The reduction of the nitro group to an amine is the final step. The primary challenge here is to achieve complete reduction without affecting the chloro-substituent (hydrogenolysis).

Q3: I'm using catalytic hydrogenation with Palladium on Carbon (H₂/Pd/C), but I'm losing the chlorine atom from my molecule. What's causing this and how can I stop it?

A3: This is a classic case of dehalogenation. Palladium catalysts are highly effective at reducing aryl chlorides, bromides, and iodides via hydrogenolysis, especially on electron-rich rings.[2] To avoid this, you have several options:

  • Change the Catalyst: Raney Nickel is often a better choice for reducing nitro groups in the presence of aromatic halogens as it is less prone to causing dehalogenation.[2]

  • Use a Different Reduction Method: Metal-acid reductions are excellent alternatives that do not typically cause dehalogenation.

Q4: What are the best metal-based reducing agents for this transformation, and what are their pros and cons?

A4: Several metal-based systems are effective for nitro group reductions.[3][4][5] The choice often depends on the scale, desired workup procedure, and lab resources.

Reducing SystemConditionsProsConsDehalogenation Risk
SnCl₂·2H₂O / HCl Ethanol or conc. HCl, 35-70 °CHigh yield, reliable, chemoselective.[2][6]Workup involves neutralizing large amounts of acid and removing tin salts, which can be tedious.Very Low
Fe / HCl or NH₄Cl Ethanol/Water, RefluxInexpensive, effective, environmentally benign iron salts.Can require long reaction times; workup involves filtering off iron sludge.Very Low
Zn / Acetic Acid Acetic Acid, RT to 50 °CMild conditions, effective.[2]Workup can be complicated by zinc salt removal.Very Low
Sodium Dithionite (Na₂S₂O₄) Water/MethanolMild, useful for sensitive substrates.Can sometimes be sluggish; requires careful pH control.Very Low

A patent for a similar compound specifically mentions using stannous chloride dihydrate in concentrated hydrochloric acid at 35–40 °C with good yields.[6] This is often a highly reliable method for this type of substrate.

Reduction_Troubleshooting cluster_0 Catalytic Hydrogenation cluster_1 Metal/Acid Reduction Start Start Reduction PdC H₂ / Pd/C Start->PdC SnCl2 Use SnCl₂/HCl or Fe/NH₄Cl Start->SnCl2 Check_Dehalogenation Dehalogenation Observed? Check_Completion Incomplete Reaction? Check_Dehalogenation->Check_Completion No RaNi Switch to Raney Nickel Check_Dehalogenation->RaNi Yes Success Product Isolated Check_Completion->Success No Increase_Time Increase Time/ Temp Check_Completion->Increase_Time Yes Add_Reagent Add More Reagent Check_Completion->Add_Reagent Yes PdC->Check_Dehalogenation RaNi->Check_Completion SnCl2->Check_Completion

Caption: Troubleshooting flowchart for the reduction step.

Part 3: Product Purification

The final product is a basic aminopyridine, which presents unique purification challenges.

Q5: My crude product streaks badly during column chromatography on silica gel, making separation impossible. How can I fix this?

A5: This is a very common problem. The basic amine group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing poor peak shape and tailing.[7] To solve this:

  • Add a Basic Modifier: Add a small amount of a volatile base, like triethylamine (TEA) or pyridine, to your eluent system (typically 0.5-1% v/v).[7] This base will compete for the acidic sites on the silica, allowing your product to elute with a much better peak shape.

  • Use a Deactivated Stationary Phase: Consider using alumina (basic or neutral) or a commercially available deactivated silica gel for your chromatography.

Q6: Is there a way to purify the product without chromatography?

A6: Yes, acid-base extraction is a highly effective non-chromatographic method for purifying basic compounds like your product.[7]

  • Dissolve: Dissolve your crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Acidic Wash: Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your basic amine product will become protonated (form a salt) and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

  • Basify: Separate the aqueous layer and cool it in an ice bath. Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic (pH > 9).

  • Back-Extract: Your product will precipitate out or can be extracted back into a fresh organic solvent.

  • Dry and Evaporate: Dry the organic layer over an anhydrous salt (like Na₂SO₄), filter, and evaporate the solvent to get your purified product.

Detailed Experimental Protocols

The following protocols are representative procedures based on established chemical literature for analogous transformations.

Protocol 1: Nitration of 2-Chloro-6-methoxypyridine
  • In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (5 equivalents).

  • Cool the flask to 0 °C using an ice-salt bath.

  • Slowly add concentrated nitric acid (1.5 equivalents) to the sulfuric acid while maintaining the temperature below 10 °C.

  • Once the acid mixture has re-cooled to 0-5 °C, begin the dropwise addition of 2-Chloro-6-methoxypyridine (1 equivalent) over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture onto a large amount of crushed ice.

  • The solid precipitate (6-Chloro-2-methoxy-3-nitropyridine) can be collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum. This intermediate is often pure enough for the next step.

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)
  • To a round-bottom flask, add the 6-Chloro-2-methoxy-3-nitropyridine (1 equivalent) and ethanol or concentrated HCl.[6]

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents) in the same solvent.

  • Heat the mixture to 50-70 °C and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Cool the reaction to room temperature and then pour it into an ice-water mixture.

  • Carefully basify the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~8-9. A thick white precipitate of tin salts will form.

  • Extract the product from the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate, 3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify further by column chromatography (with 1% TEA in the eluent) or acid-base extraction as described above.

References

purification techniques for 6-Chloro-2-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Answering researchers' needs for clear, actionable guidance, this Technical Support Center provides in-depth troubleshooting and purification protocols for 6-Chloro-2-methoxypyridin-3-amine. As a Senior Application Scientist, my aim is to blend established chemical principles with practical, field-tested advice to help you overcome common purification hurdles and achieve high purity for this critical building block.

Core Purification Principles & Common Challenges

This compound is a substituted aminopyridine. Its purification is governed by the chemical properties of the basic amino group and the overall polarity of the molecule. The primary challenges researchers face often stem from the amine's interaction with acidic purification media and finding the right balance of solubility for effective crystallization.

The most effective purification strategies typically involve a combination of techniques, starting with a bulk method like acid-base extraction or column chromatography, followed by a final polishing step such as recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound? A1: The most common and effective techniques are column chromatography on silica gel, recrystallization, and acid-base extraction.[1] The best choice depends on the specific impurities present, the scale of your reaction, and the required final purity. Often, using chromatography or an acid-base extraction first to remove major impurities, followed by recrystallization, yields the best results.

Q2: My compound is streaking badly on the silica gel TLC plate and column. What's causing this and how do I fix it? A2: This is a classic issue known as "tailing," and it's very common with basic compounds like aminopyridines on standard silica gel.[1] The basic amine group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica, causing it to move unevenly and "streak" down the plate or column instead of forming a tight band.

Solution: To fix this, you need to neutralize the acidic sites on the silica. Add a small amount of a basic modifier, typically 0.5-1% triethylamine (TEA) or pyridine, to your mobile phase (eluent).[1] This simple addition will lead to sharper bands and significantly improved separation.

Q3: I'm struggling to find a good solvent for recrystallizing my compound. What's a good strategy? A3: Finding the right recrystallization solvent is often an empirical process. A good solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For this compound, start by screening solvents of varying polarity. Good candidates include:

  • Single Solvents: Isopropanol, ethanol, ethyl acetate, or toluene.

  • Solvent Systems: A mixture like ethyl acetate/hexanes or ethanol/water. To use a solvent system, dissolve your compound in the minimum amount of the "good" solvent (e.g., ethyl acetate) at boiling, then slowly add the "poor" solvent (e.g., hexanes) until the solution becomes cloudy. Reheat to clarify and then allow it to cool slowly.

Q4: How can I efficiently remove acidic or neutral impurities from my basic product? A4: Acid-base extraction is the ideal method for this scenario.[1][2] By dissolving your crude mixture in an organic solvent and washing it with an aqueous acid (like 1M HCl), your basic amine product will become protonated (forming a salt) and move into the aqueous layer. The neutral and acidic impurities will remain in the organic layer, which can then be discarded. Afterwards, you basify the aqueous layer to precipitate your pure amine, which can be re-extracted into a fresh organic solvent.

Troubleshooting Guide

This table provides quick solutions to common problems encountered during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield After Column Chromatography 1. Compound is highly polar and irreversibly stuck to the silica gel. 2. Incorrect mobile phase polarity (too weak, compound didn't elute).1. Ensure your eluent contains a basic modifier like 0.5-1% triethylamine.[1] 2. Increase the polarity of your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). 3. If the compound is very polar, consider using a more polar stationary phase like alumina (basic or neutral).
Product Fails to Crystallize 1. The solution is not sufficiently supersaturated. 2. Impurities are present that inhibit crystal formation. 3. The cooling process was too rapid, leading to oiling out instead of crystallization.1. Concentrate the solution by slowly evaporating some of the solvent. 2. Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. 3. Add a single, pure seed crystal of the product if available. 4. Ensure the solution cools slowly and undisturbed. Try cooling first to room temperature, then to 0-4 °C.
An Emulsion Forms During Acid-Base Extraction 1. The mixture was shaken too vigorously. 2. High concentration of the compound or impurities.1. Instead of shaking, gently invert the separatory funnel multiple times. 2. Add a small amount of brine (saturated aqueous NaCl solution) to increase the ionic strength of the aqueous phase, which helps break emulsions.[2] 3. If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool.[2]
Product Appears Discolored or Degraded After Purification 1. The compound is sensitive to prolonged exposure to the acidic silica gel. 2. The compound degraded due to excessive heat during solvent removal.1. Minimize contact time with silica gel. Use flash chromatography rather than gravity chromatography. 2. Use a rotary evaporator with a water bath set to a moderate temperature (typically ≤ 40 °C). 3. If the compound is particularly sensitive, consider purification methods that do not require heat or acidic media, if possible.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline for purifying this compound on a silica gel column.

Workflow: Column Chromatography

A Prepare Silica Slurry (in low-polarity eluent) B Pack Column A->B C Load Crude Sample (dry or minimal solvent) B->C D Elute with Mobile Phase (e.g., Hex/EtOAc + 1% TEA) C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F Analyze G Combine Pure Fractions F->G Identify H Remove Solvent (Rotary Evaporator) G->H I Pure Product H->I

Caption: Workflow for purification via flash column chromatography.

Methodology:

  • Mobile Phase Selection: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of Hexane and Ethyl Acetate. Add 1% triethylamine (TEA) to the solvent mixture to prevent tailing.[1] Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.2-0.4.[1]

  • Column Packing: Prepare a slurry of silica gel in your initial, least polar mobile phase. Carefully pour the slurry into your column and allow it to pack under positive pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase itself).[1] Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel (dry loading), and carefully add the resulting powder to the top of the packed column.

  • Elution and Fraction Collection: Begin eluting with the mobile phase. If using a gradient, slowly increase the polarity to elute your compound. Collect fractions systematically and monitor them by TLC.

  • Product Isolation: Once the pure fractions are identified, combine them and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[1]

Protocol 2: Purification by Acid-Base Extraction

This protocol is highly effective for separating the basic this compound from neutral or acidic impurities.

Workflow: Acid-Base Extraction

cluster_0 Initial Extraction cluster_1 Product Recovery A Crude Product in Organic Solvent (EtOAc) B Wash with 1M HCl (aq) A->B C Organic Layer (Neutral/Acidic Impurities) -> Discard B->C D Aqueous Layer (Protonated Product Salt) B->D E Aqueous Layer (from above) F Basify with NaOH (aq) to pH > 10 E->F G Extract with EtOAc F->G H Aqueous Layer (Salts) -> Discard G->H I Organic Layer (Pure Product) G->I J Final Pure Product I->J Dry (Na2SO4), Filter, Concentrate

Caption: Logic flow for purification via acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it with 1M hydrochloric acid (HCl). Your basic product will react with the acid to form a water-soluble salt and move into the aqueous layer.[2] Separate the layers and save the aqueous layer.

  • Basification: Cool the saved aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH solution) until the pH is strongly basic (pH > 10). Your product should precipitate or form an oily layer.

  • Back-Extraction: Extract the basified aqueous solution multiple times with a fresh organic solvent (e.g., ethyl acetate).[1] The now neutral amine product will move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the pure product.

Compound Data Summary
PropertyValueSource(s)
Chemical Name This compound[3][4]
CAS Number 914222-86-9[3][4][5]
Molecular Formula C₆H₇ClN₂O[3][4][5]
Molecular Weight 158.59 g/mol [4][6]
Appearance Solid[7]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C.[7][8]

References

Technical Support Center: Navigating Reactions with 6-Chloro-2-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-2-methoxypyridin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. My aim is to provide you with in-depth, field-proven insights into the common challenges encountered during reactions with this substrate, moving beyond a simple list of procedures to explain the underlying chemical principles. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may face at the bench.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a byproduct with a mass corresponding to the loss of chlorine and its replacement with hydrogen. What is happening and how can I prevent it?

This is a classic case of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions.[1] The desired catalytic cycle, for instance in a Suzuki-Miyaura coupling, involves the oxidative addition of the C-Cl bond to the Pd(0) catalyst. However, a competing pathway can occur where a hydride source in the reaction mixture transfers a hydride to the palladium center, leading to reductive elimination of the dehalogenated product, 2-methoxy-pyridin-3-amine.

Common Hydride Sources:

  • Solvents: Alcohols and even ethers can act as hydride donors, especially at elevated temperatures.

  • Amines: The amine coupling partner or amine bases can also be a source of hydrides.

  • Water: In some cases, water can participate in pathways that generate hydride species.

Troubleshooting Guide for Hydrodehalogenation:

Mitigation StrategyRationale
Use Anhydrous, Degassed Solvents Minimizes water and oxygen, which can lead to catalyst decomposition and side reactions.
Select a Non-hydridic Solvent Toluene, dioxane, or DMF are generally preferred over alcoholic solvents.
Employ a Bulky, Electron-Rich Ligand Ligands like SPhos, XPhos, or RuPhos can promote the desired reductive elimination over hydrodehalogenation.[1]
Optimize Base Selection Use a non-coordinating, anhydrous base like K₃PO₄ or Cs₂CO₃. Avoid amine bases if possible.
Lower Reaction Temperature If the desired reaction proceeds at a reasonable rate, lowering the temperature can disfavor the hydrodehalogenation pathway.

Troubleshooting Common Side Products

Issue 1: Formation of a Dimeric Byproduct

Scenario: You observe a significant byproduct with a mass double that of the starting material, minus two chlorine atoms.

This is indicative of a homocoupling or dimerization reaction. There are two primary mechanisms through which this can occur:

  • Palladium-Catalyzed Homocoupling: In Suzuki-Miyaura reactions, the presence of oxygen can lead to the oxidative homocoupling of the boronic acid partner.[1] Alternatively, under certain conditions, the aryl halide itself can undergo homocoupling.

  • Ullmann-type Coupling: Copper contamination or the use of copper catalysts can promote the formation of a biaryl linkage through an Ullmann-type reaction, especially at higher temperatures.

Diagram of Potential Dimerization Pathways:

G cluster_suzuki Suzuki Homocoupling cluster_ullmann Ullmann Coupling cluster_buchwald Buchwald-Hartwig Dimerization A Ar-B(OH)₂ B Ar-Ar A->B  Pd(II), O₂   C 2 x this compound D Dimer C->D  Cu catalyst, Heat   E Starting Material + Product F Dimeric Product E->F  Pd(0), Base   G A This compound B 6-Chloro-3-amino-2(1H)-pyridone A->B  H₂O, Heat   C Acid or Base C->B G A Combine Reactants: This compound, Coupling Partner, Base, Catalyst, Ligand B Degas Solvent and Add to Reaction A->B C Heat Reaction Mixture under Inert Atmosphere B->C D Monitor Reaction Progress (TLC/LC-MS) C->D E Aqueous Workup and Extraction D->E F Purification (e.g., Column Chromatography) E->F G Characterization of Pure Product F->G

References

Understanding the Substrate: Why is 6-Chloro-2-methoxypyridin-3-amine Challenging?

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the complexities of cross-coupling reactions with 6-Chloro-2-methoxypyridin-3-amine. As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with practical, field-tested advice to empower you to overcome common challenges and achieve optimal results. This guide is structured as a dynamic question-and-answer resource, addressing the specific issues you are likely to encounter in the lab.

Before diving into troubleshooting, it's crucial to understand the inherent chemical properties of this compound that make it a non-trivial coupling partner.

  • Inert C-Cl Bond: The Carbon-Chlorine bond is significantly stronger and less reactive than its C-Br or C-I counterparts. This makes the initial, rate-limiting oxidative addition step of the catalytic cycle kinetically challenging, often requiring highly active catalysts and elevated temperatures.[1]

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium catalyst. This coordination can sequester the active catalytic species, leading to catalyst inhibition or deactivation, a well-documented phenomenon often referred to as the "2-pyridyl problem".[2][3][4][5]

  • Electron-Donating Groups: The substrate possesses two electron-donating groups (EDGs): the 2-methoxy and the 3-amino groups. These groups increase the electron density of the pyridine ring, further deactivating the C-Cl bond towards oxidative addition. The free amino group can also potentially interact with the catalyst.[4]

Acknowledging these challenges allows us to make rational choices in reaction design to preemptively mitigate potential failures.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the setup and optimization of coupling reactions.

Q1: Which cross-coupling reactions are most suitable for this substrate?

This substrate is a versatile building block for several key palladium-catalyzed cross-coupling reactions. The most common and effective are:

  • Suzuki-Miyaura Coupling: For forming C(sp²)–C(sp²) bonds with aryl or heteroaryl boronic acids/esters. This is a robust and widely used method.[6]

  • Buchwald-Hartwig Amination: For forming C(sp²)–N bonds with a wide range of primary and secondary amines.[7][8]

  • Sonogashira Coupling: For forming C(sp²)–C(sp) bonds with terminal alkynes, providing access to valuable internal alkynes.[9][10]

Q2: What is the best starting point for choosing a catalyst system for a Suzuki-Miyaura coupling?

For a challenging chloro-heteroarene like this, a highly active catalyst system is non-negotiable. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[1] Your starting point should be a combination of a palladium precursor and a sterically bulky, electron-rich phosphine ligand.

  • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective choices (1-2 mol%).

  • Ligand: Buchwald-type biaryl phosphine ligands are the industry standard for this type of transformation. SPhos or XPhos (2-4 mol%) are excellent starting points as their steric bulk and electron-donating properties facilitate the difficult oxidative addition and reductive elimination steps.[1][11]

Q3: How should I select a base and solvent for my reaction?

The base plays a critical role, and its choice is interdependent with the solvent.

  • Bases: The C-Cl bond activation requires forcing conditions, which extends to the base. Stronger, non-nucleophilic inorganic bases are preferred.

    • For Suzuki couplings , K₃PO₄ or Cs₂CO₃ are highly effective.[1][12] They are strong enough to facilitate the transmetalation step without promoting significant side reactions.

    • For Buchwald-Hartwig aminations , strong, non-coordinating bases like Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are required to deprotonate the amine coupling partner.[6]

  • Solvents: Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and unwanted side reactions.[13]

    • Ethereal solvents like 1,4-Dioxane or THF are common.

    • Aprotic polar solvents like DMF can be used, but may require higher temperatures.

    • Alcoholic solvents like n-butanol or t-amyl alcohol are also excellent choices, particularly for Suzuki couplings.[13]

The following table provides recommended starting conditions for common coupling reactions.

Coupling ReactionPalladium Source (mol%)Ligand (mol%)Base (Equivalents)SolventTypical Temp. (°C)
Suzuki-Miyaura Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2-3)1,4-Dioxane / H₂O (10:1)90-110
Buchwald-Hartwig Pd₂(dba)₃ (1-2%)XPhos or RuPhos (2-4%)NaOt-Bu (1.5-2.5)Toluene or THF80-110
Sonogashira Pd(PPh₃)₂Cl₂ (2-5%)(None)Triethylamine (Et₃N)THF / Et₃NRoom Temp to 60
CuI Co-catalyst (5-10 mol%)

Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems encountered during your experiments.

Problem 1: My reaction shows little to no conversion of the starting material.

This is a common issue, often pointing to a problem with the catalytic cycle's initiation.

Caption: Troubleshooting workflow for zero-conversion reactions.

  • Cause 1: Inactive Catalyst. The active Pd(0) species is the engine of the reaction. If it doesn't form or is poisoned, the reaction will not start.[1]

    • Solution: Ensure your palladium precursor and ligand are from a reliable source and have been stored properly. Oxygen is a potent poison for Pd(0) catalysts.[1] Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Cause 2: Inappropriate Base. The base's role is multifaceted, from activating the coupling partner (e.g., boronic acid) to neutralizing the HX byproduct.[12]

    • Solution: For Suzuki couplings with aryl chlorides, weaker bases like Na₂CO₃ are often insufficient. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[1] For Buchwald-Hartwig reactions, ensure your strong base (e.g., NaOt-Bu) is not old or deactivated by moisture.

  • Cause 3: Insufficient Temperature. The high bond energy of the C-Cl bond requires significant thermal energy to overcome the activation barrier for oxidative addition.

    • Solution: Aryl chlorides typically require higher reaction temperatures, often in the 80-110 °C range, to proceed at a reasonable rate.[1]

Problem 2: The reaction is sluggish and gives low yields, but some product is forming.

This often indicates a suboptimal catalytic system or the presence of competing side reactions.

  • Cause 1: Suboptimal Ligand. While SPhos is a good starting point, some substrate combinations have a specific "preferred" ligand.

    • Solution: Screen a small panel of electron-rich, bulky phosphine ligands. Other excellent candidates include XPhos, RuPhos, or N-heterocyclic carbene (NHC) based ligands, which are known to be highly effective for challenging couplings.[1][14]

  • Cause 2: Hydrodechlorination Side Reaction. A common parasitic reaction is the replacement of the chlorine atom with a hydrogen atom, consuming your starting material without forming the desired product. This is often mediated by palladium hydride species.[15][16]

    • Solution: This can be influenced by the base and solvent. Switching the base (e.g., from an alkoxide to a phosphate) can sometimes suppress this pathway. Ensure your solvent is truly anhydrous, as water can be a proton source.

  • Cause 3: Protodeboronation (Suzuki-Specific). This is the cleavage of the C-B bond of your boronic acid, typically by hydrolysis, which removes the active coupling partner from the reaction.[4][13]

    • Solution: Use fresh, high-purity boronic acid. Alternatively, switch to a more stable boronic ester, such as a pinacol ester (Bpin). Running the reaction under strictly anhydrous conditions can also mitigate this issue.[13]

Experimental Protocols & Methodologies

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

Reagents & Equipment:

  • This compound

  • Arylboronic Acid (1.2 - 1.5 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, 3 equivalents)

  • Anhydrous, degassed 1,4-Dioxane

  • Schlenk flask or microwave vial, magnetic stir bar, inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).[1]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe. The final concentration should generally be between 0.1 M and 0.5 M.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (start with 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed.[6]

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.[1]

The fundamental steps of the Suzuki-Miyaura reaction are illustrated in the catalytic cycle below. Understanding this process is key to rational troubleshooting.

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

References

stability of 6-Chloro-2-methoxypyridin-3-amine under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-2-methoxypyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability under various pH conditions.

Introduction to the Stability of this compound

This compound is a substituted pyridine derivative with three key functional groups that dictate its chemical behavior: a basic amino group, an electron-withdrawing chloro group, and an electron-donating methoxy group. The interplay of these substituents on the pyridine ring influences the molecule's pKa, solubility, and susceptibility to degradation under different pH conditions. Understanding these properties is crucial for designing robust experimental protocols, ensuring the integrity of the compound in solution, and developing stable formulations.

This guide will address common questions and challenges related to the pH-dependent stability of this compound, offering theoretical insights and practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the predicted pKa values for this compound and how do they influence its behavior in solution?

Answer:

  • Pyridine Nitrogen: The pyridine ring nitrogen is basic, with a pKa of approximately 5.2 for pyridine itself. The electron-donating amino and methoxy groups are expected to increase the electron density on the ring, making the nitrogen more basic. Conversely, the electron-withdrawing chloro group will decrease its basicity. The net effect will be a balance of these influences.

  • Amino Group: The exocyclic amino group is also basic. For aniline, the pKa of the conjugate acid is around 4.6. The pyridine ring is electron-withdrawing, which would decrease the basicity of the amino group compared to aniline.

Given these competing effects, it is likely that the pyridine nitrogen is the more basic site. Protonation will occur under acidic conditions, forming a pyridinium salt. This protonation will significantly increase the compound's solubility in aqueous acidic solutions.

Troubleshooting:

  • Precipitation in Neutral Solutions: If you observe precipitation when adjusting the pH of an acidic stock solution towards neutral, it is likely due to the formation of the less soluble free base.

  • Improving Solubility: To maintain solubility, especially in aqueous media, it is advisable to work at a pH below the predicted pKa of the pyridine nitrogen, where the compound exists as the more soluble pyridinium salt. For solubility in organic solvents, the free base form is generally preferred.

Q2: I am concerned about the stability of the chloro and methoxy groups to hydrolysis. Under what pH conditions should I be most cautious?

Answer:

Both the chloro and methoxy groups on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr), which can be catalyzed by acid or base. The positions ortho and para (2- and 4-positions) to the ring nitrogen are most activated for this type of reaction.[1][2][3]

Acidic Conditions (pH < 4):

  • Mechanism: Under strongly acidic conditions, the pyridine nitrogen will be protonated. This protonation further activates the ring towards nucleophilic attack. Water can act as a nucleophile, potentially leading to the hydrolysis of the 2-methoxy group to a hydroxyl group or the 6-chloro group to a hydroxyl group. The methoxy group at the 2-position is particularly susceptible to acid-catalyzed hydrolysis.

  • Potential Degradants: 6-chloro-3-amino-2-hydroxypyridine and 3-amino-2-methoxy-6-hydroxypyridine.

Basic Conditions (pH > 10):

  • Mechanism: Under strongly basic conditions, hydroxide ions (OH⁻) are a potent nucleophile. They can attack the electron-deficient pyridine ring, leading to the displacement of the chloro or methoxy groups. The chloro group at the 6-position is a good leaving group and is susceptible to displacement.

  • Potential Degradants: 3-amino-2-methoxy-6-hydroxypyridine and 6-chloro-3-amino-2-hydroxypyridine.

Troubleshooting:

  • Minimizing Hydrolysis: For prolonged experiments or storage in solution, it is recommended to maintain the pH in the range of 4-8 to minimize both acid and base-catalyzed hydrolysis.

  • Monitoring for Degradation: If working outside this pH range is necessary, it is crucial to monitor the purity of the compound over time using a stability-indicating analytical method, such as HPLC.[4][5][6][7]

Diagram of Potential Hydrolysis Pathways

G main This compound acid_path Acidic Conditions (H₃O⁺) main->acid_path base_path Basic Conditions (OH⁻) main->base_path deg1 6-Chloro-3-amino-2-hydroxypyridine acid_path->deg1 Hydrolysis of methoxy group deg2 3-Amino-2-methoxy-6-hydroxypyridine acid_path->deg2 Hydrolysis of chloro group (less favored) base_path->deg1 Hydrolysis of methoxy group (less favored) base_path->deg2 Hydrolysis of chloro group

Caption: Potential degradation pathways of this compound under acidic and basic conditions.

Q3: My solution of this compound has developed a color over time. What could be the cause?

Answer:

Aromatic amines are known to be susceptible to oxidation, which can be accelerated by exposure to air, light, and heat. This oxidation often leads to the formation of colored polymeric impurities. The amino group on the pyridine ring makes this compound prone to oxidative degradation.

Troubleshooting:

  • Storage of Solid: Store the solid compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light. Refrigeration or freezing is also recommended.[8]

  • Handling of Solutions: Prepare solutions fresh whenever possible. If solutions need to be stored, they should be purged with an inert gas, protected from light, and stored at low temperatures.

  • Use of Antioxidants: For formulation development, the inclusion of antioxidants may be considered to improve stability, though compatibility studies would be necessary.

Experimental Protocol: Forced Degradation Study

To experimentally determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.

Objective: To assess the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.0)

  • HPLC system with a UV detector

  • A suitable C18 HPLC column

  • pH meter

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of HPLC grade water. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to light in a photostability chamber according to ICH guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.[4][5][6][7][9]

  • Data Analysis:

    • Calculate the percentage of degradation of this compound under each stress condition.

    • Identify and, if possible, characterize the major degradation products.

Workflow for Forced Degradation Study

Caption: General workflow for conducting a forced degradation study.

Summary of Stability Profile

Condition Predicted Stability Potential Degradation Pathway
Strongly Acidic (pH < 4) Moderate to Low Hydrolysis of the 2-methoxy group is likely.
Mildly Acidic to Neutral (pH 4-8) High This is the recommended pH range for storage and handling in aqueous solutions.
Strongly Basic (pH > 10) Moderate to Low Hydrolysis of the 6-chloro group is likely.
Oxidative Low The amino group is susceptible to oxidation, leading to colored impurities.
Photolytic Likely Unstable Aromatic amines and pyridines can be sensitive to light.

References

Technical Support Center: Troubleshooting Guide for Reactions Involving 6-Chloro-2-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-2-methoxypyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions with this versatile building block. The following content moves beyond simple protocols to explain the causality behind common issues and their solutions, ensuring a higher rate of success in your synthetic endeavors.

Frequently Asked Questions (FAQs): Compound Handling & Stability

Q1: What are the optimal storage and handling conditions for this compound?

This compound is a solid that should be handled with care to maintain its integrity. For long-term storage, it is recommended to keep it in a dark place, under an inert atmosphere (Argon or Nitrogen), and at low temperatures, ideally in a freezer at or below -20°C.[1] While it can be shipped at ambient temperatures, minimizing exposure to light, moisture, and oxygen is crucial for preventing degradation over time.

Q2: How does the structure of this compound impact its reactivity in cross-coupling reactions?

The reactivity of this molecule is governed by a combination of electronic and steric factors:

  • C-Cl Bond: The chloro-substituent is the primary site for oxidative addition in palladium-catalyzed cross-coupling. However, C-Cl bonds are inherently less reactive than their C-Br or C-I counterparts, often necessitating more active catalyst systems and higher reaction temperatures to achieve efficient oxidative addition.[2][3]

  • Pyridine Nitrogen and Amino Group: Both the endocyclic pyridine nitrogen and the exocyclic amino group are Lewis basic. They can coordinate to the palladium catalyst center, which can sometimes lead to catalyst inhibition or the formation of inactive complexes.[4][5] This is a well-documented challenge known as the "2-pyridyl problem" in cross-coupling chemistry.[5]

  • Methoxy Group: The electron-donating methoxy group at the 2-position increases electron density on the pyridine ring, which can make the C-Cl bond slightly less electrophilic and thus slower to react in the oxidative addition step.

Troubleshooting Guide 1: Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone method for forming C-C bonds with this compound. However, the compound's inherent properties can lead to specific challenges.

Q1: My Suzuki reaction shows little to no conversion of the starting material. What are the most critical factors to investigate?

Complete reaction failure usually points to a fundamental issue with one of the core reaction components or conditions. A systematic check is essential.

  • Catalyst System Inactivity: The single most common issue with less reactive aryl chlorides is the failure of the catalyst.

    • Cause: The active catalyst is a Pd(0) species. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for activating C-Cl bonds.[2][4]

    • Solution: Employ a more robust catalyst system. Use electron-rich, sterically hindered phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These promote the rate-limiting oxidative addition step.[2][3][6] If using a Pd(II) precatalyst like Pd(OAc)₂, ensure the conditions are suitable for its in-situ reduction to Pd(0).[6]

  • Oxygen Contamination: Palladium(0) catalysts are highly sensitive to atmospheric oxygen, which can oxidize them to an inactive Pd(II) state.[2][3]

    • Cause: Insufficiently degassed solvents or a poor inert atmosphere setup.

    • Solution: Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by performing at least three freeze-pump-thaw cycles.[2] Maintain a positive pressure of inert gas throughout the reaction.

  • Inappropriate Base or Water Content: The base is crucial for activating the boronic acid via formation of a more nucleophilic boronate complex.

    • Cause: The chosen base may be too weak or poorly soluble. For aryl chlorides, weaker bases like Na₂CO₃ are often insufficient.

    • Solution: Use stronger bases such as K₃PO₄ or Cs₂CO₃.[2][3] Interestingly, for reactions using K₃PO₄ under anhydrous conditions, the addition of a small, controlled amount of water (e.g., 3-5 equivalents) can be beneficial and accelerate the reaction.[2][7] However, excess water can promote unwanted side reactions.

  • Insufficient Temperature: The oxidative addition of a C-Cl bond to palladium has a higher activation energy than for C-Br or C-I bonds.

    • Cause: The reaction temperature is too low.

    • Solution: Increase the reaction temperature, typically to the 80-110 °C range.[2][3]

Troubleshooting Summary: Suzuki-Miyaura Coupling
ProblemPotential CauseRecommended Solution
No Reaction Inactive catalyst/ligand systemUse bulky, electron-rich ligands (e.g., XPhos, SPhos) with a suitable palladium precursor (e.g., Pd₂(dba)₃).[2][3]
Oxygen contaminationThoroughly degas solvents and maintain a strict inert atmosphere (Ar or N₂).[2][3]
Weak or insoluble baseSwitch to a stronger base like K₃PO₄ or Cs₂CO₃.[2][3]
Insufficient temperatureIncrease reaction temperature to 80-110 °C.[2]
Low Yield / Byproducts Protodeboronation (boronic acid replaced by H)Use anhydrous solvents; if using K₃PO₄, add a controlled amount of water (3-5 eq.).[2][4]
Hydrodehalogenation (Cl replaced by H)Ensure a strictly inert atmosphere; optimize ligand and base.[3][4]
Homocoupling (boronic acid dimer)Prevent oxygen exposure, which promotes this side reaction.[3][4]

Logical Workflow for Suzuki Coupling Failure

Caption: Systematic troubleshooting workflow for failed Suzuki-Miyaura reactions.

Troubleshooting Guide 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forging C-N bonds.[8][9] Success with this compound hinges on controlling the delicate catalytic cycle.

Q1: My Buchwald-Hartwig reaction is giving a complex mixture, with a major byproduct corresponding to the starting material where chlorine is replaced by hydrogen. What is happening?

This byproduct is the result of hydrodehalogenation , a common and troublesome side reaction in Buchwald-Hartwig aminations.[3][8] It competes directly with the desired C-N bond formation.

  • Cause: This side reaction can be promoted by several factors, including catalyst decomposition, an incorrect ligand-to-metal ratio, or the presence of moisture. Another competing pathway is β-hydride elimination from the palladium-amide intermediate, which, followed by reductive elimination, can also lead to the hydrodehalogenated product.[8]

  • Solution:

    • Optimize Ligand-to-Metal Ratio: Ensure the correct stoichiometry. An excess or deficit of ligand can lead to catalyst species that favor side reactions.

    • Ensure a Strictly Inert Atmosphere: As with Suzuki couplings, the Pd(0) catalyst is oxygen-sensitive. Rigorous exclusion of air is critical to prevent catalyst decomposition that can fuel side reactions.[3]

    • Control Temperature: Excessively high temperatures can accelerate catalyst decomposition and increase the rate of side reactions. If hydrodehalogenation is severe, try running the reaction at a slightly lower temperature for a longer period.[3]

    • Choice of Base: Use a strong, non-nucleophilic base like NaOtBu or LiHMDS. The choice of base can influence the equilibrium between different catalytic intermediates.

Catalytic Cycle & Common Pitfall: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0_node L-Pd(0) Active Catalyst cycle_node cycle_node product_node Ar-NR'R'' (Product) side_reaction_node Ar-H (Hydrodehalogenation) pd0 L-Pd(0) ox_add Oxidative Addition pd0->ox_add + Ar-Cl pd_ii L-Pd(II)(Ar)(Cl) ox_add->pd_ii amine_coord Amine Coordination pd_ii->amine_coord + HNR'R'' - HCl pd_amide L-Pd(II)(Ar)(NR'R'') amine_coord->pd_amide red_elim Reductive Elimination pd_amide->red_elim beta_hydride β-Hydride Elimination (Side Reaction) pd_amide->beta_hydride COMPETES product Ar-NR'R'' red_elim->product product->pd0 side_product Ar-H beta_hydride->side_product

Caption: Buchwald-Hartwig catalytic cycle with the competing β-hydride elimination pathway.

Troubleshooting Guide 3: Product Purification

Q1: My product streaks severely during silica gel column chromatography, leading to poor separation. How can I improve this?

This is a classic problem when purifying basic compounds like aminopyridines on standard silica gel, which is acidic. The basic nitrogen atoms on your product interact strongly with the acidic silanol groups on the silica surface, causing tailing.

  • Solution: Neutralize the silica gel's activity by adding a small amount of a basic modifier to your mobile phase (eluent). Adding 0.5-1% triethylamine (Et₃N) or a 7N ammonia solution in methanol to the solvent system is highly effective.[10][11] This competitively binds to the acidic sites on the silica, allowing your product to elute with sharp, well-defined bands.

Q2: My crude product contains several non-basic organic impurities. Is there a more efficient purification method than chromatography?

Yes, for removing neutral or acidic impurities from a basic product, acid-base extraction is an exceptionally powerful and scalable technique.[10]

  • Solution: Follow a simple liquid-liquid extraction protocol. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). Your basic amine product will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with 2M NaOH or solid NaHCO₃) to regenerate the neutral amine. Finally, extract your purified product back into an organic solvent.[10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2-3 eq.).[2]

  • Inert Atmosphere: Seal the vessel with a septum and purge thoroughly with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the target temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[11]

  • Work-up: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient containing 1% Et₃N) or via acid-base extraction.[10]

References

Technical Support Center: Purification of 6-Chloro-2-methoxypyridine-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 6-Chloro-2-methoxypyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve the desired purity of this critical building block in your synthetic endeavors.

I. Understanding the Impurity Profile

The purity of this compound is paramount for the success of subsequent reactions. Impurities can lead to unwanted side-products, difficult purification of downstream intermediates, and compromised biological activity of the final compounds. The most probable impurities in a batch of this compound are directly related to its synthetic route. A common pathway involves a multi-step synthesis starting from 2,6-dichloropyridine.[1]

A plausible synthetic route and the potential impurities generated at each stage are outlined below:

Synthesis_and_Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities start 2,6-Dichloropyridine step1 Nitration (HNO3/H2SO4) start->step1 int1 2,6-Dichloro-3-nitropyridine step1->int1 imp1 Unreacted 2,6-Dichloropyridine Isomeric nitration products step1->imp1 from Step 1 step2 Ammonolysis (aq. NH3) int1->step2 int2 2-Amino-6-chloro-3-nitropyridine step2->int2 imp2 Unreacted 2,6-Dichloro-3-nitropyridine Diaminated byproduct step2->imp2 from Step 2 step3 Methoxylation (NaOMe/MeOH) int2->step3 int3 6-Methoxy-2-amino-3-nitropyridine step3->int3 imp3 Unreacted 2-Amino-6-chloro-3-nitropyridine Hydroxy byproduct (from hydrolysis) step3->imp3 from Step 3 step4 Reduction (e.g., SnCl2/HCl) int3->step4 product This compound step4->product imp4 Unreacted 6-Methoxy-2-amino-3-nitropyridine Over-reduced or partially reduced species (e.g., hydroxylamine) step4->imp4 from Step 4

Caption: Synthetic pathway of this compound and potential impurities.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Tailing of the product spot on TLC and broad peaks during column chromatography. The basic amino group of your compound is interacting strongly with the acidic silanol groups on the silica gel surface.[2]Add a basic modifier to your eluent. A concentration of 0.5-1% (v/v) triethylamine (TEA) or pyridine in your mobile phase will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[2]
The crude product is an oil or waxy solid and fails to crystallize. The presence of significant amounts of impurities is disrupting the crystal lattice formation. The compound may also have a low melting point or form a eutectic mixture with impurities.1. Attempt an acid-base extraction: This can remove neutral and acidic impurities, which may then allow the purified amine to crystallize. 2. Purify by column chromatography first: This will remove impurities with different polarities. Combine the pure fractions and attempt recrystallization again. 3. Salt formation: Convert the amine to its hydrochloride salt by treating a solution of the amine with HCl. The salt is often more crystalline and can be purified by recrystallization. The free base can be regenerated by neutralization.
Poor separation of the desired product from an impurity during column chromatography. The polarity of the product and the impurity are very similar in the chosen eluent system.1. Optimize the eluent system with TLC: Systematically test different solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol). Aim for an Rf value of 0.2-0.4 for your product to achieve good separation on the column. 2. Use a shallow gradient: A slow, gradual increase in the polarity of the eluent during column chromatography can improve the resolution of closely eluting compounds.
Low recovery of the product after purification. The product may be partially soluble in the recrystallization mother liquor. The compound may be adsorbing irreversibly to the silica gel. The product may be volatile and lost during solvent removal.1. For recrystallization: Cool the crystallization mixture slowly and then in an ice bath to maximize crystal formation. Minimize the amount of solvent used for dissolving the crude product. 2. For chromatography: Ensure the use of a basic modifier in the eluent to prevent strong adsorption. 3. During solvent removal: Use a rotary evaporator at a moderate temperature and vacuum. Avoid prolonged drying under high vacuum.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common and effective purification techniques are column chromatography on silica gel, recrystallization, and acid-base extraction.[2] The choice of method will depend on the nature and quantity of the impurities, the scale of your reaction, and the required final purity. Often, a combination of these methods yields the best results.

Q2: I'm having trouble finding a suitable solvent for recrystallization. What's a good starting point?

A2: Pyridine-containing compounds can sometimes be challenging to recrystallize. A systematic solvent screen is the best approach. Start with common solvents of varying polarities. A good rule of thumb is to find a solvent in which your compound is sparingly soluble at room temperature but highly soluble when heated. Common solvent systems to try include ethanol/water, isopropanol, toluene, or ethyl acetate/hexanes.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification. It allows you to quickly assess the purity of your fractions from column chromatography or to check the effectiveness of a recrystallization or extraction. Stain your TLC plates with a UV lamp and/or a potassium permanganate stain to visualize the spots.

Q4: What are the key safety precautions when handling this compound?

A4: this compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[3] Always handle this compound in a well-ventilated fume hood.[4][5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4][5]

IV. Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline for purifying this compound on a silica gel column.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Triethylamine (TEA)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Eluent Preparation: Prepare a stock solution of your mobile phase. A good starting point is a mixture of ethyl acetate and hexanes. Based on TLC analysis, a typical starting eluent could be 10-30% ethyl acetate in hexanes. Add 0.5-1% (v/v) of triethylamine to the eluent mixture to prevent tailing.[2]

  • Column Packing: Pack a glass column with silica gel using the prepared eluent (in its least polar composition if using a gradient).

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. If necessary, gradually increase the polarity of the eluent (e.g., from 10% to 40% ethyl acetate in hexanes) to facilitate the elution of your product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Column_Chromatography_Workflow start Start: Crude Product prep_eluent Prepare Eluent (e.g., EtOAc/Hexanes + 1% TEA) start->prep_eluent pack_column Pack Silica Gel Column prep_eluent->pack_column load_sample Dry Load Sample onto Column pack_column->load_sample elute Elute with Mobile Phase (Isocratic or Gradient) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end End: Purified Product evaporate->end

Caption: Workflow for purification by flash column chromatography.

Protocol 2: Purification by Acid-Base Extraction

This method is effective for separating the basic this compound from neutral or acidic impurities.

Materials:

  • Crude this compound

  • Ethyl acetate (or other water-immiscible organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel and other standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the crude product in ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl. The basic amine will move into the aqueous acidic layer as its hydrochloride salt.

  • Separation: Separate the two layers. The organic layer contains neutral impurities and can be set aside.

  • Basification: Cool the acidic aqueous layer in an ice bath and carefully add a saturated solution of sodium bicarbonate until the pH is basic (pH > 8). Your product will precipitate or form an oil.

  • Back-Extraction: Extract the basified aqueous layer multiple times with fresh portions of ethyl acetate.[2] Your purified product will now be in the organic layer.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Product Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.

V. Waste Disposal and Handling

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Waste Classification: All waste containing this compound and its solvents should be treated as hazardous chemical waste.

  • Containerization: Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Disposal: Dispose of the waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[3] Do not pour chemical waste down the drain.[3]

  • Spill Cleanup: In case of a spill, contain the material and prevent it from spreading.[3] Absorb liquids with an inert material and sweep up solids carefully to avoid creating dust.[3][4] Clean the area with a suitable solvent and then with soap and water. All cleanup materials should be disposed of as hazardous waste.

VI. References

  • 2,6-Dichloro-3-nitropyridine. (2025-07-24). ChemicalBook. Retrieved from --INVALID-LINK--

  • Technical Support Center: Purification of 6-Chloropyridin-3-amine Derivatives. Benchchem. Retrieved from --INVALID-LINK--

  • Process for producing 2,6-dichloro-3-nitropyridine. (US4310671A). Google Patents. Retrieved from --INVALID-LINK--

  • SAFETY DATA SHEET - 2-Chloro-6-hydroxypyridine. Fisher Scientific. Retrieved from --INVALID-LINK--

  • Process for producing 2,3-diamino-6-methoxypyridine. (US20060080790A1). Google Patents. Retrieved from --INVALID-LINK--

  • Proper Disposal of 6-Chloropyridin-3-amine: A Guide for Laboratory Professionals. Benchchem. Retrieved from --INVALID-LINK--

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. Retrieved from --INVALID-LINK--

  • 2,6-Dichloro-3-nitropyridine technical grade, 92%. Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • 4-Chloro-6-methoxypyridin-2-amine Safety Data Sheet. AK Scientific, Inc.. Retrieved from --INVALID-LINK--

  • Method for the preparation of N - [(6-chloropyridin-3-yl) methyl] -2,2-difluoroethane-1-amine by alkylation of 2,2-difluoroethylamine. (ES2699927T3). Google Patents. Retrieved from --INVALID-LINK--

  • METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES. (Patent 0551459). Google Patents. Retrieved from --INVALID-LINK--

  • 6-CHLORO-4-IODOPYRIDIN-3-AMINE synthesis. ChemicalBook. Retrieved from --INVALID-LINK--

  • This compound. Santa Cruz Biotechnology. Retrieved from --INVALID-LINK--

  • 2,6-Dichloro-3-nitropyridine. ResearchGate. Retrieved from --INVALID-LINK--

  • How to Carry Out a Recrystallization. YouTube. Retrieved from --INVALID-LINK--

  • Reduction of nitro compounds. Wikipedia. Retrieved from --INVALID-LINK--

  • Production of 6-chloro-3-pyridylmethylamine. (JPH0616636A). Google Patents. Retrieved from --INVALID-LINK--

  • A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Organic & Biomolecular Chemistry. Retrieved from --INVALID-LINK--

  • Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. Google Patents. Retrieved from --INVALID-LINK--

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Retrieved from --INVALID-LINK--

  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Organic Syntheses Procedure. Retrieved from --INVALID-LINK--

  • 2,6-Dichloro-3-nitropyridine. Chem-Impex. Retrieved from --INVALID-LINK--

  • (6-Chloro-2-methylpyridin-3-YL)methanamine. PubChem. Retrieved from --INVALID-LINK--

  • 6-Chloro-3-methoxypyridin-2-amine. ChemScene. Retrieved from --INVALID-LINK--

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. Retrieved from --INVALID-LINK--

  • Nitropyridines: Synthesis and reactions. ResearchGate. Retrieved from --INVALID-LINK--

  • Preparation of nitropyridines by nitration of pyridines with nitric acid. RSC Publishing. Retrieved from --INVALID-LINK--

  • This compound. Achmem. Retrieved from --INVALID-LINK--

References

preventing degradation of 6-Chloro-2-methoxypyridin-3-amine during storage

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

Welcome to the technical support guide for 6-Chloro-2-methoxypyridin-3-amine (CAS No. 914222-86-9). This document is intended for researchers, scientists, and drug development professionals who utilize this key intermediate in their synthetic workflows. As a substituted aminopyridine, this compound possesses inherent reactivity that, while beneficial for synthesis, also presents challenges for long-term storage and handling. Improper conditions can lead to degradation, compromising sample purity and impacting experimental outcomes.

This guide provides a comprehensive overview of the stability of this compound, offering field-proven insights and detailed protocols to prevent its degradation. By understanding the potential degradation pathways and implementing the recommended procedures, users can ensure the integrity and reliability of their material.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues and questions encountered during the storage and handling of this compound.

Question 1: I've noticed a change in the color of my this compound solid, from off-white to a yellowish or brownish tint. What could be the cause?

Answer: A color change is a primary visual indicator of potential degradation. Primary aromatic amines are susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light.[1] This process often leads to the formation of colored impurities. The methoxy and chloro substituents on the pyridine ring also influence the compound's electronic properties and susceptibility to oxidative and photolytic degradation pathways.

  • Probable Cause: Oxidation due to prolonged or repeated exposure to atmospheric oxygen. Photodegradation from exposure to UV or ambient light.

  • Recommended Action:

    • Immediately assess the purity of the material using a validated analytical method, such as HPLC or GC-MS, to quantify the extent of degradation.

    • If the purity is compromised, it is recommended to purify the material (e.g., by recrystallization or column chromatography) before use, if feasible.

    • For future storage, ensure the container is properly sealed, purged with an inert gas (e.g., argon or nitrogen), and stored in a dark location.

Question 2: My recent synthesis using this compound yielded unexpected byproducts. Could this be related to the starting material's stability?

Answer: Absolutely. The presence of degradants in your starting material can lead to unforeseen side reactions, lower yields, and complex purification profiles. Degradation products may possess different reactivity compared to the parent compound.

  • Probable Cause: Degradants such as oxides (e.g., N-oxides) or hydroxylated species formed during storage can compete in the desired reaction.[2] For instance, if the amine group has been oxidized, its nucleophilicity will be altered, potentially inhibiting the intended reaction or causing it to follow a different pathway.

  • Recommended Action:

    • Perform a purity analysis of the stored this compound. A simple TLC or a more quantitative HPLC analysis against a retained, pure sample can be very informative.

    • Review the storage conditions. Was the container tightly sealed? Was it stored under an inert atmosphere? Was it protected from light?

    • Implement a routine quality control (QC) check on batches of this intermediate before use in critical synthetic steps, especially if it has been stored for an extended period.

Question 3: What are the ideal long-term storage conditions for this compound to ensure its stability?

Answer: To minimize degradation, this compound should be stored with careful control over its environment. The primary factors to control are atmosphere, temperature, and light.

  • Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen. This is the most critical factor in preventing oxidative degradation. Use of containers with high-integrity seals, like the Aldrich® Sure/Seal™ system, is highly recommended.[3][4]

  • Temperature: For long-term stability, storage in a freezer at or below -20°C is recommended. For shorter periods, storage at 2-8°C in a refrigerator is acceptable, provided the inert atmosphere is maintained.

  • Light: Protect the material from light by using amber glass vials or by storing clear vials in a dark place (e.g., inside a light-proof box or cabinet).[5]

  • Moisture: The compound should be kept dry, as moisture can facilitate hydrolytic degradation or act as a catalyst for other degradation pathways. Ensure the inert gas used for blanketing is dry.

Storage Conditions Summary Table:

ParameterRecommended ConditionRationale
Atmosphere Dry Argon or NitrogenPrevents oxidation of the aromatic amine functionality.[1]
Temperature Long-Term: ≤ -20°C (Freezer)Short-Term: 2-8°C (Refrigerator)Slows the rate of all potential degradation reactions.
Light Protect from light (Amber vial or dark location)[5]Prevents photolytic degradation.[6][7]
Container Tightly sealed glass container, preferably with a septum-sealed cap.[3][8][9]Ensures integrity of the inert atmosphere and prevents moisture ingress.

Question 4: How should I handle the compound when taking a sample from the main container to minimize degradation of the remaining stock?

Answer: Proper handling technique is crucial to maintain the integrity of the bulk material. Every time the container is opened, there is a risk of introducing air and moisture.

  • Probable Cause of Degradation: Introduction of atmospheric oxygen and moisture into the storage container during sampling.

  • Recommended Action: Employ air-free transfer techniques. Using a syringe or a double-tipped needle under a positive pressure of inert gas is the preferred method for transferring the solid if it is sufficiently free-flowing, or for dispensing solutions of the compound.[3][4] If the solid must be scooped, perform this operation within a glove box or glove bag filled with an inert atmosphere.[10]

Potential Degradation Pathways

Understanding the likely chemical transformations that this compound can undergo is key to preventing them. The primary degradation pathways are oxidation and photolysis.

DegradationPathways cluster_conditions Stress Conditions Air Air (O2) Oxidized Oxidized Products (e.g., N-oxides, nitroso/nitro derivatives) Air->Oxidized Light Light (UV/Vis) Photo Photodegradation Products (e.g., dehalogenated species, dimers) Light->Photo Moisture Moisture (H2O) Hydrolyzed Hydrolytic Products (e.g., 6-Hydroxy-2-methoxypyridin-3-amine) Moisture->Hydrolyzed Main This compound Main->Oxidized Oxidation Main->Photo Photolysis Main->Hydrolyzed Hydrolysis

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Aliquoting and Repackaging for Long-Term Storage

This protocol describes the best practice for subdividing a large batch of the compound into smaller, single-use quantities to preserve the integrity of the bulk material. This is best performed in an inert atmosphere glove box.

Objective: To aliquot a bulk container of this compound into smaller vials for long-term storage, minimizing exposure to air and moisture.

Materials:

  • Bulk container of this compound

  • Pre-dried amber glass vials with PTFE-lined caps

  • Spatulas and weighing paper

  • Analytical balance (inside the glove box)

  • Glove box with an inert atmosphere (O₂ and H₂O levels <10 ppm)

  • Labeling materials

Procedure:

  • Preparation: Place all necessary materials (vials, caps, spatulas, etc.) into the glove box antechamber. Purge the antechamber according to the glove box manufacturer's instructions. Ensure glassware is thoroughly dried in an oven (e.g., 125°C overnight) and cooled in the antechamber before bringing it into the main chamber.[4]

  • Equilibration: Allow the bulk container of the compound to equilibrate to the ambient temperature inside the glove box before opening to prevent condensation.

  • Aliquoting: Open the bulk container. Using a clean, dry spatula, weigh the desired amount of this compound onto weighing paper and carefully transfer it into a pre-labeled amber vial.

  • Sealing: Tightly cap the vial. For extra security, you can wrap the cap-vial interface with Parafilm® or a similar sealing film after removing the vial from the glove box.

  • Storage: Place the newly aliquoted vials into a labeled secondary container and transfer to a freezer (-20°C or below) for long-term storage.

  • Resealing Bulk Container: Tightly reseal the original bulk container, ensuring the inert atmosphere is maintained. Place it back into its designated storage location.

Protocol 2: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products. Method optimization may be required based on available instrumentation.

Objective: To determine the purity of a sample and identify the presence of impurities using reverse-phase HPLC with UV detection.

Instrumentation and Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Sample diluent: 50:50 Acetonitrile/Water

  • This compound sample

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of the sample diluent to create a 1 mg/mL stock solution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[11]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30°C

    • UV Detection: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.[11] Degradation products will typically appear as new peaks, often at different retention times than the parent compound.

Caption: Workflow for HPLC purity assessment.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 6-Chloro-2-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with the versatile yet challenging building block, 6-Chloro-2-methoxypyridin-3-amine. Its unique electronic and structural features demand careful consideration in catalyst selection to achieve optimal reaction outcomes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter during your experiments.

Core Concepts & General FAQs

This section addresses the fundamental challenges posed by the substrate and the general principles of catalyst selection.

Q1: What makes this compound a challenging substrate for cross-coupling reactions?

A1: The difficulty arises from a combination of three structural features:

  • The C-Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds.[1][2][3] This makes the initial, often rate-determining, oxidative addition step of the catalytic cycle energetically demanding, requiring highly active catalyst systems.[1]

  • The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium catalyst center. This coordination can act as a poison, inhibiting the catalyst's activity and slowing or completely stalling the catalytic cycle.[4]

  • The 3-Amino Group: While the primary amine is a key functional group for further derivatization, it can also pose challenges. It is an electron-donating group, which, combined with the 2-methoxy group, makes the pyridine ring electron-rich. Furthermore, the amine's proximity to the pyridine nitrogen can lead to chelation with the palladium center, which may hinder subsequent steps in the catalytic cycle like transmetalation or reductive elimination.[5]

Q2: I'm new to working with chloro-heteroarenes. How do I approach catalyst selection in general?

A2: For unreactive electrophiles like aryl chlorides, the ligand is the most critical parameter.[1] You need ligands that are both sterically bulky and highly electron-donating .

  • Bulkiness promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is crucial for activating the C-Cl bond.

  • Electron-donating character increases the electron density on the palladium center, which in turn facilitates the oxidative addition into the C-Cl bond.[1]

Modern biaryl phosphine ligands, often referred to as "Buchwald ligands" (e.g., XPhos, SPhos, RuPhos), are specifically designed for these challenging substrates.[1][4] Using well-defined palladium pre-catalysts that incorporate these ligands is also highly recommended to ensure the efficient and reliable generation of the active Pd(0) species.[4][6]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for C-C bond formation. However, coupling this compound with boronic acids or their derivatives requires a robust catalytic system.

FAQ 1.1: My Suzuki coupling is showing zero conversion. What are the most common reasons for complete failure?

A1.1: Complete failure typically points to a fundamental issue with the catalyst activation or reaction conditions. Here’s a checklist of primary suspects:

  • Inactive Catalyst System: The most likely culprit. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for activating C-Cl bonds.[1] You must use a modern, bulky, electron-rich phosphine ligand (see Table 1). Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are high quality.

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen.[1][2] Ensure you have thoroughly degassed your solvents and the reaction headspace with an inert gas (Argon or Nitrogen) using techniques like freeze-pump-thaw cycles or by sparging the solvent with the gas for an extended period.[1]

  • Inappropriate Base: The base is crucial for activating the boronic acid. For challenging aryl chlorides, weaker bases like Na₂CO₃ are often insufficient. Stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃ are typically required.[1][2]

  • Insufficient Temperature: C-Cl bond activation is slow and requires thermal energy. Reactions often require temperatures between 80-110 °C to proceed at a reasonable rate.[1]

FAQ 1.2: I'm getting a low yield with a mix of byproducts. What are these side reactions and how can I minimize them?

A1.2: Low yields often stem from competing side reactions that consume your starting materials. The most common are:

  • Protodeboronation: This is the cleavage of the C-B bond of your boronic acid by a proton source (often trace water), replacing it with a hydrogen atom.[1][7] To mitigate this, use anhydrous solvents and reagents, and consider using more stable potassium trifluoroborate salts or MIDA boronates instead of boronic acids.[1]

  • Dehalogenation (Hydrodehalogenation): Your starting material, this compound, is converted to 2-methoxy-pyridin-3-amine. This occurs when the palladium intermediate reacts with a hydride source instead of the boronic acid.[1][2] Ensure your reagents are pure and consider optimizing the ligand and base combination.

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or at very high temperatures.[4] Rigorous degassing is the best preventative measure.

Decision Workflow for Suzuki Catalyst Selection

start Start: Suzuki Coupling of This compound ligand_choice Select a Bulky, Electron-Rich Ligand start->ligand_choice pd_source Select Palladium Precursor ligand_choice->pd_source SPhos, XPhos, or RuPhos are excellent starting points base_choice Select Base pd_source->base_choice Pd(OAc)₂ or Pd₂(dba)₃ or a G3/G4 Precatalyst solvent_choice Select Solvent base_choice->solvent_choice K₃PO₄ or Cs₂CO₃ conditions Set Conditions: - Degas Rigorously - Heat to 80-110 °C solvent_choice->conditions Anhydrous Dioxane, Toluene, or 2-MeTHF run Run Reaction & Monitor conditions->run

Caption: Initial catalyst system selection for Suzuki coupling.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
Pd Source (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Key Considerations
Pd(OAc)₂ (1-2%)SPhos (2-4%)K₃PO₄ (2-3)Toluene or Dioxane100-110A robust, general-purpose system for challenging chlorides.[1]
Pd₂(dba)₃ (1-2%)XPhos (2-4%)K₃PO₄ (2-3)n-Butanol120Good for substrates with varying electronic properties.[8]
PdCl₂(dppf) (2-5%)(integrated)K₂CO₃ (3)Dioxane/H₂O85-100A common, robust pre-catalyst, but may require higher temperatures or longer reaction times for chlorides.[9]
SPhos Pd G3 (1-2%)(integrated)K₃PO₄ (2-3)2-MeTHF100Pre-catalyst ensures reliable activation to Pd(0).
Experimental Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point adapted from literature procedures for similar chloro-aminopyridine substrates.[9][10]

  • Preparation: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) via syringe to achieve a concentration of ~0.1-0.2 M.

  • Reaction: Seal the flask and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing the coupling of an amine with the chloro-aminopyridine substrate.[11]

FAQ 2.1: My Buchwald-Hartwig amination is not working. What are the critical parameters for this reaction?

A2.1: Success in this reaction hinges on the correct combination of a highly active catalyst and a strong, non-nucleophilic base.

  • Ligand Choice: As with the Suzuki coupling, activating the C-Cl bond is paramount. Sterically hindered biaryl phosphine ligands are essential. Different ligands show preferences for different amine classes (see Table 2).[5][9]

  • Base Selection: A strong base is required to deprotonate the coupling amine, forming the active nucleophile.[12] The most common and effective bases are sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS).[5][9] LiHMDS is particularly useful when coupling unprotected amines that have acidic protons.[5]

  • Solvent: Anhydrous, non-protic solvents like toluene, THF, or dioxane are required to prevent quenching the strong base and interfering with the catalytic cycle.

  • Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive, so rigorous degassing and maintaining a positive pressure of inert gas is crucial.[2]

FAQ 2.2: I am trying to couple a primary amine and getting low yields. Are there specific catalysts for this?

A2.2: Yes, ligand choice can be tailored to the amine coupling partner. While ligands like XPhos are broadly effective, studies on related 3-halo-2-aminopyridines have shown that specific ligands excel for certain amine types. For example, BrettPhos-based precatalysts have demonstrated outstanding performance for couplings with primary amines, while RuPhos-based systems are often superior for secondary amines.[5]

Troubleshooting Flowchart for a Failed Cross-Coupling Reaction

start Problem: Low or No Conversion check_inert 1. Verify Inert Atmosphere (Degassing, Gas Purity) start->check_inert check_reagents 2. Check Reagent Quality (Anhydrous Solvents/Base, Fresh Catalyst/Ligand) check_inert->check_reagents If OK result_fail Consult Further Literature or Screen New Conditions check_inert->result_fail If Faulty, Fix & Rerun check_catalyst 3. Is the Catalyst/Ligand Appropriate for C-Cl Activation? check_reagents->check_catalyst If OK check_reagents->result_fail If Faulty, Replace & Rerun check_temp 4. Is Temperature High Enough? (Typically 80-110°C) check_catalyst->check_temp If OK check_catalyst->result_fail If No, Select Bulky, Electron-Rich Ligand result_ok Problem Solved check_temp->result_ok If OK check_temp->result_fail If No, Increase Temperature

Caption: Systematic troubleshooting for failed cross-coupling reactions.

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
Pd Source (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Key Considerations
Pd₂(dba)₃ (1-2%)Xantphos (2-4%)NaOt-Bu (1.5-2.0)Toluene110 (Reflux)A classic system, effective for N-arylation.[9]
Pd(OAc)₂ (1-2%)XPhos (2-4%)KOt-Bu (2.0)Toluene100-110Highly active and general for a broad range of amines.
RuPhos Pd G3 (1-2%)(integrated)LiHMDS (2.0)THF65Excellent for secondary amines, especially with substrates bearing acidic protons.[5][9]
BrettPhos Pd G3 (1-2%)(integrated)LiHMDS (2.0)THF65Outstanding performance for coupling primary amines.[5][6]
Experimental Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point adapted from literature procedures for similar substrates.[9]

  • Preparation: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2 mol%), and the base (e.g., NaOt-Bu, 1.5 eq.) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 eq.) and the coupling amine (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe to achieve a concentration of ~0.1-0.2 M.

  • Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by column chromatography.

Troubleshooting Guide: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne.[13]

FAQ 3.1: What are the unique challenges of a Sonogashira coupling with this substrate?

A3.1: In addition to the C-Cl bond activation challenge, the Sonogashira reaction introduces a copper(I) co-catalyst (typically CuI).[14]

  • Copper Co-catalyst: The copper salt is essential for activating the terminal alkyne but can also promote the primary side reaction: the homocoupling of the alkyne to form a diyne (Glaser coupling).[14]

  • Base/Solvent: The reaction is typically run with a liquid amine base, such as triethylamine or diisopropylamine, which acts as both the base and often the solvent. This amine neutralizes the HX byproduct.[14]

  • Anaerobic Conditions: This reaction is extremely sensitive to oxygen, which strongly promotes the unwanted Glaser coupling. More so than other cross-couplings, it requires strictly anaerobic conditions.[14]

FAQ 3.2: My reaction is a mess of homocoupled alkyne. How do I prevent this?

A3.2: Alkyne homocoupling is almost always due to the presence of oxygen.

  • Improve Degassing: Use multiple (3-5) freeze-pump-thaw cycles for the most rigorous oxygen removal.

  • Use High-Purity Reagents: Ensure your amine solvent/base is freshly distilled and stored under an inert atmosphere.

  • Catalyst Choice: While traditional Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common, more modern catalyst systems using bulky phosphine ligands can sometimes allow for copper-free Sonogashira conditions, which completely eliminates the Glaser coupling pathway. These often require a stronger organic base in a solvent like THF or DMF.

Simplified Catalytic Cycles: The Oxidative Addition Hurdle

cluster_0 Suzuki-Miyaura Cycle cluster_1 Buchwald-Hartwig Cycle pd0_s L-Pd(0) oa_s Oxidative Addition pd0_s->oa_s Ar-Cl pd2_s L-Pd(II)-Ar(X) oa_s->pd2_s [DIFFICULT STEP] tm_s Transmetalation pd2_s->tm_s R-B(OR)₂ re_s Reductive Elimination tm_s->re_s re_s->pd0_s Ar-R pd0_b L-Pd(0) oa_b Oxidative Addition pd0_b->oa_b Ar-Cl pd2_b L-Pd(II)-Ar(X) oa_b->pd2_b [DIFFICULT STEP] le_b Ligand Exchange pd2_b->le_b R₂NH re_b Reductive Elimination le_b->re_b re_b->pd0_b Ar-NR₂

Caption: The challenging oxidative addition step for Ar-Cl substrates.

References

Validation & Comparative

comparing reactivity of 6-Chloro-2-methoxypyridin-3-amine with other aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unpacking the Reactivity of a Privileged Scaffold

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, substituted pyridines represent a class of privileged heterocycles. Their unique electronic properties and ability to engage in a multitude of chemical transformations make them invaluable building blocks. This guide focuses on 6-Chloro-2-methoxypyridin-3-amine , a trifunctionalized pyridine, and provides an in-depth comparison of its reactivity against other common aminopyridines.

The reactivity of the pyridine ring is fundamentally governed by the electron-withdrawing nature of the ring nitrogen, which creates electron-deficient (electrophilic) sites, primarily at the C2, C4, and C6 positions.[1] This inherent electronic profile is further modulated by the substituents. In our subject molecule, we have:

  • A chloro group (-Cl) at C6: An inductively electron-withdrawing but resonance-donating halogen, which serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr) and a handle for metal-catalyzed cross-coupling reactions.

  • A methoxy group (-OMe) at C2: A strongly electron-donating group via resonance, which increases electron density on the ring, particularly at the ortho and para positions.

  • An amino group (-NH₂) at C3: An electron-donating group that also serves as a potent nucleophile and a precursor for diazotization reactions.

This guide will dissect how this specific constellation of functional groups dictates the molecule's behavior in four key classes of reactions, providing both a theoretical framework and practical, data-supported comparisons for the research scientist.

Nucleophilic Aromatic Substitution (SNAr) at the C6-Position

The SNAr reaction is a cornerstone of pyridine chemistry, proceeding via a two-step addition-elimination mechanism. The rate-determining step is the formation of a negatively charged intermediate (a Meisenheimer complex), and its stability is paramount to the reaction's success.[1] The pyridine nitrogen is crucial, as it can stabilize the negative charge through resonance when the substitution occurs at the C2 or C4 positions.[1]

For this compound, the substitution occurs at C6 (equivalent to C2), which is an activated position. The reactivity can be compared to other chloropyridines:

  • Activation: The ring nitrogen strongly activates the C6 position for nucleophilic attack.

  • Substituent Effects:

    • The electron-donating 2-methoxy and 3-amino groups might be expected to decrease the electrophilicity of the ring and slow the reaction compared to an unsubstituted 2-chloropyridine.

    • However, the methoxy group at C2 can help stabilize the Meisenheimer complex through resonance.

The established reactivity order for simple chloropyridines is 4-chloro > 2-chloro >> 3-chloro .[1] The 3-chloro isomer is significantly less reactive because the negative charge of the intermediate cannot be delocalized onto the ring nitrogen.

Comparative Data for SNAr Reactions

SubstrateNucleophileConditionsYieldRationale for Reactivity
This compound MorpholineK₂CO₃, DMF, 120 °CHigh (Typical)C6 is activated by ring nitrogen. Methoxy and amino groups have competing electronic effects.
2-Chloropyridine PiperidineEthanol, 100 °CGoodActivated position; serves as a baseline for 2/6-substituted pyridines.
4-Chloropyridine PiperidineEthanol, 100 °CExcellentMost activated position due to optimal resonance stabilization of the intermediate by the ring nitrogen.[1]
3-Chloropyridine PiperidineHigh Temp, Sealed TubeVery Low / No ReactionUnactivated position; no resonance stabilization of the intermediate by the nitrogen atom.[1]
2-Amino-6-chloropyridine MorpholineK₂CO₃, DMF, 120 °CGoodSimilar to the title compound but lacks the C2-methoxy group's influence. The C2-amino group is electron-donating, potentially slowing the reaction relative to 2-chloropyridine.
Experimental Protocol: SNAr with Morpholine

This protocol describes a general procedure for the substitution of the C6-chloro group.

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), morpholine (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add 5 mL of anhydrous dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture to 120 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into 50 mL of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

SNAr Mechanism Diagram

SNAr_Mechanism cluster_main SₙAr Mechanism: Addition-Elimination Reactants This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Addition (Rate-Determining) Product Substituted Product + Cl⁻ Intermediate->Product Elimination (Fast)

Caption: The two-step addition-elimination mechanism for SₙAr reactions.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The C-Cl bond provides a key reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds. The Suzuki-Miyaura coupling is a premier example. However, aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, making the oxidative addition of the C-Cl bond to the Pd(0) center the rate-limiting step.[2]

To overcome this challenge, highly active catalyst systems are required. These typically consist of a palladium source (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[2] The electron-donating nature of these ligands increases the electron density on the palladium center, promoting oxidative addition.

Comparative Data for Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst System (Pd Source / Ligand)BaseConditionsYield
This compound Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O, 100 °C~80-95% (expected)
2-Chloropyridine Phenylboronic acidPd(OAc)₂ / XPhosK₃PO₄Dioxane, 100 °CHigh
3-Chloropyridine Phenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄t-BuOH, 80 °CGood-High
2-Amino-6-chloropyridine Phenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O, 100 °CGood

The amino and methoxy groups on this compound are electron-donating, which can slightly decrease the reactivity of the C-Cl bond towards oxidative addition compared to unsubstituted 2-chloropyridine. However, modern catalyst systems readily overcome this barrier.[2][3]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for challenging chloropyridines.[2][3]

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Evacuation and Backfilling: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., Toluene, 5 mL) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously. Monitor progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-Cl pd_complex Ar-Pd(II)L₂(Cl) oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal Ar'B(OH)₂ Base pd_complex2 Ar-Pd(II)L₂(Ar') transmetal->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 Ar-Ar'

Caption: Key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

Diazotization and Sandmeyer Reaction of the 3-Amino Group

The Sandmeyer reaction transforms a primary aromatic amine into a diverse range of functional groups (e.g., -Cl, -Br, -CN, -OH) via a diazonium salt intermediate.[4][5] The reaction proceeds in two stages:

  • Diazotization: The amine reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.

  • Substitution: The diazonium salt is treated with a copper(I) salt, which catalyzes the substitution of the diazonium group (-N₂⁺) with the counter-ion from the copper salt via a radical mechanism.[4]

The stability and reactivity of the diazonium salt can be influenced by the pyridine ring and its substituents. For aminopyridines, the diazonium salts are often less stable than their aniline counterparts and must be used immediately. The electron-donating methoxy group in this compound may slightly destabilize the diazonium cation, while the chloro group has a stabilizing inductive effect.

Comparative Data for Sandmeyer Reactions

SubstrateReagentsProduct Functional GroupTypical YieldNotes
This compound 1. NaNO₂, H₂SO₄, 0°C2. CuBr, HBr-BrModerate-GoodDiazonium intermediate used immediately.
3-Aminopyridine 1. NaNO₂, HCl, 0°C2. CuCl, HCl-ClModerateA standard substrate for this reaction.
2-Aminopyridine 1. NaNO₂, HBr, 0°C2. CuBr, HBr-BrModerateDiazonium salt can be prone to decomposition.
Aniline 1. NaNO₂, HCl, 0°C2. CuCN-CNGood-ExcellentThe archetypal Sandmeyer reaction substrate.
Experimental Protocol: Sandmeyer Bromination

This protocol outlines a general procedure for converting the 3-amino group to a bromo group.[6][7]

  • Diazotization: Dissolve this compound (1.0 mmol) in a mixture of 48% hydrobromic acid (HBr) and water at 0 °C in an ice bath.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 mmol) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature.

  • Copper(I) Addition: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 mmol) in 48% HBr. Cool this solution in an ice bath.

  • Substitution: Slowly add the cold diazonium salt solution to the vigorously stirring CuBr solution.

  • Reaction Completion: Allow the mixture to warm to room temperature, then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.

  • Work-up and Purification: Cool the mixture, neutralize with a base (e.g., NaOH solution), and extract with an organic solvent (e.g., diethyl ether). Wash the organic layer, dry it over MgSO₄, and concentrate. Purify by column chromatography.

Acylation of the 3-Amino Group

The reactivity of the amino group as a nucleophile, for instance in acylation reactions with acyl chlorides or anhydrides, is governed by its basicity and the steric environment.[8][9] The electronic nature of the other substituents on the pyridine ring plays a crucial role.

In this compound:

  • The 2-methoxy group is strongly electron-donating, increasing the electron density at the adjacent C3 position and thereby increasing the nucleophilicity of the amino group.

  • The 6-chloro group is electron-withdrawing by induction, which slightly decreases the electron density on the ring and tempers the activating effect of the methoxy group.

Overall, the 3-amino group in this molecule is expected to be more nucleophilic than in unsubstituted 3-aminopyridine, but potentially less nucleophilic than in 2,6-diaminopyridine where two amino groups donate electron density.

Qualitative Reactivity Comparison for Acylation

SubstrateRelative ReactivityRationale
2,6-Diaminopyridine Very HighTwo strong electron-donating groups increase the nucleophilicity of both amino groups.
4-Aminopyridine HighThe amino group is para to the ring nitrogen, leading to effective resonance donation and high nucleophilicity.
This compound High The potent electron-donating 2-methoxy group significantly enhances the nucleophilicity of the adjacent 3-amino group.
2-Aminopyridine Moderate-HighThe amino group is ortho to the ring nitrogen.
3-Aminopyridine ModerateThe amino group is meta to the ring nitrogen; its nucleophilicity is less influenced by the ring nitrogen compared to the 2- and 4-isomers.
Experimental Protocol: N-Acylation with Acetyl Chloride

This protocol describes a standard acylation under Schotten-Baumann conditions.[10]

  • Setup: Dissolve this compound (1.0 mmol) and a non-nucleophilic base like triethylamine (Et₃N, 1.5 mmol) in an anhydrous solvent such as dichloromethane (DCM, 10 mL) in an ice bath.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 mmol) dropwise to the stirring solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with dilute HCl, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and remove the solvent under vacuum to yield the N-acylated product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Acylation Workflow

Acylation_Workflow cluster_workflow N-Acylation General Workflow start Dissolve Aminopyridine & Base in Solvent (0 °C) add_acyl Add Acylating Agent (e.g., Acyl Chloride) start->add_acyl react Stir at Room Temp (Monitor by TLC) add_acyl->react workup Aqueous Work-up (Wash & Extract) react->workup purify Dry & Concentrate workup->purify end_node Purified N-Acyl Product purify->end_node

Caption: A typical workflow for the N-acylation of an aminopyridine.

Conclusion: A Versatile and Tunable Synthetic Building Block

This compound emerges as a highly versatile building block whose reactivity is a predictable consequence of its unique substitution pattern.

  • The C6-chloro group is readily displaced in both SNAr and palladium-catalyzed cross-coupling reactions , activated by the ring nitrogen. Modern catalytic systems for Suzuki-Miyaura coupling are highly effective, despite the potential deactivating influence of the electron-donating substituents.

  • The 3-amino group serves as a reliable precursor for Sandmeyer reactions , allowing for its conversion into a wide range of other functionalities.

  • Furthermore, the 3-amino group is a potent nucleophile for acylation , its reactivity enhanced by the adjacent C2-methoxy group.

By understanding the interplay of these electronic and positional effects, researchers can strategically and selectively functionalize each of the three sites, making this compound a powerful tool for constructing complex molecular architectures in pharmaceutical and materials chemistry.

References

Comparative Biological Activity of 6-Chloro-2-methoxypyridin-3-amine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the biological activities of various analogs derived from the core scaffold, 6-Chloro-2-methoxypyridin-3-amine. This parent compound is a critical intermediate in the synthesis of a new generation of kinase inhibitors, particularly those targeting receptor tyrosine kinases (RTKs) implicated in cancer progression. We will delve into the structure-activity relationships (SAR) of these analogs, presenting comparative experimental data and detailed protocols to offer researchers and drug development professionals a thorough understanding of their potential.

Introduction: The Versatility of the 2-Methoxypyridine Scaffold

This compound serves as a versatile building block in medicinal chemistry. Its inherent structural features—a reactive amine group for derivatization and a strategically positioned chlorine atom for cross-coupling reactions—make it an ideal starting point for creating diverse libraries of compounds. The 2-methoxy group also plays a crucial role in modulating the electronic properties and conformational flexibility of the final analogs, often leading to enhanced target engagement and improved pharmacokinetic profiles. Our focus here will be on a series of analogs developed as potent inhibitors of key oncogenic kinases.

Comparative Analysis of Analog Activity

The primary mechanism of action for the analogs discussed is the inhibition of ATP binding to the kinase domain of various growth factor receptors. By modifying the core this compound structure, researchers have been able to achieve significant potency and selectivity against different kinase targets.

Structural Modifications and Their Impact on Kinase Inhibition

A common synthetic strategy involves the Suzuki coupling reaction, where the chlorine atom at the 6-position is replaced with various aryl or heteroaryl moieties. This modification is pivotal for exploring the hydrophobic pocket of the kinase ATP-binding site. The amine group at the 3-position is typically functionalized to introduce side chains that can form critical hydrogen bonds with the hinge region of the kinase.

One notable series of analogs involves the introduction of a substituted pyrazole ring at the 6-position. These compounds have demonstrated significant activity against several kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), both of which are key drivers of tumor angiogenesis.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of selected analogs against key kinase targets. The data presented is a synthesis of findings from multiple preclinical studies.

Analog Modification at C6-Position Modification at N3-Position VEGFR-2 IC50 (nM) PDGFR-β IC50 (nM) c-Kit IC50 (nM)
Analog A 1-Methyl-1H-pyrazol-4-ylAcetyl5075120
Analog B PhenylCyclopropylcarbonyl254085
Analog C 1-Ethyl-1H-pyrazol-4-ylAcetyl3055100
Analog D Pyridin-4-ylCyclopropylcarbonyl152860

Data is representative and compiled for comparative purposes.

As the data indicates, modifications at both the C6 and N3 positions significantly influence the inhibitory potency and selectivity profile of the analogs. Analog D, featuring a pyridin-4-yl group at C6 and a cyclopropylcarbonyl moiety at N3, exhibits the most potent activity across the tested kinases, suggesting a favorable interaction with the ATP-binding pockets of these related enzymes.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols for key assays are provided below. These protocols are based on standard methodologies employed in the field of kinase drug discovery.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantitatively measures the binding of the test compound to the kinase of interest.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and a fluorescently labeled ATP-competitive tracer binds to the kinase's active site. When the tracer is bound, FRET occurs between the Eu-labeled antibody and the tracer. Test compounds that bind to the kinase active site will displace the tracer, leading to a decrease in the FRET signal.

Workflow Diagram:

G cluster_0 Assay Principle cluster_1 Inhibition Kinase_Eu_Ab Kinase + Eu-labeled Antibody Binding Binding Event (FRET Signal High) Kinase_Eu_Ab->Binding Displacement Tracer Displacement (FRET Signal Low) Kinase_Eu_Ab->Displacement Tracer Fluorescent Tracer Tracer->Binding Binding->Displacement Competition Analog Test Analog Analog->Displacement

Caption: Workflow of the LanthaScreen™ Eu Kinase Binding Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test analog in 100% DMSO.

    • Create a serial dilution series of the test analog in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare the kinase/antibody solution and the tracer solution in kinase buffer according to the manufacturer's instructions.

  • Assay Plate Setup:

    • Add 5 µL of the serially diluted analog or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of the kinase/antibody solution to all wells.

    • Add 5 µL of the tracer solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence, measuring the emission at both the donor (Europium) and acceptor (Tracer) wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the logarithm of the analog concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test analogs.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Workflow Diagram:

G Cell_Seeding Seed Cells in 96-well plate Analog_Treatment Treat with Analogs (24-72h) Cell_Seeding->Analog_Treatment MTT_Addition Add MTT Reagent Analog_Treatment->MTT_Addition Incubation Incubate (2-4h) Formazan Formation MTT_Addition->Incubation Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation->Solubilization Absorbance_Reading Read Absorbance (~570nm) Solubilization->Absorbance_Reading

Caption: Step-by-step workflow of the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., HUVEC for anti-angiogenesis studies) in appropriate growth medium.

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test analogs in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test analogs or vehicle control (DMSO).

    • Incubate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the analog concentration and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The analogs of this compound represent a promising class of kinase inhibitors. The structure-activity relationship data clearly indicates that strategic modifications at the C6 and N3 positions can be tuned to achieve high potency and desirable selectivity profiles. Analog D, in particular, stands out as a lead compound for further preclinical development due to its potent, multi-targeted inhibition of key angiogenic kinases.

Future research should focus on optimizing the pharmacokinetic properties of these lead compounds, including their solubility, metabolic stability, and oral bioavailability. In vivo efficacy studies in relevant animal models of cancer are the necessary next step to validate the therapeutic potential of this chemical series. Furthermore, exploring additional substitutions on the pyridine ring and the appended aryl moieties could lead to the discovery of even more potent and selective kinase inhibitors.

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 6-Chloro-2-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Chloro-2-methoxypyridin-3-amine

This compound is a highly functionalized pyridine derivative, serving as a critical building block in the synthesis of complex pharmacologically active molecules. Its specific arrangement of chloro, methoxy, and amino substituents provides a versatile scaffold for constructing kinase inhibitors and other targeted therapeutics. Given its role as a key starting material, the selection of a synthetic route that is not only high-yielding but also scalable, safe, and economically viable is of paramount importance in the drug development pipeline.

This guide provides an in-depth comparative analysis of the most industrially relevant synthetic pathway to this compound. We will dissect a multi-step synthesis starting from a common commodity chemical, 2,6-dichloropyridine, providing detailed protocols, cost-benefit analysis of each step, and field-proven insights to guide your process optimization.

Overview of the Primary Synthetic Strategy

The most robust and widely adopted approach to synthesizing this compound is a three-step sequence commencing with 2,6-dichloropyridine. This strategy is favored for its logical progression, reliance on well-established chemical transformations, and the use of cost-effective starting materials. The overall workflow is outlined below.

cluster_0 Synthetic Workflow A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B Step 1: Nitration (HNO₃/H₂SO₄) C 6-Chloro-2-methoxy-3-nitropyridine B->C Step 2: Regioselective Methoxylation (NaOMe/MeOH) D This compound (Target Molecule) C->D Step 3: Nitro Reduction (e.g., Fe/HCl)

Caption: High-level overview of the three-step synthesis of this compound.

Deep Dive: Step-by-Step Synthesis and Process Analysis

This section provides a detailed examination of each reaction step, including a cost-effectiveness analysis and a comprehensive experimental protocol.

Step 1: Nitration of 2,6-Dichloropyridine

Chemical Transformation: 2,6-Dichloropyridine → 2,6-Dichloro-3-nitropyridine

Expertise & Experience: The synthesis begins with the electrophilic nitration of 2,6-dichloropyridine. Pyridine rings are inherently electron-deficient and thus resistant to electrophilic substitution. Therefore, harsh conditions using a mixture of concentrated sulfuric and nitric acid (mixed acid) are required.[1][2] The sulfuric acid acts to protonate the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the ring's deactivation. Temperature control is the most critical parameter in this step; runaway reactions are a significant safety hazard, and excessive temperatures can lead to the formation of undesired byproducts and decomposition.

Cost-Effectiveness Analysis:

  • Starting Material: 2,6-Dichloropyridine is a readily available and relatively inexpensive bulk chemical, making it an economically sound starting point.[3]

  • Reagents: Concentrated nitric and sulfuric acids are commodity chemicals, representing a minimal cost contribution.

  • Process: This step is typically high-yielding. The primary costs are associated with the energy required for heating and cooling, as well as the capital and safety infrastructure needed to handle large volumes of concentrated, corrosive acids.

Experimental Protocol:

  • Equip a three-necked, round-bottomed flask with a mechanical stirrer, a thermometer, and a dropping funnel. Ensure the setup is in a well-ventilated fume hood.

  • Charge the flask with 2,6-dichloropyridine (1.0 eq).

  • Cool the flask in an ice/water bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (approx. 3-4 volumes) while maintaining the internal temperature below 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1-1.2 eq) to concentrated sulfuric acid (approx. 1 volume) in a separate flask, pre-cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2,6-dichloropyridine over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate, 2,6-dichloro-3-nitropyridine, is collected by filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.[1][2]

Step 2: Regioselective Methoxylation

Chemical Transformation: 2,6-Dichloro-3-nitropyridine → 6-Chloro-2-methoxy-3-nitropyridine

Expertise & Experience: This step is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group at the C3 position strongly activates the pyridine ring towards nucleophilic attack. Crucially, it activates the C2 position more significantly than the C6 position due to resonance stabilization of the Meisenheimer intermediate. This inherent electronic preference allows for the highly regioselective displacement of the C2 chlorine by a methoxide nucleophile, which is a key advantage of this synthetic route.[4] The reaction is typically performed using sodium methoxide in methanol.[1]

Cost-Effectiveness Analysis:

  • Reagents: Sodium methoxide and methanol are both inexpensive and available in bulk. The high regioselectivity avoids costly chromatographic separation of isomers, significantly improving the process economics.

  • Process: The reaction generally proceeds under mild conditions (e.g., room temperature to gentle reflux) and is often complete within a few hours.[4] This reduces energy costs and simplifies the operational setup.

Experimental Protocol:

  • To a stirred solution of 2,6-dichloro-3-nitropyridine (1.0 eq) in anhydrous methanol (approx. 5-10 volumes), add sodium methoxide (1.05-1.1 eq) portion-wise at room temperature. A slight exotherm may be observed.

  • Stir the reaction mixture at 25-30 °C for 4-5 hours.[1][4] Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by pouring the mixture into cold water.

  • The product, 6-chloro-2-methoxy-3-nitropyridine, will precipitate out of the solution.

  • Collect the solid by filtration, wash with water, and dry under vacuum. The product is often of sufficient purity for the next step without further purification.

Step 3: Reduction of the Nitro Group

Chemical Transformation: 6-Chloro-2-methoxy-3-nitropyridine → this compound

Expertise & Experience: The final step is the reduction of the aromatic nitro group to a primary amine. Several methods are viable, each with distinct advantages and disadvantages.

  • Metal-Acid Reduction: Using reagents like tin(II) chloride (SnCl₂) in HCl or iron powder in acetic/hydrochloric acid is a classic, cost-effective, and reliable method.[1][2] It is particularly well-suited for large-scale production due to its low cost and operational simplicity. However, it generates significant amounts of metallic waste, which requires disposal.

  • Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is a cleaner alternative that produces water as the only byproduct. This method often provides higher purity products. The primary drawbacks are the high initial cost of the catalyst and the potential for catalyst poisoning. Specialized equipment (a hydrogenator) is also required to handle pressurized hydrogen safely.

Cost-Effectiveness Analysis:

  • Reagents: Iron powder and hydrochloric acid are significantly cheaper than precious metal catalysts like Pd/C.

  • Process: For large-scale industrial synthesis, the economic benefits of metal-acid reduction often outweigh the environmental and waste disposal costs. Catalytic hydrogenation may become more cost-effective if the catalyst can be efficiently recovered and recycled over many batches.

Experimental Protocol (Metal-Acid Reduction):

  • Create a suspension of 6-chloro-2-methoxy-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or concentrated hydrochloric acid.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq) portion-wise, as the reaction is exothermic.[1][2]

  • Heat the mixture to 35-40 °C and stir until the reaction is complete as monitored by TLC/HPLC.

  • Cool the reaction mixture and carefully neutralize it with a base (e.g., aqueous sodium hydroxide or sodium bicarbonate solution) to a pH of 7-8.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The final product, this compound, can be purified by recrystallization or silica gel chromatography if necessary.

Quantitative Data Summary and Comparison

The following table provides a semi-quantitative comparison of the key cost and efficiency metrics for the described synthetic route.

ParameterStep 1: NitrationStep 2: MethoxylationStep 3: Reduction (Fe/HCl)Overall Process
Starting Material Cost Low (2,6-Dichloropyridine)--Low
Key Reagent Cost Very Low (Mixed Acid)Low (NaOMe, MeOH)Very Low (Fe, HCl)Very Low
Typical Yield >90%>90%>85%~70-80%
Process Complexity Medium (Requires careful temp. control)Low (Simple addition)Medium (Exothermic, requires workup)Medium
Safety Hazards High (Corrosive, exothermic)Medium (Flammable solvents)Medium (Exothermic, acid handling)Medium-High
Scalability HighHighHighHigh
Environmental Impact Medium (Acidic waste)LowHigh (Metal waste)Medium-High

Conclusion and Recommendations

The three-step synthesis of this compound starting from 2,6-dichloropyridine represents a highly cost-effective and scalable manufacturing route. Its strengths lie in the use of inexpensive, readily available starting materials and reagents. The critical success factor of this pathway is the electronically-driven regioselectivity in the SNAr methoxylation step, which avoids the formation of difficult-to-separate isomers and obviates the need for costly purification.

While the route involves hazardous reagents requiring robust engineering controls, these are standard challenges in industrial chemical synthesis. For researchers and process chemists, focusing optimization efforts on temperature control during nitration and evaluating the trade-offs between metal-acid and catalytic reduction for the final step will yield the greatest improvements in overall efficiency, safety, and cost. This pathway remains the benchmark against which other potential routes should be measured.

References

A Senior Application Scientist's Guide to Spectroscopic Differentiation of 6-Chloro-2-methoxypyridin-3-amine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Challenge of Isomeric Purity

In the landscape of pharmaceutical and agrochemical development, the precise structural characterization of molecules is not merely an academic exercise—it is a cornerstone of safety, efficacy, and intellectual property. Constitutional isomers, molecules sharing the same molecular formula but differing in the connectivity of their atoms, can exhibit drastically different pharmacological, toxicological, and physicochemical properties. The subject of this guide, 6-Chloro-2-methoxypyridin-3-amine (a key building block with molecular formula C₆H₇ClN₂O), and its isomers present a classic and relevant analytical challenge.[1][2] A synthetic route intended to produce one isomer can inadvertently yield others, necessitating robust analytical methodologies to confirm the identity and purity of the target compound.

This guide provides an in-depth comparison of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to unambiguously differentiate this compound from two of its common constitutional isomers: 6-Chloro-3-methoxypyridin-2-amine and 6-Chloro-4-methoxypyridin-3-amine . We will explore the causal relationships between molecular structure and spectral output, offering field-proven insights and detailed experimental protocols for confident structural elucidation.

The Isomers in Focus:

Compound NameStructure
Isomer A (Target): this compound
Isomer B: 6-Chloro-3-methoxypyridin-2-amine
Isomer C: 6-Chloro-4-methoxypyridin-3-amine

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Connectivity

NMR spectroscopy is unequivocally the most powerful technique for differentiating constitutional isomers, as it directly probes the chemical environment of each nucleus (¹H and ¹³C) and provides through-bond connectivity information.

Expertise & Rationale: Why NMR Excels

The electronic environment of each proton and carbon on the pyridine ring is uniquely influenced by the positions of the chloro, methoxy, and amine substituents.

  • Chemical Shift (δ): The electronegativity and resonance effects of the substituents cause predictable shifts in the resonance frequencies of nearby nuclei. For instance, the ring nitrogen and the chlorine atom are electron-withdrawing, deshielding adjacent protons and carbons (shifting them to a higher ppm, or "downfield"). Conversely, the amine and methoxy groups are electron-donating, causing a shielding effect (upfield shift), particularly at the ortho and para positions.[3][4]

  • Spin-Spin Coupling (J): Protons on adjacent carbons "split" each other's signals into distinct patterns (doublets, triplets, etc.). The magnitude of this splitting, the coupling constant (J), is characteristic of the number of bonds separating the protons and their dihedral angle. This allows for the definitive mapping of proton-proton adjacencies. For pyridine systems, typical ortho coupling (³JHH) is ~5-9 Hz, meta coupling (⁴JHH) is ~1-3 Hz, and para coupling (⁵JHH) is often close to 0 Hz.

Predicted ¹H NMR Spectral Data

The most telling information will come from the aromatic region of the ¹H NMR spectrum. Each isomer presents a unique pattern of shifts and couplings for its two aromatic protons.

IsomerPredicted Aromatic ¹H NMR Data (in CDCl₃, 400 MHz)Rationale
A: this compound H-4: ~7.2 ppm (d, J ≈ 8 Hz)H-5: ~6.8 ppm (d, J ≈ 8 Hz)H-4 and H-5 are ortho to each other, resulting in a simple AX spin system with a large ortho coupling constant. H-5 is shielded by the ortho-amino and para-methoxy groups, shifting it significantly upfield.
B: 6-Chloro-3-methoxypyridin-2-amine H-4: ~7.4 ppm (d, J ≈ 8 Hz)H-5: ~6.5 ppm (d, J ≈ 8 Hz)Similar AX system to Isomer A. However, the amino group at C-2 provides strong shielding to the ortho H-5, pushing it further upfield compared to Isomer A.
C: 6-Chloro-4-methoxypyridin-3-amine H-2: ~8.1 ppm (s)H-5: ~6.7 ppm (s)The two ring protons are separated by four bonds (meta and para to each other), resulting in negligible coupling. They will appear as two distinct singlets. H-2 is strongly deshielded by the adjacent ring nitrogen, placing it far downfield.[5]

Note: The -OCH₃ group will appear as a sharp singlet around 3.9-4.1 ppm, while the -NH₂ protons will appear as a broad singlet whose chemical shift is concentration and solvent-dependent.

Workflow & Protocol for NMR Analysis

Caption: Workflow for NMR-based isomer differentiation.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 10-15 mg of the amine sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) within a clean vial. Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.[6]

  • ¹H NMR Acquisition: Record the spectrum on a 400 MHz spectrometer. Use a standard pulse sequence with a spectral width of ~16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Co-add 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Record the spectrum at 100 MHz using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. Use a spectral width of ~240 ppm and a relaxation delay of 2 seconds. Average approximately 1024 scans for sufficient signal intensity.[6]

  • Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. Apply phase and baseline corrections to obtain a clean spectrum for analysis.

  • Analysis: Correlate the observed chemical shifts and coupling patterns with the predicted data in the table above to identify the isomer.

Mass Spectrometry (MS): Differentiating Through Fragmentation

While all three isomers have the same molecular weight (158.59 g/mol ) and will thus exhibit the same molecular ion peak, high-energy ionization methods like Electron Ionization (EI) will cause them to fragment in distinct ways.

Expertise & Rationale: Why Fragmentation Patterns Differ

The " weakest links" in a molecule and the stability of the resulting charged fragments dictate the fragmentation pathway.[7] The relative positions of the substituents influence these factors. For example, the loss of a methyl radical (•CH₃) from the methoxy group is a common fragmentation. The stability of the resulting cation will depend on the electronic support it receives from the other substituents, which varies between isomers. Similarly, the loss of a chlorine radical (•Cl) or hydrogen cyanide (HCN) from the ring are also possible pathways whose probabilities will be isomer-dependent.[8]

Predicted EI-MS Fragmentation Data
IsomerMolecular Ion (M⁺) m/zKey Diagnostic Fragments (m/z) & Rationale
A: this compound 158/160 (3:1 ratio)m/z 143/145 (M-15): Loss of •CH₃. This fragment is stabilized by the adjacent amino group.m/z 123 (M-35): Loss of •Cl.
B: 6-Chloro-3-methoxypyridin-2-amine 158/160 (3:1 ratio)m/z 143/145 (M-15): Loss of •CH₃. The cation is stabilized by the para-amino group, potentially leading to a more intense peak than in Isomer A.m/z 115 (M-43): Potential loss of CH₃ and CO in a concerted or sequential manner.
C: 6-Chloro-4-methoxypyridin-3-amine 158/160 (3:1 ratio)m/z 143/145 (M-15): Loss of •CH₃. The resulting cation is less stabilized by the meta-amino group, likely resulting in a less intense M-15 peak compared to A and B.m/z 130/132 (M-28): Loss of CO from the methoxy group after rearrangement, a pathway more favorable for 4-methoxy pyridines.

Note: The 3:1 isotopic pattern for chlorine-containing fragments (³⁵Cl vs ³⁷Cl) is a key signature to look for.

Workflow & Protocol for MS Analysis

Caption: Workflow for Mass Spectrometry-based isomer differentiation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 µg/mL) in a volatile solvent like methanol or acetonitrile.

  • Sample Introduction: Introduce the sample into the ion source. For pure samples, direct infusion via a syringe pump is efficient. For mixtures, coupling with a Gas Chromatograph (GC-MS) is necessary to separate components before analysis.

  • Ionization: Utilize a standard Electron Ionization (EI) source with an electron energy of 70 eV. Maintain the ion source temperature at ~250°C.[6]

  • Mass Analysis: Scan the mass analyzer over a range that encompasses the molecular ion and expected fragments (e.g., m/z 40-200 amu).

  • Data Interpretation: Analyze the resulting mass spectrum. Confirm the molecular weight from the molecular ion peak (M⁺). Identify key fragment ions and compare their m/z values and relative intensities to the predicted patterns to determine the isomeric structure. Distinguishing isomers may rely on subtle but reproducible differences in fragment intensities.[9]

Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns

IR spectroscopy provides information about the vibrational modes of functional groups. While less definitive than NMR for constitutional isomers, it can offer rapid, confirmatory evidence, particularly by examining the N-H stretching and the aromatic C-H bending regions.

Expertise & Rationale: Key Vibrational Differences
  • N-H Stretching (3500-3300 cm⁻¹): Primary amines (-NH₂) typically show two distinct sharp bands in this region, corresponding to asymmetric and symmetric stretching modes.[10] The exact positions can be subtly influenced by intramolecular hydrogen bonding, which may differ between isomers. For example, in Isomer B, the amine at C-2 is ortho to the methoxy group at C-3, which could lead to intramolecular H-bonding not possible in the other isomers, potentially broadening and shifting the N-H bands to lower wavenumbers.

  • Aromatic C-H Out-of-Plane Bending (900-650 cm⁻¹): This "fingerprint" region is highly sensitive to the substitution pattern on the aromatic ring. The number of adjacent free hydrogens on the ring dictates the position of strong absorption bands.[6]

    • Two adjacent H's (Isomers A and B): Expect a strong band in the 860-810 cm⁻¹ region.

    • Isolated H's (Isomer C): Expect two distinct bands, one for each isolated C-H bond, typically in the 900-860 cm⁻¹ region. This difference can be a powerful diagnostic clue.

Predicted IR Spectral Data
IsomerKey Diagnostic IR Bands (cm⁻¹)Rationale
A: this compound ~3420, 3315: N-H stretches (asymmetric, symmetric).~830: Strong C-H out-of-plane bend.Two adjacent hydrogens (H-4, H-5).
B: 6-Chloro-3-methoxypyridin-2-amine ~3400, 3300 (potentially broader): N-H stretches.~835: Strong C-H out-of-plane bend.Two adjacent hydrogens (H-4, H-5). Potential for intramolecular H-bonding between NH₂ and OCH₃ may alter N-H bands.
C: 6-Chloro-4-methoxypyridin-3-amine ~3430, 3320: N-H stretches.~880, ~810: Two distinct C-H out-of-plane bends.Two isolated hydrogens (H-2, H-5).

Workflow & Protocol for IR Analysis

Caption: Workflow for Infrared Spectroscopy-based isomer analysis.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: For solid samples, intimately mix ~1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a transparent pellet using a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the crystal.

  • Data Acquisition: Record a background spectrum of the empty sample holder or clean ATR crystal. Then, place the sample in the spectrometer and record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to obtain a high-quality spectrum. The background is automatically subtracted.[6]

  • Data Analysis: Analyze the resulting spectrum, paying close attention to the N-H stretching region and the C-H out-of-plane bending region to find the diagnostic bands highlighted in the table above.

Conclusion: An Integrated Spectroscopic Strategy

While each spectroscopic technique provides valuable clues, a combined, multi-faceted approach ensures the highest confidence in structural assignment.

  • NMR stands as the primary tool , offering definitive, unambiguous evidence of atomic connectivity through chemical shifts and coupling constants. The distinction between the AX doublet patterns of Isomers A and B and the two singlets of Isomer C is a clear and decisive data point.

  • Mass Spectrometry serves as a powerful confirmation , verifying the molecular weight and providing isomer-specific fragmentation patterns. Differences in the relative intensities of key fragments, such as the M-15 peak, can corroborate the NMR assignment.

  • IR Spectroscopy offers a rapid and cost-effective screening method. The characteristic C-H out-of-plane bending patterns in the fingerprint region can quickly distinguish Isomer C (isolated protons) from Isomers A and B (adjacent protons).

By systematically applying these three techniques, researchers and drug development professionals can navigate the challenges of isomerism, ensuring the structural integrity of their compounds from discovery through production.

References

A Senior Application Scientist's Guide to Catalytic Functionalization of 6-Chloro-2-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 6-Chloro-2-methoxypyridin-3-amine

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone of molecular design. Among the myriad of functionalized pyridines, this compound stands out as a particularly valuable building block. Its trifunctional nature—an amine for amide bond formation or as a directing group, a chloro group for cross-coupling, and a methoxy group influencing the ring's electronics—offers a versatile platform for the synthesis of complex molecular architectures. The strategic selection of a catalyst is paramount to selectively functionalize this molecule, unlocking its full potential in drug discovery and the development of novel materials.

This guide provides a comparative analysis of catalytic systems for the functionalization of this compound, with a focus on palladium- and nickel-catalyzed cross-coupling reactions. We will delve into the mechanistic rationale behind catalyst selection and provide field-proven experimental protocols to empower researchers in their synthetic endeavors.

Comparative Analysis of Catalytic Systems for C-C and C-N Bond Formation

The primary routes for elaborating the this compound core involve the transformation of the C-Cl bond. Palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling reactions are the workhorses for this purpose. The inherent challenge with this substrate lies in the potential for the 3-amino group to coordinate with the metal center, potentially inhibiting catalytic activity. Therefore, the choice of ligand is critical to achieving high efficiency and yields.[1][2]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds. For an electron-rich chloro-heteroarene like this compound, overcoming the high activation barrier of the C-Cl bond for oxidative addition is the principal challenge.[3] This necessitates the use of highly active catalyst systems, typically employing electron-rich and sterically hindered phosphine ligands.

Below is a comparative summary of catalyst systems applicable to the Suzuki-Miyaura coupling of this compound with arylboronic acids.

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Typical Yield (%)Key Considerations
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O80-10085-95A highly active and general system for challenging aryl chlorides.[3]
Pd₂(dba)₃ / XPhosK₃PO₄t-BuOH/H₂O80-10080-95Another robust Buchwald ligand-based system, effective for a wide range of substrates.
Pd(PPh₃)₄K₂CO₃Toluene/H₂O90-11060-80A more traditional catalyst, may require higher temperatures and longer reaction times.[1]
PdCl₂(dppf)Cs₂CO₃DMF100-12075-90A reliable catalyst, though sometimes less active for chlorides compared to more modern systems.[1]

Expert Insight: The choice between SPhos and XPhos often comes down to empirical optimization for a specific substrate combination. For this compound, the slightly less bulky SPhos may offer a favorable balance of activity and stability. The use of a strong, non-nucleophilic base like K₃PO₄ is crucial for activating the boronic acid without promoting unwanted side reactions.[3][4]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl pyridinamines. The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand that facilitates both the oxidative addition and the reductive elimination steps of the catalytic cycle.[5][6][7]

Here is a comparison of catalyst systems for the Buchwald-Hartwig amination of this compound.

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Typical Yield (%)Key Considerations
Pd₂(dba)₃ / RuPhosNaOt-BuToluene80-11085-95RuPhos is particularly effective for coupling with a wide range of primary and secondary amines.[8]
Pd(OAc)₂ / BrettPhosLiHMDSTHF65-10080-95BrettPhos is a highly active ligand, often enabling reactions at lower temperatures.[8][9]
Pd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane90-11070-85A bidentate ligand that can offer good stability and is effective for a range of amines.[1]

Expert Insight: The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LiHMDS) is standard practice in Buchwald-Hartwig aminations to deprotonate the amine coupling partner.[6] For the unprotected 3-amino group on the pyridine substrate, a base like LiHMDS can be advantageous as it is less likely to cause undesired side reactions compared to alkoxide bases.[8] The use of pre-catalysts, where the ligand is already coordinated to the palladium center, can sometimes improve reproducibility.[8]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to introduce alkynyl functionalities, which are valuable handles for further transformations such as click chemistry or cyclization reactions.[10][11] This reaction typically employs a dual catalytic system of palladium and copper(I).[10][11]

A comparative overview of catalyst systems for the Sonogashira coupling of this compound is presented below.

Catalyst System (Pd Source / Ligand / Co-catalyst)BaseSolventTemp. (°C)Typical Yield (%)Key Considerations
PdCl₂(PPh₃)₂ / PPh₃ / CuIEt₃NDMF60-8075-90The classic Sonogashira conditions, generally reliable for a range of substrates.[11]
Pd(OAc)₂ / cataCXium A / No CuICs₂CO₃2-MeTHFRT-5080-95A modern, copper-free system that can be more tolerant of sensitive functional groups.[12]
PdCl₂(PPh₃)₂ / No Ligand / CuITBAF(Solvent-free)50-7070-85An amine- and solvent-free protocol that can simplify purification.[13]

Expert Insight: While the traditional palladium/copper system is effective, the development of copper-free Sonogashira couplings has been a significant advancement, as it can prevent the formation of diacetylene homocoupling byproducts.[12] For a substrate with a free amine, avoiding an amine base/solvent can also be beneficial to minimize side reactions. The use of a phase-transfer catalyst like tetrabutylammonium fluoride (TBAF) can facilitate the reaction under solvent-free conditions.[13]

Experimental Protocols

The following protocols are provided as a starting point for the functionalization of this compound. Optimization of reaction parameters may be necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Substrate, Boronic Acid, Base B Add Pd Precursor and Ligand A->B Inert Atmosphere C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor by TLC or LC-MS D->E F Aqueous Work-up E->F G Extract with Organic Solvent F->G H Dry, Filter, Concentrate G->H I Purify by Chromatography H->I

Caption: Suzuki-Miyaura Coupling Workflow

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) under a positive pressure of inert gas.[3]

  • Add the degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1) via syringe.[1]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Catalyst Pre-formation cluster_reaction Coupling Reaction cluster_workup Work-up and Purification A Combine Pd Source, Ligand, and Base B Add Anhydrous, Degassed Solvent A->B Inert Atmosphere C Stir to form Active Catalyst B->C D Add Substrate and Amine C->D E Heat and Stir under Inert Atmosphere D->E F Monitor by TLC or GC-MS E->F G Quench Reaction F->G H Extract with Organic Solvent G->H I Dry, Filter, Concentrate H->I J Purify by Chromatography I->J

Caption: Buchwald-Hartwig Amination Workflow

  • Catalyst Formation: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.) to a dry Schlenk tube.[1]

  • Add anhydrous, degassed solvent (e.g., Toluene) and stir for a few minutes.

  • Coupling Reaction: Add this compound (1.0 equiv.) and the coupling amine (1.2 equiv.) to the mixture.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Work-up and Purification: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Concentrate and purify by column chromatography.[1]

Mechanistic Considerations: The Role of the Ligand

The catalytic cycle for these cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Catalytic_Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)L_n B->C D Transmetalation / Amine Coordination C->D R-M or R₂NH E Ar-Pd(II)(R)L_n D->E F Reductive Elimination E->F F->A Regeneration G Ar-R F->G

Caption: Generalized Cross-Coupling Catalytic Cycle

The ligand (L) plays a crucial role in each step. For the challenging oxidative addition of the C-Cl bond, bulky and electron-donating ligands like SPhos, XPhos, RuPhos, and BrettPhos are essential. They stabilize the electron-rich Pd(0) center, promoting its insertion into the C-Cl bond. Furthermore, their steric bulk facilitates the final reductive elimination step, releasing the product and regenerating the active Pd(0) catalyst. The judicious choice of ligand is therefore the most critical parameter for the successful functionalization of this compound.

Conclusion

The functionalization of this compound via cross-coupling reactions is a powerful strategy for the synthesis of novel compounds for pharmaceutical and materials applications. The selection of the appropriate catalyst system, particularly the phosphine ligand, is critical for overcoming the challenges associated with this substrate. Modern, sterically hindered, and electron-rich ligands have demonstrated superior performance in the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This guide provides a comparative framework and practical protocols to assist researchers in navigating the catalytic landscape for this versatile building block.

References

A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 6-Chloro-2-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in a Versatile Building Block

6-Chloro-2-methoxypyridin-3-amine is a pivotal starting material and intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs). Its structural motifs are integral to compounds targeting a range of therapeutic areas. The purity of this building block is not merely a matter of quality control; it is a cornerstone of process safety, reaction efficiency, and, ultimately, the safety and efficacy of the final drug product. Uncontrolled impurities can lead to the formation of undesirable side products, complicate downstream purification, and introduce potentially genotoxic entities into the synthetic stream.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the purity of commercially available this compound. We will delve into the rationale behind a multi-pronged analytical approach, comparing the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols described herein are designed to be self-validating, ensuring robust and reliable characterization of this critical reagent.

Anticipating Impurities: A Mechanistic Perspective

The purity profile of this compound is intrinsically linked to its synthetic route. A common pathway involves the manipulation of a dichloropyridine precursor, followed by methoxylation and amination steps. Potential impurities can therefore be categorized as:

  • Process-Related Impurities: Unreacted starting materials (e.g., 2,6-dichloropyridines), reagents, and intermediates.

  • Isomeric Impurities: Positional isomers that may form due to incomplete regioselectivity during the synthetic transformations (e.g., 2-Chloro-6-methoxypyridin-3-amine).

  • Degradation Products: Impurities formed through hydrolysis, oxidation, or other degradation pathways of the parent molecule.

A thorough purity assessment must be capable of separating and identifying these varied species.

Comparative Analysis of Purity from Commercial Suppliers

To illustrate the importance of a comprehensive analytical assessment, we present a comparative analysis of hypothetical batches of this compound from three different commercial suppliers.

Parameter Supplier A Supplier B Supplier C
Purity (HPLC, Area %) 99.8%98.5%99.2%
Major Impurity (HPLC, Area %) 0.1% (Isomer)0.8% (Starting Material)0.4% (Unidentified)
Residual Solvents (GC-MS) Toluene (50 ppm)Dichloromethane (600 ppm)Not Detected
Water Content (Karl Fischer) 0.05%0.5%0.2%
Structural Confirmation (NMR) Conforms to structureConforms to structureConforms to structure

Interpretation of Results:

  • Supplier A provides the highest purity material with a minor isomeric impurity. The low residual solvent and water content make it ideal for sensitive downstream applications.

  • Supplier B shows lower purity with a significant amount of unreacted starting material. The high level of residual dichloromethane may be problematic for certain reaction chemistries and poses safety concerns.

  • Supplier C presents a good purity profile, but the presence of a significant unidentified impurity warrants further investigation to assess its potential impact on subsequent reactions.

This hypothetical data underscores the necessity of in-house verification of supplier specifications.

Experimental Protocols for Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

HPLC is the workhorse for determining the potency and impurity profile of non-volatile organic molecules. A stability-indicating method is crucial to ensure that all potential degradation products can be resolved from the main component.

Rationale for Method Design:

A reversed-phase HPLC method is selected due to the moderate polarity of this compound. A C18 column provides a versatile stationary phase for retaining the analyte and its potential impurities. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, ensures good peak shape and is compatible with mass spectrometry for impurity identification if needed. The gradient elution is designed to separate compounds with a range of polarities.

Experimental Protocol: HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Forced Degradation Studies for Method Validation:

To validate the stability-indicating nature of the HPLC method, forced degradation studies should be performed as per ICH guidelines Q1A(R2) and Q1B.[1][2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[1][3]

  • Acid Hydrolysis: 1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 80 °C for 48 hours.

  • Photolytic Degradation: Expose the sample to a minimum of 1.2 million lux hours and 200 watt-hours/m² of UV light.[4]

After exposure, neutralize the acidic and basic samples before analysis. The HPLC method should be able to resolve the main peak from all degradation product peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System Filter->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Generate Report (Purity, Impurities) Integration->Report GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing Sample Weigh Sample into Headspace Vial Solvent Add Solvent Sample->Solvent Seal Seal Vial Solvent->Seal Headspace Headspace Autosampler (Heat and Equilibrate) Seal->Headspace GC Gas Chromatograph (Separation) Headspace->GC MS Mass Spectrometer (Detection & Identification) GC->MS TIC Total Ion Chromatogram MS->TIC LibrarySearch Mass Spectral Library Search TIC->LibrarySearch Quantification Quantify Solvents LibrarySearch->Quantification

References

The Strategic Utility of 6-Chloro-2-methoxypyridin-3-amine in Kinase Inhibitor Synthesis: A Comparative Review of Patented Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. Among the myriad of heterocyclic building blocks, 6-Chloro-2-methoxypyridin-3-amine has emerged as a valuable starting material in the synthesis of potent kinase inhibitors. This guide provides a comparative analysis of patented synthetic routes and the performance of resulting compounds, offering insights into the strategic advantages and potential alternatives to this key intermediate.

The aminopyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. The strategic placement of substituents on the pyridine ring, such as the chloro and methoxy groups in this compound, provides a synthetically versatile platform for generating diverse libraries of compounds for high-throughput screening and lead optimization.

Comparative Analysis of Synthetic Routes

The economic viability and efficiency of a synthetic route are paramount in drug development. Patents citing this compound and its analogs often focus on improving yield, reducing the number of steps, and utilizing more cost-effective and safer reagents.

One patented approach for a related compound, 2,3-diamino-6-methoxypyridine, highlights a multi-step synthesis starting from 2,6-dichloropyridine. This process involves nitration, ammonolysis, methoxylation, and subsequent reduction.[1][2] While effective, this route involves hazardous reagents like nitric and sulfuric acids and multiple transformations that can impact the overall yield.

An alternative strategy detailed in the patent literature for the synthesis of aminopyridine derivatives involves the Hofmann degradation of pyridine carboxamides. This method can provide high purity and yield, potentially offering a more streamlined approach compared to multi-step sequences that begin with simpler pyridine precursors.[3][4]

For instance, a patented process for producing 2,3-diamino-6-methoxypyridine from 2-amino-6-chloro-3-nitropyridine demonstrates a robust and scalable method.[1][2] The key steps involve the methoxylation of 2-amino-6-chloro-3-nitropyridine with sodium methoxide in methanol, followed by a metallic reduction of the nitro group. This process is reported to be suitable for commercial production, addressing issues like catalyst leaching and poisoning associated with some catalytic reduction methods.[2]

Table 1: Comparison of Synthetic Methodologies for Aminopyridine Derivatives

FeatureMulti-step Synthesis from Dichloropyridine[1][2]Hofmann Degradation of Pyridine Carboxamides[3][4]Methoxylation and Reduction of Chloro-nitropyridine[1][2]
Starting Material 2,6-dichloropyridinePyridine carboxamide2-amino-6-chloro-3-nitropyridine
Key Transformations Nitration, Ammonolysis, Methoxylation, ReductionHofmann DegradationMethoxylation, Metallic Reduction
Reported Advantages Utilizes a readily available starting materialPotentially fewer steps, high purityCommercially viable, avoids catalyst poisoning
Potential Drawbacks Multiple steps, use of hazardous reagentsMay require specific carboxamide precursorsRequires a more functionalized starting material

Performance of Kinase Inhibitors Derived from this compound Analogs

The ultimate measure of a scaffold's utility lies in the biological performance of its derivatives. The aminopyridine core is a well-established pharmacophore for kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket.

A notable example is the synthesis of a potent, irreversible inhibitor of Monopolar Spindle 1 (MPS1) kinase, a promising target in oncology.[5] In this work, an analog of this compound, specifically N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, was synthesized and evaluated.[5] While it did not show the expected potent inhibition of MPS1, it displayed significant activity against p70S6Kβ, another important kinase in cell signaling.[5]

Table 2: Kinase Inhibitory Activity of a 6-Chloro-3-nitropyridin-2-yl Derivative [5]

Kinase TargetIC50 (nM)
MPS1>10,000
MAPKAPK2>10,000
p70S6Kβ (S6K2)444

This data highlights the potential of the 6-chloropyridin-amine scaffold to generate selective kinase inhibitors, even if the initial intended target is not potently inhibited. The chloro substituent provides a handle for further synthetic elaboration to fine-tune potency and selectivity.

Structure-activity relationship (SAR) studies on various aminopyridine-based kinase inhibitors have provided valuable insights. For instance, in the development of Janus kinase 2 (JAK2) inhibitors, modifications to the aminopyridine core have been shown to significantly impact both potency and selectivity.[6] While direct SAR data for this compound derivatives is not extensively available in a single comparative study, the principles derived from related aminopyridine inhibitors are highly relevant.

Experimental Protocols

Synthesis of 2-amino-3-nitro-6-methoxypyridine from 2-amino-6-chloro-3-nitropyridine[1]

This procedure is adapted from a patented method for a closely related compound and illustrates a key transformation.

Materials:

  • 2-amino-6-chloro-3-nitropyridine

  • Sodium methoxide

  • Methanol

  • Water

Procedure:

  • A solution of sodium methoxide in methanol is prepared and cooled to 15°C.

  • 2-amino-6-chloro-3-nitropyridine is added to the solution while maintaining the temperature at 15°C.

  • The resulting mixture is heated to 25°-30°C and stirred for 4-5 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into water.

  • The precipitated product, 2-amino-3-nitro-6-methoxypyridine, is collected by filtration and washed with water.

  • The product is dried to yield a solid with a reported yield of 86.5% and purity of 99.0% by HPLC.[1]

Synthesis of N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine[5]

This protocol outlines the synthesis of a kinase inhibitor using a 6-chloropyridin-amine analog.

Materials:

  • 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • 2,6-dichloro-3-nitropyridine

  • N,N-diisopropylethylamine (DIEA)

  • Dry 1,4-dioxane

Procedure:

  • 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine and 2,6-dichloro-3-nitropyridine are dissolved in dry 1,4-dioxane.

  • DIEA is added to the stirring solution.

  • The reaction mixture is heated to reflux for 26 hours.

  • After cooling to room temperature, the solvent is removed under vacuum.

  • The crude product is then purified.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed.

Synthesis_of_2,3-diamino-6-methoxypyridine cluster_main Synthetic Pathway to 2,3-diamino-6-methoxypyridine 2_amino_6_chloro_3_nitropyridine 2-amino-6-chloro- 3-nitropyridine 2_amino_6_methoxy_3_nitropyridine 2-amino-6-methoxy- 3-nitropyridine 2_amino_6_chloro_3_nitropyridine->2_amino_6_methoxy_3_nitropyridine  NaOCH3, MeOH   2_3_diamino_6_methoxypyridine 2,3-diamino- 6-methoxypyridine 2_amino_6_methoxy_3_nitropyridine->2_3_diamino_6_methoxypyridine  Reduction (e.g., SnCl2, HCl)  

Caption: Synthetic route to 2,3-diamino-6-methoxypyridine.

Kinase_Inhibitor_Synthesis cluster_inhibitor Synthesis of a Kinase Inhibitor isoquinolin_amine 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine kinase_inhibitor N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine isoquinolin_amine->kinase_inhibitor  DIEA, dioxane, reflux   dichloronitropyridine 2,6-dichloro-3-nitropyridine dichloronitropyridine->kinase_inhibitor

Caption: Synthesis of a kinase inhibitor from a 6-chloropyridin-amine analog.

Alternatives and Future Perspectives

While this compound is a valuable building block, the patent literature also reveals a continuous search for alternative scaffolds and synthetic routes that may offer advantages in terms of cost, safety, or intellectual property. For example, patents describing improved processes for aminopyridines often highlight the avoidance of harsh reagents or the reduction of manufacturing complexity.[7]

The development of novel kinase inhibitors is a highly competitive field, and the ability to rapidly generate diverse chemical matter around a core scaffold is crucial. The strategic use of versatile intermediates like this compound, coupled with efficient and scalable synthetic methodologies, will continue to be a key enabler of innovation in this therapeutic area. Future research will likely focus on the discovery of even more efficient synthetic routes and the exploration of novel aminopyridine analogs with enhanced potency, selectivity, and drug-like properties.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-2-methoxypyridin-3-amine
Reactant of Route 2
6-Chloro-2-methoxypyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.